6-Bromo-5-methylpyrazolo[1,5-a]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-methylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-7-2-3-10-11(7)5-8(6)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDMXHNPPHGEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=NN2C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Initial Synthesis and Characterization of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial synthesis and characterization of the novel heterocyclic compound, 6-Bromo-5-methylpyrazolo[1,5-a]pyridine. The pyrazolo[1,5-a]pyridine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a complete characterization profile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a fused bicyclic N-heterocyclic system that has garnered substantial attention in the field of medicinal chemistry.[1][2] Its structural resemblance to purine bases makes it a privileged scaffold for the design of molecules that can interact with a wide array of biological targets.[3] Derivatives of pyrazolo[1,5-a]pyridine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties.[4] The strategic introduction of substituents, such as a bromine atom and a methyl group at the 6- and 5-positions respectively, is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological efficacy and selectivity. This guide focuses on a systematic approach to the synthesis and definitive structural elucidation of this compound, a previously uncharacterized derivative.
Proposed Synthetic Pathway: A Rationale-Driven Approach
The synthesis of the pyrazolo[1,5-a]pyridine ring system is most commonly achieved through a [3+2] cycloaddition reaction.[5] This approach involves the reaction of an N-aminopyridinium ylide with a suitable 1,3-dielectrophile. For the synthesis of this compound, we propose a two-step sequence commencing with the synthesis of the key intermediate, 2-amino-5-bromo-6-methylpyridine.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine
The initial step involves the regioselective bromination of 2-amino-6-methylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 5-position is electronically favored for bromination. N-Bromosuccinimide (NBS) is selected as the brominating agent due to its mild and selective nature, minimizing the formation of over-brominated byproducts.
Step 2: Formation of the Pyrazolo[1,5-a]pyridine Ring via Cyclization
The second step is a cyclization reaction to form the fused pyrazolo ring. This is achieved by first converting the amino group of 2-amino-5-bromo-6-methylpyridine into a good leaving group by reaction with an aminating agent such as O-(mesitylenesulfonyl)hydroxylamine to form an N-aminopyridinium salt.[6] This intermediate, upon treatment with a base, generates a reactive N-aminopyridinium ylide. The subsequent [3+2] cycloaddition with a 1,3-dicarbonyl compound, in this case, acetylacetone, followed by dehydration, yields the desired pyrazolo[1,5-a]pyridine core.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with in-process checks and purification steps to ensure the integrity of the synthesized compounds.
Synthesis of 2-Amino-5-bromo-6-methylpyridine
Materials:
-
2-Amino-6-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Acetonitrile
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-methylpyridine (10.8 g, 100 mmol) in DMF (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (17.8 g, 100 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Upon completion, pour the reaction mixture into ice-water (500 mL).
-
Collect the resulting precipitate by vacuum filtration and wash with cold water (3 x 50 mL).
-
Recrystallize the crude product from acetonitrile to afford 2-amino-5-bromo-6-methylpyridine as a crystalline solid.
Synthesis of this compound
Materials:
-
2-Amino-5-bromo-6-methylpyridine
-
O-(Mesitylenesulfonyl)hydroxylamine
-
Dichloromethane (DCM)
-
Acetylacetone
-
Potassium Carbonate
-
Sodium Sulfate (anhydrous)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 2-amino-5-bromo-6-methylpyridine (9.35 g, 50 mmol) in DCM (100 mL) at 0 °C, add O-(mesitylenesulfonyl)hydroxylamine (11.9 g, 55 mmol) in one portion.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Cool the reaction mixture back to 0 °C and add potassium carbonate (20.7 g, 150 mmol) followed by the dropwise addition of acetylacetone (5.5 g, 55 mmol).
-
Allow the reaction to warm to room temperature and then heat to reflux for 18 hours.
-
Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:4).
-
After completion, cool the mixture and filter off the inorganic salts.
-
Wash the filtrate with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield this compound.
Characterization of this compound
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following data is predicted based on the analysis of structurally similar pyrazolo[1,5-a]pyridine derivatives.
Caption: Workflow for the characterization of the synthesized compound.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 1345121-23-4[7] |
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. The predicted chemical shifts are based on the known spectra of pyrazolo[1,5-a]pyridine and the substituent effects of the bromo and methyl groups.
Table of Predicted NMR Data:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| H-2 | ~8.0 - 8.2 | d | Pyrazolo-H | C-2 | ~140 - 142 |
| H-3 | ~6.5 - 6.7 | d | Pyrazolo-H | C-3 | ~95 - 97 |
| H-4 | ~7.4 - 7.6 | d | Pyridine-H | C-3a | ~148 - 150 |
| H-7 | ~8.4 - 8.6 | s | Pyridine-H | C-4 | ~118 - 120 |
| CH₃ | ~2.4 - 2.6 | s | Methyl-H | C-5 | ~125 - 127 |
| C-6 | ~110 - 112 | ||||
| C-7 | ~135 - 137 | ||||
| CH₃ | ~18 - 20 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |
| [M+H]⁺ | 210.9865 | 212.9845 |
| Monoisotopic Mass | 209.9793[6] | 211.9772 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Interpretation |
| ~3100 - 3000 | Aromatic C-H stretching |
| ~2950 - 2850 | Aliphatic C-H stretching (methyl group) |
| ~1620 - 1580 | C=C and C=N stretching in the aromatic rings |
| ~1450 - 1400 | C-H bending (methyl group) |
| ~850 - 800 | C-H out-of-plane bending for substituted pyridine |
| ~600 - 500 | C-Br stretching |
Conclusion
This technical guide provides a detailed and scientifically grounded pathway for the synthesis and characterization of this compound. By following the outlined experimental protocols and utilizing the provided characterization data as a benchmark, researchers can confidently synthesize and verify this novel compound. The strategic design and synthesis of such substituted pyrazolo[1,5-a]pyridines are pivotal for the exploration of new chemical space in drug discovery and development, offering the potential for the identification of new therapeutic agents with improved pharmacological profiles.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid | C9H7BrN2O2 | CID 130065238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 5. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
- 6. PubChemLite - this compound (C8H7BrN2) [pubchemlite.lcsb.uni.lu]
- 7. americanelements.com [americanelements.com]
The Strategic Role of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine in Modern Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" structure in the design of targeted kinase inhibitors. Its inherent ability to mimic the purine core of ATP allows for potent and selective interactions within the kinase ATP-binding pocket. This guide focuses on a specific, strategically functionalized derivative, 6-Bromo-5-methylpyrazolo[1,5-a]pyridine, positioning it as a pivotal intermediate for the synthesis of next-generation kinase inhibitors. We will dissect the synthetic rationale for this compound, provide a detailed experimental protocol for its preparation, and explore its vast potential in targeting a range of clinically relevant kinases. This document serves as a technical resource for researchers aiming to leverage this versatile building block in their drug discovery programs.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, they have become one of the most important classes of drug targets.[1] The pyrazolo[1,5-a]pyrimidine and its bioisostere, the pyrazolo[1,5-a]pyridine core, have emerged as highly successful scaffolds in the development of kinase inhibitors.[2] Their fused bicyclic structure provides a rigid framework that can be extensively modified to achieve high potency and selectivity against specific kinase targets.[3]
Several approved drugs and clinical candidates are based on these core structures, demonstrating their therapeutic viability.[2] For instance, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been developed as potent inhibitors of Tropomyosin receptor kinases (Trk), which are key targets in cancers with NTRK gene fusions.[4] Furthermore, this scaffold has been successfully employed to target other critical cancer-related kinases, including Cyclin-Dependent Kinases (CDKs), Pim-1, and Phosphoinositide 3-kinases (PI3Ks).[5][6][7] The versatility of this heterocyclic system allows medicinal chemists to fine-tune the pharmacological properties of the resulting inhibitors, addressing challenges such as drug resistance and off-target effects.[1]
The subject of this guide, this compound, is a strategically designed intermediate. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. The methyl group at the 5-position can provide beneficial steric and electronic properties, influencing the molecule's interaction with the target kinase. While direct kinase inhibitory data for this specific compound is not publicly available, its value lies in its potential as a foundational building block for a library of novel kinase inhibitors.
Synthesis of this compound: A Key Intermediate
The synthesis of the pyrazolo[1,5-a]pyridine core is most commonly achieved through a [3+2] cycloaddition reaction between an N-aminopyridinium ylide and a suitable dipolarophile, such as an alkyne.[3] This approach allows for the efficient construction of the fused bicyclic system. The following protocol outlines a plausible and well-precedented synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted pyrazolo[1,5-a]pyridines.
Step 1: Synthesis of 1-amino-2-methyl-5-bromopyridinium mesitylenesulfonate
-
To a solution of 2-methyl-5-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
The resulting precipitate is collected by filtration, washed with cold dichloromethane, and dried under vacuum to yield 1-amino-2-methyl-5-bromopyridinium mesitylenesulfonate as a solid.
Step 2: Cycloaddition to form this compound
-
Suspend 1-amino-2-methyl-5-bromopyridinium mesitylenesulfonate (1.0 eq) in a suitable solvent like acetonitrile.
-
Add a base, such as potassium carbonate (3.0 eq), to the suspension and stir at room temperature for 15-20 minutes to generate the N-aminopyridinium ylide in situ.
-
To this mixture, add a suitable two-carbon synthon that can react to form the pyrazole ring. For the unsubstituted pyrazole ring of the target molecule, a reagent such as ethynyltrimethylsilane followed by deprotection, or a related activated alkyne equivalent, would be employed. The reaction is typically heated to reflux and monitored by TLC until completion.
-
Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
The Role of this compound in Kinase Inhibitor Design
The strategic placement of the bromine and methyl groups on the pyrazolo[1,5-a]pyridine core makes this compound a highly valuable intermediate in drug discovery.
-
The Bromine Handle: The bromine atom at the 6-position is a key feature, enabling a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of various aryl, heteroaryl, and amino substituents, which can be tailored to interact with specific residues in the kinase ATP-binding site, thereby enhancing potency and selectivity.
-
The Methyl Group: The methyl group at the 5-position can serve multiple purposes. It can provide favorable van der Waals interactions within a hydrophobic pocket of the kinase active site. Additionally, its electronic-donating nature can influence the overall electron density of the heterocyclic system, which can modulate the strength of hydrogen bonding interactions with the kinase hinge region.
The general workflow for utilizing a core scaffold like pyrazolo[1,5-a]pyridine in kinase inhibitor discovery is illustrated in the following diagram:
Caption: A generalized workflow for kinase inhibitor discovery.
Potential Kinase Targets for Derivatives of this compound
Based on the extensive literature on pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, compounds synthesized from this compound could potentially target a wide range of kinases implicated in cancer and other diseases.
| Kinase Family | Examples of Targeted Kinases | Therapeutic Area |
| Tyrosine Kinases | Trk family, RET | Cancer |
| Serine/Threonine Kinases | CDKs, Pim-1, PI3K | Cancer, Inflammatory Diseases |
| Other Kinases | CSK | Immuno-oncology |
Data compiled from multiple sources.[5][6][8][9][10]
The mechanism of action for many pyrazolo[1,5-a]pyridine-based inhibitors involves competition with ATP for binding to the kinase active site. The nitrogen atoms in the pyrazole and pyridine rings can form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. The substituents introduced via the bromine handle at the 6-position can then extend into other regions of the ATP-binding site to confer potency and selectivity.
A representative signaling pathway often targeted by kinase inhibitors is the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.
Caption: Inhibition of the PI3K/AKT pathway by a kinase inhibitor.
Conclusion and Future Directions
This compound represents a valuable and versatile chemical entity for the discovery of novel kinase inhibitors. Its synthesis, based on established chemical principles, provides a reliable source of this key intermediate. The strategic positioning of the bromo and methyl groups offers medicinal chemists a powerful platform for generating diverse libraries of compounds for screening against a wide array of kinase targets. Future work should focus on the systematic exploration of substitutions at the 6-position to build a comprehensive structure-activity relationship (SAR) profile for various kinase families. The insights gained from such studies will undoubtedly accelerate the development of the next generation of targeted therapies for a multitude of diseases.
References
- 1. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorocarbon derivatives of nitrogen. Part 8. Reactions between heteroaromatic N-imines (N-iminopyridinium and N-iminoquinolinium ylide) and perfluoropropene, 2H-pentafluoropropene, perfluorobut-2-ene, perfluoro-(2-methylpent-2-ene), perfluorobut-2-yne, and perfluoropyridine: synthesis of fluorinated 3-azaindolizines (pyrazolo[1,5-a]pyridines) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-BroMopyrazolo[1,5-a]pyridine | 1264193-11-4 [chemicalbook.com]
- 9. 6-BroMopyrazolo[1,5-a]pyridine synthesis - chemicalbook [chemicalbook.com]
- 10. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectral Data Analysis of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine
This guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 6-bromo-5-methylpyrazolo[1,5-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section offers not just data, but a detailed interpretation grounded in established scientific principles, providing a robust framework for understanding the molecular architecture of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a fused bicyclic system with a bromine atom and a methyl group substituted on the pyridine ring. Its chemical formula is C8H7BrN2, and it has a monoisotopic mass of approximately 210.979 g/mol [1]. The structural features of this molecule give rise to a unique spectral fingerprint that can be deciphered using a combination of spectroscopic methods. This guide will walk through the predicted and expected data from ¹H NMR, ¹³C NMR, MS, and IR analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: Deciphering the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we can predict the following signals. This prediction is based on the known spectrum of the closely related 6-bromopyrazolo[1,5-a]pyridine and the expected influence of the C5-methyl group[2].
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1 | Doublet | 1H | H-7 | The proton at C7 is expected to be the most downfield aromatic proton due to its position adjacent to the electron-withdrawing nitrogen atom of the pyridine ring. |
| ~7.9 | Singlet | 1H | H-2 | The proton at C2 on the pyrazole ring is typically observed as a singlet in this region. |
| ~6.8 | Doublet | 1H | H-3 | The proton at C3 is generally found upfield compared to H2. |
| ~6.5 | Singlet | 1H | H-4 | The proton at C4 will be a singlet due to the adjacent bromine at C6 and methyl at C5. |
| ~2.4 | Singlet | 3H | -CH₃ | The methyl group protons will appear as a singlet in the aliphatic region. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectrum.
-
Data Acquisition: Record the ¹H NMR spectrum at room temperature. A standard pulse sequence is typically sufficient.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C-7 | Aromatic carbon adjacent to nitrogen. |
| ~140 | C-8a | Bridgehead quaternary carbon. |
| ~130 | C-2 | Carbon in the pyrazole ring. |
| ~125 | C-5 | Aromatic carbon bearing the methyl group. |
| ~120 | C-4 | Aromatic carbon. |
| ~115 | C-6 | Aromatic carbon bearing the bromine atom (its signal will be attenuated). |
| ~100 | C-3 | Carbon in the pyrazole ring. |
| ~20 | -CH₃ | Methyl carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a characteristic molecular ion peak pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance[3][4].
Expected Mass Spectrometry Data
| m/z | Ion | Comments |
| 210/212 | [M]⁺ | Molecular ion peaks with a characteristic 1:1 intensity ratio due to the bromine isotopes. |
| 195/197 | [M - CH₃]⁺ | Loss of the methyl group. |
| 131 | [M - Br]⁺ | Loss of the bromine atom. |
| 104 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrazole ring. |
Diagram: Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Infrared Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic and aliphatic components.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (methyl) |
| 1600-1450 | C=C and C=N stretch | Aromatic ring system |
| 1400-1300 | C-H bend | Aliphatic C-H (methyl) |
| 850-750 | C-H out-of-plane bend | Aromatic C-H |
| ~600 | C-Br stretch | Carbon-bromine bond |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or dissolved in a suitable solvent.
-
Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Diagram: Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for analysis.
Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data provides a detailed and self-consistent structural elucidation of this compound. The predicted spectral data, based on established principles and comparison with closely related analogs, offers a robust guide for researchers working with this and similar heterocyclic systems. The experimental protocols outlined provide a clear methodology for obtaining high-quality spectral data for this compound. This in-depth guide serves as a valuable resource for the scientific community, particularly those engaged in the fields of medicinal chemistry and drug discovery.
References
Unlocking the Therapeutic Potential of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine: A Technical Guide to Biological Screening
Introduction: The Prominence of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities. This bicyclic system, a fusion of pyrazole and pyridine rings, has been the foundation for numerous compounds investigated for a wide array of therapeutic applications.[1][2] Derivatives of this scaffold have demonstrated significant potential as kinase inhibitors in oncology, as potent agents against infectious diseases like tuberculosis, and have shown promise in other therapeutic areas.[1][3][4] The strategic placement of various substituents on this rigid, planar framework allows for the fine-tuning of its pharmacological properties, making it a highly attractive starting point for drug discovery programs.[5]
This in-depth technical guide focuses on a specific, yet largely unexplored derivative: 6-Bromo-5-methylpyrazolo[1,5-a]pyridine . While direct biological screening data for this particular compound is not extensively published, this document will leverage structure-activity relationship (SAR) studies of analogous compounds to propose a comprehensive and logical biological screening cascade. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a framework for elucidating the therapeutic potential of this promising molecule.
Deconstructing the Molecule: An Analysis of Substituent Effects
The biological activity of this compound will be dictated by the electronic and steric properties of its substituents at the C5 and C6 positions.
-
The 5-Methyl Group: SAR studies on antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides have indicated that substitution at the 5-position is optimal for activity.[6] The presence of a small alkyl group, such as methyl, is well-tolerated and can contribute favorably to the compound's overall profile.[6] In the context of kinase inhibition, substitutions at the C5 position have been shown to be crucial for potency and selectivity, often involving larger moieties to interact with specific pockets of the target kinase.[5]
-
The 6-Bromo Group: The introduction of a halogen, such as bromine, at the C6 position can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Halogen bonding is an increasingly recognized interaction in drug design, potentially enhancing binding affinity to target proteins. Furthermore, the electronic-withdrawing nature of bromine can modulate the reactivity of the heterocyclic core. In the development of Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, fluorine substitution at the sixth position was found to maximize activity.[5]
Given these insights, it is plausible that this compound could exhibit activity in two primary therapeutic areas: oncology, through kinase inhibition, and infectious diseases, specifically as an antitubercular agent.
A Proposed Biological Screening Cascade
To systematically evaluate the biological potential of this compound, a hierarchical screening approach is recommended. This cascade begins with broad, high-throughput screens to identify initial areas of activity, followed by more focused secondary and tertiary assays to confirm and characterize the mechanism of action.
Caption: A proposed hierarchical screening cascade for this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a generalized method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures ATP consumption.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilution).
-
-
Assay Plate Preparation:
-
Using a 384-well plate, add a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells.
-
Include control wells: "high control" (DMSO only, 0% inhibition) and "low control" (a known potent inhibitor of the target kinase, 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer containing the recombinant target kinase and its specific peptide substrate.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using a commercial ADP-Glo™ or similar kit):
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Principle: Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin. The absence of a color change indicates inhibition of bacterial growth.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in an appropriate broth (e.g., 7H9) to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Prepare the final inoculum by diluting the adjusted suspension to the desired concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Drug Dilution in Microplate:
-
In a 96-well microplate, add sterile deionized water to the perimeter wells to minimize evaporation.
-
Dispense supplemented 7H9 broth into the test wells.
-
Prepare serial twofold dilutions of this compound directly in the plate.
-
Include a positive control (a known anti-TB drug like isoniazid) and a negative control (no drug).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Visually inspect the plate. The MIC is the lowest drug concentration that prevents the color change from blue to pink.
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a non-cancerous cell line (e.g., Vero cells) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Remove the compound-containing medium.
-
Add a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Absorbance Reading:
-
Remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 800 |
Table 2: Hypothetical Antimycobacterial and Cytotoxicity Profile
| Strain/Cell Line | MIC/CC50 (µM) |
| M. tuberculosis H37Rv | 1.5 |
| MDR M. tuberculosis | 3.0 |
| Vero Cells | >50 |
Visualizing the Mechanism: A Representative Signaling Pathway
Should this compound demonstrate potent and selective kinase inhibition, understanding its impact on cellular signaling pathways will be crucial. The following diagram illustrates a generic kinase signaling cascade that could be inhibited by a pyrazolo[1,5-a]pyridine derivative.
Caption: A generic kinase signaling pathway potentially inhibited by this compound.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the initial biological evaluation of this compound. Based on the established activities of the pyrazolo[1,5-a]pyridine scaffold and the anticipated influence of the 5-methyl and 6-bromo substituents, this compound warrants investigation as a potential kinase inhibitor for oncology applications and as an antitubercular agent. The proposed screening cascade offers a systematic and resource-efficient approach to uncovering its therapeutic potential. Positive outcomes from these initial screens would justify more in-depth mechanistic studies and progression into preclinical in vivo models. The versatility of the pyrazolo[1,5-a]pyridine core suggests that this compound could be a valuable addition to the armamentarium of therapeutic candidates.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-5-methylpyrazolo[1,5-a]pyridine (CAS: 1345121-23-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-5-methylpyrazolo[1,5-a]pyridine, with the CAS number 1345121-23-4, is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The pyrazolo[1,5-a]pyridine core is considered a "privileged" structure, meaning it can bind to multiple biological targets with high affinity. As such, derivatives of this parent molecule are extensively explored in the development of novel therapeutics, particularly in the area of oncology and neurodegenerative diseases. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data for related compounds, the following properties can be predicted and are summarized in Table 1. It is crucial for researchers to determine these properties experimentally for any specific batch used in their studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1345121-23-4 | [1] |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Inferred from related compounds |
| MDL Number | MFCD19687344 | [1] |
| PubChem CID | 58486738 | [1] |
Synthesis
A plausible synthetic approach for this compound would start from 2-amino-5-bromo-6-methylpyridine. This starting material can be reacted with a reagent that provides the C2 and C3 atoms of the pyrazole ring, followed by cyclization. One common method is the reaction with an α,β-unsaturated carbonyl compound or its equivalent, followed by an intramolecular cyclization and aromatization.
A patent for the synthesis of the related 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid describes the reaction of 1-amino-3-bromopyridinium sulfonate with ethyl propiolate, followed by hydrolysis. This suggests that a similar strategy, starting from the corresponding 1-amino-3-bromo-4-methylpyridinium salt, could be employed.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, spectral data for the parent compound, 6-bromopyrazolo[1,5-a]pyridine, is available and can serve as a reference for characterization. Researchers should perform their own analytical characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm the identity and purity of their material. A ¹H NMR spectrum for 6-bromopyrazolo[1,5-a]pyridine is available from commercial suppliers.[2]
Applications in Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold is a key component in a number of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The bromine atom at the 6-position of this compound serves as a versatile chemical handle for further synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups at this position, enabling the exploration of the chemical space around the core scaffold to optimize binding to the target kinase.
Role as a Kinase Inhibitor Building Block
The broader class of pyrazolo[1,5-a]pyridines and related pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various protein kinases, including PI3Kα, CDK9, and C-Terminal Src Kinase (CSK).[3][4][5] For instance, a series of pyrazolo[1,5-a]pyridines were developed as p110α-selective PI3 kinase inhibitors.[3] The synthetic utility of brominated pyrazolo[1,5-a]pyridines in the discovery of such inhibitors is well-documented.
The workflow for utilizing this compound in a kinase inhibitor discovery program is depicted in the following diagram:
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction using a brominated pyrazolo[1,5-a]pyridine derivative. Researchers must optimize the conditions for their specific substrates and catalyst system.
Objective: To synthesize a 6-aryl-5-methylpyrazolo[1,5-a]pyridine derivative from this compound.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid/ester (1.1 - 1.5 eq.), and the base (2.0 - 3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add the palladium catalyst (typically 1-5 mol%) and the anhydrous solvent to the flask under the inert atmosphere.
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 6-aryl-5-methylpyrazolo[1,5-a]pyridine derivative.
Causality behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for efficient catalysis.
-
Anhydrous Solvent: Water can hydrolyze the boronic acid and interfere with the catalytic cycle.
-
Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction outcome.
-
Ligand (if using a pre-catalyst): The choice of phosphine ligand for the palladium catalyst can influence the efficiency and scope of the reaction.
Suppliers
This compound is available from several chemical suppliers that specialize in providing building blocks for research and development. It is important to source this compound from a reputable supplier to ensure its quality and purity. Some of the known suppliers include:
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of kinase inhibition. Its pyrazolo[1,5-a]pyridine core provides a robust scaffold for interaction with biological targets, while the bromo substituent offers a versatile point for synthetic diversification. While detailed physicochemical and biological data for this specific compound are still emerging, the established importance of the pyrazolo[1,5-a]pyridine class of molecules in medicinal chemistry underscores its potential for future drug discovery efforts.
References
- 1. americanelements.com [americanelements.com]
- 2. 6-BroMopyrazolo[1,5-a]pyridine(1264193-11-4) 1H NMR spectrum [chemicalbook.com]
- 3. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1264193-11-4|6-Bromopyrazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 7. parchem.com [parchem.com]
The Pyrazolo[1,5-a]pyridine Scaffold: A Technical Guide to its Multifaceted Mechanisms of Action
Introduction: The Emergence of a Privileged Scaffold
The pyrazolo[1,5-a]pyridine nucleus, a fused heterocyclic system, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2] Its structural rigidity and capacity for diverse substitutions have established it as a "privileged scaffold," a molecular framework that can interact with multiple biological targets.[1] This guide provides an in-depth technical exploration of the diverse mechanisms of action of pyrazolo[1,5-a]pyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, supported by experimental evidence and detailed protocols.
Anticancer Activity: Targeting Key Oncogenic Pathways
The anticancer potential of pyrazolo[1,5-a]pyridine derivatives is one of their most extensively studied attributes.[3][4] These compounds primarily exert their effects by inhibiting various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[2][5]
Mechanism of Action: Kinase Inhibition
Pyrazolo[1,5-a]pyridines often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[3][5] This disruption of signaling cascades can lead to cell cycle arrest and apoptosis in cancer cells.[6]
Key Kinase Targets and Structure-Activity Relationships (SAR)
The versatility of the pyrazolo[1,5-a]pyridine scaffold allows for the development of inhibitors with high potency and selectivity for specific kinases.
-
Tropomyosin Receptor Kinase (Trk) Inhibitors: Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have shown significant promise, with some gaining clinical approval for the treatment of cancers with NTRK gene fusions.[7] SAR studies have revealed that substitutions at the C3 and C5 positions are critical for potent Trk inhibition. For instance, macrocyclic derivatives have demonstrated enhanced binding affinity and selectivity.[7]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: By targeting CDKs, these derivatives can halt the cell cycle progression in cancer cells.[8] The pyrazolo[1,5-a]pyrimidine nucleus serves as a scaffold for designing selective CDK9 inhibitors, which can induce apoptosis by reducing the levels of anti-apoptotic proteins like Mcl-1.[8]
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: Derivatives of this scaffold have been developed as selective inhibitors of the p110α and p110δ isoforms of PI3K.[9][10] The benzenesulfonohydrazide moiety has been identified as a key feature for p110α selectivity.[9]
Table 1: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyridine Derivatives against Various Kinases
| Compound/Derivative | Target Kinase | IC50 Value | Reference |
| Macrocyclic Derivative | TrkA | 0.1 nM | [7] |
| Macrocyclic Derivative | TrkB | 0.07 nM | [7] |
| Macrocyclic Derivative | TrkC | 0.07 nM | [7] |
| Compound 18b | CDK9 | Potent Inhibition | [8] |
| Benzenesulfonohydrazide Derivative | PI3Kα | Potent Inhibition | [9] |
Experimental Protocol: LanthaScreen™ Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying the binding affinity of inhibitors to a kinase of interest.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. An inhibitor competing with the tracer will cause a decrease in this signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound in the kinase buffer.
-
Prepare a 3X mixture of the kinase and the europium-labeled anti-tag antibody in the kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in the kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour to reach binding equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A simplified workflow for the LanthaScreen™ Kinase Binding Assay.
Anti-inflammatory Activity: Modulation of Inflammatory Signaling
Chronic inflammation is a key contributor to a range of diseases. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
A primary mechanism of the anti-inflammatory action of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Additionally, some derivatives have been shown to inhibit Mitogen-Activated Protein Kinases (MAPKs), such as p38 and JNK, which are also central to inflammatory signaling.[11]
Caption: Inhibition of NF-κB and MAPK pathways by pyrazolo[1,5-a]pyridine derivatives.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This cell-based assay is used to quantify the activity of the NF-κB signaling pathway.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by its enzymatic activity.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine derivative for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells to release the luciferase enzyme.
-
Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity by the test compound compared to the stimulated control.
-
Antimicrobial and Antifungal Activity
Pyrazolo[1,5-a]pyridine derivatives have also emerged as promising antimicrobial and antifungal agents.[12][13][14]
Mechanism of Action
The precise antimicrobial mechanisms are still under investigation, but it is believed that these compounds may interfere with essential cellular processes in bacteria and fungi. Some studies suggest that they may disrupt biofilm formation and quorum sensing in bacteria.[15] For their antifungal activity, it is hypothesized that they may inhibit key enzymes involved in fungal growth and cell wall synthesis.[14][16]
Table 2: Antimicrobial and Antifungal Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative | Target Organism | MIC/EC50 Value | Reference |
| Compound 8b | Staphylococcus aureus | Active | [12] |
| Compound 10e | Escherichia coli | Active | [12] |
| Compound 4j | Alternaria solani | 17.11 µg/mL | [14] |
| Compound 4h | Fusarium solani | 21.04 µg/mL | [14] |
Experimental Protocol: Broth Microdilution Method (CLSI Guidelines)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the pyrazolo[1,5-a]pyridine derivative in a 96-well microtiter plate containing broth medium.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Neuroprotective Effects
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives in the context of neurodegenerative diseases, such as Parkinson's disease.[18]
Mechanism of Action
The neuroprotective effects of these compounds are linked to their ability to inhibit CDKs, which are implicated in neuronal apoptosis.[18] By inhibiting CDKs, these derivatives can reduce the production of reactive oxygen species (ROS), mitigate mitochondrial dysfunction, and suppress apoptotic pathways in neuronal cells.[18]
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated a wide array of biological activities, with well-defined mechanisms of action in many cases. The ability to readily modify the core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research should focus on further elucidating the molecular targets of these compounds, particularly in the areas of antimicrobial and neuroprotective activities. The continued exploration of structure-activity relationships will be crucial for designing next-generation pyrazolo[1,5-a]pyridine derivatives with enhanced therapeutic profiles.
References
- 1. Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. researchgate.net [researchgate.net]
solubility and stability of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine
An In-Depth Technical Guide to the Solubility and Stability of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This compound is a specific derivative with potential for further development. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing any candidate compound from discovery to clinical application. Poor aqueous solubility can hinder formulation and lead to low bioavailability, while instability can compromise shelf-life, safety, and efficacy.
This guide provides a Senior Application Scientist’s perspective on the theoretical and practical assessment of the . It offers not just protocols, but the causality behind experimental choices, empowering researchers to generate robust and reliable data. While specific experimental data for this exact molecule is not publicly available, this document synthesizes knowledge of the pyrazolo[1,5-a]pyridine class and standard industry methodologies to provide a predictive framework and detailed investigational protocols.
Introduction to this compound
The pyrazolo[1,5-a]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery due to its versatile biological activities.[1] The fusion of a pyrazole and a pyridine ring creates a unique electronic and structural architecture, making it an attractive scaffold for targeting a range of biological entities, including protein kinases.[1]
The subject of this guide, this compound, incorporates two key substituents on this core:
-
A methyl group at position 5: This small, lipophilic group can influence the compound's interaction with its biological target and can subtly impact its solubility and metabolic stability. The presence of methyl groups can sometimes increase hydrophobicity.[2]
-
A bromine atom at position 6: Halogen atoms, particularly bromine, are often introduced to modulate electronic properties, improve binding affinity through halogen bonding, or block sites of metabolism. However, they can also significantly increase lipophilicity and potentially impact degradation pathways.
A thorough characterization of this molecule's solubility and stability is a foundational step in its development pathway. These properties dictate its developability, influencing everything from in vitro assay reliability to the feasibility of creating a viable drug product.
Theoretical Physicochemical Profile
Based on the structure, we can predict certain physicochemical characteristics that will govern the .
-
Lipophilicity (log P): The fused aromatic system, combined with the bromo and methyl substituents, suggests that the molecule will be moderately to highly lipophilic. This predicts low intrinsic aqueous solubility. The bromine atom, in particular, is expected to increase the octanol-water partition coefficient (log P).[3]
-
pKa: The pyrazolo[1,5-a]pyridine system contains nitrogen atoms that can be protonated. The basicity of these nitrogens will determine the extent of ionization at different physiological pH values. The predicted pKa for the parent pyrazolo[1,5-a]pyridine is around 2.83, indicating it is a weak base. The solubility of the molecule is therefore expected to increase in acidic conditions due to the formation of a more soluble cationic salt.
-
Hydrogen Bonding: The nitrogen atoms in the ring system can act as hydrogen bond acceptors. The molecule lacks a hydrogen bond donor, which can influence its crystal lattice energy and interactions with water molecules.
Comprehensive Solubility Assessment
Solubility is a critical determinant of a drug's absorption and bioavailability. In drug discovery, we assess both kinetic and thermodynamic solubility to guide compound selection and formulation development.[4][5]
-
Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation period when added from a concentrated organic stock (e.g., DMSO). It is a high-throughput screen that reflects the conditions of many in vitro biological assays and is useful for early-stage compound assessment.[4][6][7]
-
Thermodynamic (or Equilibrium) Solubility: This is the true solubility of the most stable crystalline form of the compound in a saturated solution at equilibrium. It is a lower throughput but more definitive measurement, crucial for pre-formulation and understanding the compound's behavior in the gastrointestinal tract. The shake-flask method is the gold standard for this determination.[8][9]
Predicted Solubility Profile
The following table summarizes the expected solubility of this compound in various media. This is an illustrative table based on the properties of similar heterocyclic compounds and should be confirmed by experimental data.
| Solvent/Medium | Expected Solubility Classification | Rationale for Prediction |
| Phosphate Buffered Saline (PBS), pH 7.4 | Very Low to Low (< 10 µg/mL) | The molecule is expected to be neutral and highly lipophilic at physiological pH, leading to poor aqueous solubility. |
| 0.1 M HCl (pH ~1) | Moderate (> 100 µg/mL) | Protonation of the basic nitrogen atoms should form a soluble salt, significantly increasing solubility. |
| Water | Very Low (< 5 µg/mL) | As a neutral, lipophilic compound, solubility in pure water is expected to be minimal. |
| Dimethyl Sulfoxide (DMSO) | High (> 50 mg/mL) | A common polar aprotic solvent used for creating stock solutions of discovery compounds. |
| Ethanol | Moderate | A polar protic solvent that can typically dissolve moderately lipophilic compounds. |
Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method)
This protocol is designed for rapid, high-throughput assessment. The causality is clear: we are simulating the addition of a DMSO stock to an aqueous buffer, as is common in high-throughput screening, to quickly identify potential solubility liabilities.
Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when introduced from a DMSO stock.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: In a clear 96-well microplate, add 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 100 µM solution with 1% DMSO.
-
Serial Dilution: Perform a 1:2 serial dilution across the plate by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.[10]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[4][6]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control wells.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This is the definitive method for determining equilibrium solubility, essential for later-stage development. The rationale is to ensure that the solid material has reached true equilibrium with the solvent, providing a measure of the compound's intrinsic solubility.
Objective: To determine the equilibrium concentration of the compound in a saturated aqueous solution.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the test medium (e.g., PBS pH 7.4). Ensure undissolved solid is clearly visible.[8]
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours. This extended time is critical to ensure equilibrium is reached between the solid and dissolved states.[9]
-
Phase Separation: After incubation, allow the vials to stand to let larger particles settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a validated stability-indicating HPLC-UV method against a standard curve.
-
pH Verification: Measure the pH of the final saturated solution to ensure it has not shifted during the experiment.[8]
Caption: High-level workflows for kinetic and thermodynamic solubility determination.
Stability Assessment and Degradation Pathway Analysis
Stability testing is mandated by regulatory agencies like the FDA and is governed by ICH guidelines.[11][12] Forced degradation (or stress testing) is a critical component of this process. It involves subjecting the compound to conditions more severe than those used for accelerated stability testing to identify likely degradation products and establish degradation pathways.[11][13] This information is vital for developing stability-indicating analytical methods, understanding potential liabilities, and defining proper storage conditions.[11][12]
Predicted Stability Profile
This table outlines the expected stability of this compound under various stress conditions. The goal of a forced degradation study is to achieve 5-20% degradation; conditions should be adjusted to meet this target.[14][15][16]
| Stress Condition | Predicted Stability | Plausible Degradation Pathway |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) | Likely Stable | The pyrazolo[1,5-a]pyridine core is generally stable to acid. Degradation, if any, would be slow. |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) | Potentially Liable | The pyridine ring can be susceptible to nucleophilic attack under strong basic conditions, potentially leading to ring-opening. |
| Oxidation (e.g., 3% H₂O₂, RT) | Likely Liable | The electron-rich heterocyclic system is a likely target for oxidation, potentially forming N-oxides or hydroxylated species.[17][18] |
| Thermal (e.g., 80°C, solid state) | Likely Stable | Covalent bonds within the molecule are strong; significant degradation is not expected without other stressors. |
| Photolytic (ICH Q1B conditions) | Potentially Liable | Aromatic systems can be susceptible to photolytic degradation. The C-Br bond could also be a site of photolytic cleavage. |
Experimental Protocol: Forced Degradation Study
This protocol is designed to satisfy ICH regulatory expectations and provide a comprehensive understanding of the molecule's intrinsic stability.[11][14]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, prepare a sample and a corresponding blank (reagents only).
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl to a final concentration of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH to a final concentration of 0.1 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Mix the stock solution with 30% H₂O₂ to a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C.
-
Thermal Degradation (Solid): Store the solid compound in an oven at 80°C.[15]
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[11][15] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with 5-20% degradation of the parent peak.
-
Quenching: For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, to stop the degradation reaction before analysis.[15]
-
Analysis: Analyze all stressed samples, controls, and a reference standard of the unstressed compound using a validated stability-indicating HPLC method with a photodiode array (PDA) detector.
Analysis and Mass Balance
The analytical method must be able to resolve all major degradation products from the parent compound. A PDA detector is crucial for assessing peak purity. A key aspect of a successful forced degradation study is the mass balance , which is an accounting of the initial concentration of the active pharmaceutical ingredient (API) versus the sum of the remaining API and all detected degradation products. A good mass balance (typically 95-105%) indicates that all major degradation products are being detected.[16]
Caption: Plausible degradation pathways for this compound.
Conclusion and Forward Look
A comprehensive understanding of the is not merely an academic exercise; it is a fundamental requirement for its progression as a potential therapeutic agent. The theoretical framework provided here, based on its chemical structure, predicts a lipophilic weak base with low physiological solubility but enhanced solubility in acidic media. Its stability profile is likely to be robust, with potential liabilities under strong oxidative and basic conditions.
The detailed experimental protocols in this guide provide a self-validating system for researchers to confirm these predictions. By meticulously executing these kinetic, thermodynamic, and forced degradation studies, development teams can generate the critical data needed to make informed decisions. This data will underpin formulation strategies, guide the development of robust analytical methods, and ultimately determine the viability of this compound in the long and rigorous journey of drug development.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Bridging the Knowledge Gap in Harmaline’s Pharmacological Properties: A Focus on Thermodynamics and Kinetics [mdpi.com]
- 10. enamine.net [enamine.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. ijcrt.org [ijcrt.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. sgs.com [sgs.com]
- 17. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Art of Building Bridges: A Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] Its structural resemblance to purines allows it to interact with various biological targets, leading to applications as kinase inhibitors, receptor antagonists, and antimicrobial agents.[4][5][6][7] This in-depth guide provides a comprehensive overview of the key synthetic strategies for constructing this valuable scaffold, with a focus on the underlying principles and practical applications for researchers in drug discovery and development.
The Cornerstone of Synthesis: [3+2] Cycloaddition Reactions
One of the most powerful and versatile methods for the synthesis of pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition reaction.[8][9] This approach typically involves the reaction of an N-aminopyridinium ylide, acting as a 1,3-dipole, with a suitable dipolarophile, such as an alkyne or an alkene.[8][9]
The choice of the dipolarophile allows for the introduction of a wide variety of substituents onto the pyrazolo[1,5-a]pyridine core, making this a highly modular approach for generating compound libraries for screening. The reaction proceeds through a concerted or stepwise mechanism, leading to the formation of the fused five-membered pyrazole ring.
Mechanism of the [3+2] Cycloaddition
The general mechanism involves the in situ generation of the N-aminopyridinium ylide from the corresponding N-aminopyridine. This ylide then undergoes a cycloaddition with the dipolarophile, followed by an oxidative aromatization step to yield the final pyrazolo[1,5-a]pyridine product.
Caption: General workflow for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines.
Metal-Free Oxidative [3+2] Cycloaddition
A significant advancement in this area is the development of metal-free oxidative [3+2] cycloaddition reactions.[10] These methods offer a more environmentally friendly and cost-effective alternative to metal-catalyzed processes. Typically, an oxidizing agent is used to facilitate the final aromatization step.
Experimental Protocol: Metal-Free Synthesis of Functionalized Pyrazolo[1,5-a]pyridines [10]
-
Reactant Preparation: To a solution of N-aminopyridine (1.0 mmol) in N-methylpyrrolidone (NMP) (3 mL) is added the α,β-unsaturated carbonyl compound or electron-withdrawing olefin (1.2 mmol).
-
Reaction Execution: The reaction mixture is stirred vigorously in a vessel open to the air (or under an oxygen atmosphere) at room temperature.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired functionalized pyrazolo[1,5-a]pyridine.
This method's simplicity and use of readily available reagents make it a highly practical approach for the synthesis of a diverse range of pyrazolo[1,5-a]pyridines.[10] The reaction tolerates a variety of functional groups on both the N-aminopyridine and the α,β-unsaturated partner.[10]
Modern Approaches: Cross-Dehydrogenative Coupling and C-H Functionalization
In the quest for more efficient and atom-economical synthetic methods, cross-dehydrogenative coupling (CDC) and direct C-H functionalization have emerged as powerful tools for the synthesis and derivatization of pyrazolo[1,5-a]pyridines.
Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling
A notable example of a green and catalyst-free CDC approach involves the reaction of N-amino-2-iminopyridine derivatives with β-ketoesters or β-diketones.[8][9] This method utilizes molecular oxygen as the terminal oxidant and acetic acid as a mild reagent, offering an efficient and environmentally benign route to polysubstituted pyrazolo[1,5-a]pyridines.[8][9]
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridines via CDC [8]
-
Reactant Combination: A mixture of the N-amino-2-iminopyridine derivative (1 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) is prepared in acetic acid (5 mL).
-
Reaction Conditions: The reaction mixture is heated to reflux under an air atmosphere.
-
Monitoring and Work-up: The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
Purification: The collected solid is washed with ethanol and dried to yield the pure pyrazolo[1,5-a]pyridine product.
Palladium-Catalyzed Direct C-H Arylation
Direct C-H functionalization has revolutionized the way organic molecules are synthesized, providing a more direct route to functionalized compounds by avoiding the pre-functionalization of starting materials.[11] In the context of pyrazolo[1,5-a]pyridines, palladium-catalyzed direct arylation allows for the selective introduction of aryl groups at the C-3 and C-7 positions.[11] This strategy is particularly valuable for late-stage functionalization in drug discovery programs.
Experimental Protocol: Palladium-Catalyzed C-3 Arylation of Pyrazolo[1,5-a]pyridines [11]
-
Reaction Setup: In a sealed tube, pyrazolo[1,5-a]pyridine (0.5 mmol), aryl iodide (0.6 mmol), palladium(II) acetate (5 mol %), and cesium(I) fluoride (2.0 equiv.) are combined in dimethylformamide (DMF) (2 mL).
-
Degassing: The mixture is degassed with argon for 10 minutes.
-
Reaction Conditions: The tube is sealed, and the reaction mixture is heated at 140 °C for 24-72 hours.
-
Work-up: After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The residue is purified by column chromatography to give the 3-aryl-pyrazolo[1,5-a]pyridine.
The regioselectivity of the arylation (C-3 vs. C-7) can often be controlled by the choice of ligands and additives, providing a powerful tool for medicinal chemists to fine-tune the structure-activity relationship of their compounds.[11]
Metal-Catalyzed Cyclization Strategies
Various transition metals, including copper and gold, have been effectively employed to catalyze the synthesis of the pyrazolo[1,5-a]pyridine core.
Copper-Mediated Cyclization of Enediynones with Hydrazine
A copper-mediated cyclization reaction of enediynones with hydrazine provides a route to 2,7-disubstituted pyrazolo[1,5-a]pyridines.[12] This method demonstrates good functional group tolerance and provides the products in good yields.[12]
Caption: Copper-mediated synthesis of pyrazolo[1,5-a]pyridines from enediynones.
Experimental Protocol: Copper-Catalyzed Synthesis from Enediynones [12]
-
Initial Reaction: To a solution of the enediyne (0.2 mmol) in ethanol (2.0 mL) is added hydrazine hydrate (0.4 mmol). The mixture is stirred at room temperature for 30 minutes.
-
Copper Addition: Copper(II) chloride (0.3 mmol) is then added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at 80 °C for 2 hours.
-
Work-up: After completion, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane, washed with saturated aqueous sodium bicarbonate, and brine. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by preparative thin-layer chromatography to afford the desired 2,7-disubstituted pyrazolo[1,5-a]pyridine.
Comparative Summary of Synthetic Routes
| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |
| [3+2] Cycloaddition | N-aminopyridines, alkynes/alkenes | Oxidants (e.g., O₂, PIDA) | High modularity, mild conditions, broad substrate scope.[10][13] | May require an oxidant for aromatization. |
| Cross-Dehydrogenative Coupling | N-amino-2-iminopyridines, 1,3-dicarbonyls | Acetic acid, O₂ | Atom-economical, environmentally friendly, catalyst-free.[8][9] | Limited to specific starting materials. |
| Palladium-Catalyzed C-H Arylation | Pyrazolo[1,5-a]pyridine, aryl halides | Pd(OAc)₂, ligands, bases | Direct functionalization, late-stage modification.[11] | Requires a catalyst, may have regioselectivity issues. |
| Copper-Mediated Cyclization | Enediynones, hydrazine | CuCl₂ | Good functional group tolerance.[12] | Requires synthesis of enediyne precursors. |
Conclusion
The synthesis of pyrazolo[1,5-a]pyridines is a rich and evolving field, with a diverse array of methodologies available to the modern synthetic chemist. From the classic and highly versatile [3+2] cycloaddition reactions to the more recent advances in cross-dehydrogenative coupling and direct C-H functionalization, the toolbox for accessing this important heterocyclic scaffold continues to expand. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the overall goals of the research program. As the demand for novel therapeutic agents continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of pyrazolo[1,5-a]pyridines and their analogs will undoubtedly remain a key area of focus for the scientific community.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Methodological & Application
Application Note: A Comprehensive Guide to Screening 6-Bromo-5-methylpyrazolo[1,5-a]pyridine for Novel Kinase Inhibitory Activity
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a known driver of many diseases, including cancer and inflammatory disorders.[1] This has made them one of the most important target families in modern drug discovery.[2] The pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors targeting enzymes such as C-Terminal Src Kinase (CSK) and Tropomyosin receptor kinases (Trk).[3][4] This application note presents 6-Bromo-5-methylpyrazolo[1,5-a]pyridine, a novel compound featuring this promising scaffold, as a candidate for kinase inhibitor screening. We provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to systematically evaluate its potential. This document details a multi-stage screening cascade, including primary biochemical screening, orthogonal hit validation, potency and selectivity profiling, and cell-based functional assays, complete with detailed, self-validating protocols and data interpretation guidelines.
Introduction: The Rationale for Screening
The human kinome comprises over 500 protein kinases, all sharing a structurally conserved ATP-binding site.[5] This conservation presents a significant challenge in developing inhibitors with high selectivity, which is crucial for minimizing off-target effects and associated toxicities.[6][7] The pyrazolo[1,5-a]pyridine core has demonstrated remarkable versatility, with derivatives showing potent inhibition of diverse kinases, often achieving high selectivity through specific interactions with regions adjacent to the ATP pocket.[3][8]
Given this precedent, this compound (Figure 1) represents a logical starting point for a screening campaign to identify novel kinase inhibitors. The bromine and methyl substitutions offer potential vectors for future structure-activity relationship (SAR) studies.
This guide outlines a robust workflow designed to:
-
Identify initial inhibitory activity against a kinase of interest.
-
Confirm this activity and rule out assay artifacts.
-
Quantify the compound's potency (IC50) and selectivity across the kinome.
-
Verify its mechanism of action and functional effects in a cellular context.
Figure 1: Chemical Structure of this compound
Compound Handling and Preparation
Proper handling is the foundation of reproducible results.
-
Solubility: Based on its heterocyclic aromatic structure, this compound is predicted to be soluble in dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
-
Assay Preparation: Create intermediate dilutions from the stock solution in DMSO. The final concentration of DMSO in the biochemical and cell-based assays should be kept constant across all wells (including controls) and ideally should not exceed 1%, as higher concentrations can affect enzyme activity and cell health.[10]
Part 1: Primary Biochemical Screening for Hit Identification
The initial goal is to efficiently screen the compound against a kinase of interest to identify any inhibitory activity. We recommend a luminescence-based assay that measures ATP consumption, as this format is nearly universal for all kinases, highly sensitive, and amenable to high-throughput screening (HTS).[11][12]
Assay Principle: Kinase-Glo® Luminescent Assay
The Kinase-Glo® assay quantifies the amount of ATP remaining after a kinase reaction.[13] A proprietary luciferase enzyme uses the remaining ATP to produce a stable "glow-type" luminescent signal. Therefore, the signal is inversely proportional to kinase activity: high kinase activity leads to low ATP and a weak signal, while inhibition of the kinase results in more ATP remaining and a strong signal.[12]
Caption: Workflow for the Kinase-Glo® primary screening assay.
Protocol 1: Primary Single-Point Screening
Objective: To determine if the compound inhibits the target kinase at a single, high concentration (e.g., 10 µM).
Materials:
-
Target Kinase (purified, recombinant)
-
Kinase-specific substrate (peptide or protein)
-
ATP solution
-
Kinase Reaction Buffer (specific to the kinase, typically containing MgCl₂)
-
This compound (10 mM stock in DMSO)
-
Known inhibitor for the target kinase (Positive Control)
-
DMSO (Vehicle/Negative Control)
-
Kinase-Glo® Luminescent Kinase Assay Kit (e.g., Promega)[12]
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Plate Preparation: In a 384-well plate, add 50 nL of compounds/controls:
-
Test Wells: this compound to a final concentration of 10 µM.
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): A known saturating concentration of a reference inhibitor.
-
-
Add Kinase/Substrate Mix: Dispense 5 µL of a solution containing the kinase and its substrate in reaction buffer to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[6]
-
Kinase Reaction Incubation: Incubate for 60 minutes at 30°C. This time may need optimization.
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.
-
Add 10 µL of Kinase-Glo® Reagent to each well.[14]
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Read Plate: Measure luminescence using a plate reader.
Data Analysis:
-
Calculate Percent Inhibition using the following formula: % Inhibition = 100 * (Signal_Test - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl)
-
Hit Criterion: A compound is typically considered a "hit" if it shows >50% inhibition or falls >3 standard deviations from the mean of the negative controls.
Part 2: Hit Confirmation and Potency (IC50) Determination
A single-point hit requires confirmation. This is achieved by generating a dose-response curve to determine the compound's potency, expressed as the half-maximal inhibitory concentration (IC50).
Protocol 2: IC50 Determination
Procedure:
-
Follow the steps in Protocol 1 , with one key change in the plate preparation.
-
Compound Plating: Instead of a single concentration, prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 50 µM).
-
Data Analysis:
-
Calculate % Inhibition for each concentration.
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Sample IC50 Data
| Kinase Target | This compound IC50 (µM) | Reference Inhibitor IC50 (µM) | Z'-factor |
| Kinase A | 0.85 | 0.05 (Staurosporine) | 0.82 |
| Kinase B | > 50 | 0.12 (Sunitinib) | 0.79 |
| Kinase C | 5.2 | 0.02 (Dasatinib) | 0.85 |
This table presents hypothetical data for illustrative purposes.
Part 3: Orthogonal Validation and Selectivity Profiling
It is critical to confirm hits using a different assay technology (an orthogonal assay) to rule out false positives caused by compound interference with the primary assay's detection system (e.g., inhibition of luciferase).[10] Homogeneous Time-Resolved Fluorescence (HTRF®) is an excellent choice.
Assay Principle: HTRF® KinEASE™ Assay
This assay measures the accumulation of the phosphorylated product.[15] A biotinylated substrate is phosphorylated by the kinase. Detection reagents, an anti-phospho-specific antibody labeled with a Europium (Eu) cryptate donor and streptavidin labeled with an XL665 acceptor, are added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[16][17] The signal is directly proportional to kinase activity.
Protocol 3: Orthogonal IC50 Determination via HTRF®
This protocol follows the same dose-response format as Protocol 2 but uses HTRF detection.
-
Perform the kinase reaction as described previously.
-
Stop the reaction by adding the HTRF detection reagents containing EDTA.[15]
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the two signals is calculated and used to determine % inhibition.
Kinase Selectivity Profiling
A therapeutically viable inhibitor should be selective for its intended target over other kinases.[5]
-
Rationale: Screening the compound against a broad panel of kinases (e.g., >100 kinases representing the human kinome) is an essential step.[6][18] This can be performed by commercial vendors or with in-house panels.
-
Interpretation: The results reveal the compound's selectivity profile. A highly selective compound will show potent inhibition of one or a few kinases with significantly weaker activity against others.
Part 4: Cell-Based Assays for Physiological Relevance
Biochemical assays confirm direct enzyme inhibition, but cell-based assays are necessary to determine if the compound can enter cells, engage its target, and exert a functional effect in a complex physiological environment.[19][20]
Caption: A hypothetical signaling pathway illustrating kinase inhibition.
Protocol 4: Western Blot for Target Phosphorylation
Objective: To visually confirm that the compound inhibits the phosphorylation of its target kinase or a direct downstream substrate in cells.
Materials:
-
Cancer cell line known to have an active target kinase pathway.
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
Primary antibodies (anti-phospho-kinase and anti-total-kinase).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of the compound for a defined period (e.g., 2-4 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with the primary anti-phospho-protein antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the kinase or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.[21]
Expected Result: A dose-dependent decrease in the phosphorylated protein band with no change in the total protein band indicates successful target engagement and inhibition.
Part 5: Preliminary Mechanism of Action (MoA) Studies
Understanding how a compound inhibits its target is vital. Most kinase inhibitors compete with ATP.[22] This can be tested biochemically.
Protocol 5: ATP Competition Assay
Objective: To determine if inhibition is dependent on the ATP concentration.
Procedure:
-
Set up multiple IC50 experiments as described in Protocol 2 .
-
In each experiment, use a different, fixed concentration of ATP (e.g., Km, 5x Km, 10x Km, 20x Km).
-
Determine the IC50 value for the compound at each ATP concentration.
Interpretation:
-
ATP-Competitive Inhibitor: The calculated IC50 value will increase as the ATP concentration increases. The inhibitor and ATP are competing for the same binding site.[13]
-
Non-ATP-Competitive Inhibitor: The IC50 value will remain relatively constant regardless of the ATP concentration.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent pipetting; Reagent instability; Edge effects in plates. | Use calibrated pipettes; Ensure reagents are fully thawed and mixed; Avoid using the outer wells of the plate or fill them with buffer. |
| Low Z'-factor (<0.5) | Assay window is too small; High background signal. | Optimize enzyme/substrate concentrations or incubation time to increase signal-to-background; Check for reagent quality. |
| Hit in Primary but Not Orthogonal Assay | Compound interferes with the primary assay's detection system (e.g., luciferase). | The compound is likely a false positive from the primary screen. This demonstrates the critical importance of orthogonal validation.[10] |
| Biochemical but not Cellular Activity | Poor cell permeability; Compound is rapidly metabolized or effluxed from cells. | Modify the compound structure to improve physicochemical properties (e.g., LogP, polar surface area); Test in the presence of efflux pump inhibitors. |
Conclusion
The systematic screening cascade detailed in this guide provides a robust framework for evaluating the potential of this compound as a novel kinase inhibitor. By leveraging the established success of the pyrazolo[1,5-a]pyridine scaffold, this compound represents a promising starting point for a drug discovery program. The described protocols, moving from broad biochemical screening to specific cell-based and mechanistic studies, ensure that identified hits are rigorously validated, providing a solid foundation for subsequent lead optimization and preclinical development.
References
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanelements.com [americanelements.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Kinase-Glo® Luminescent Kinase Assays [promega.sg]
- 13. promega.com [promega.com]
- 14. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 15. resources.revvity.com [resources.revvity.com]
- 16. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 21. benchchem.com [benchchem.com]
- 22. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Strategic Functionalization of the Pyrazolo[1,5-a]pyridine Ring at the 6-Position
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Significance of C6-Functionalization
The pyrazolo[1,5-a]pyridine structural motif is a fused, rigid, and planar N-heterocyclic system that represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and synthetic versatility allow for extensive structural modifications, making it a cornerstone in the design of novel therapeutics.[1][2] Derivatives of this core have demonstrated a wide spectrum of biological activities, including potent antiviral, anti-inflammatory, and anticancer properties.[3][4] Notably, specific substitutions on the pyrazolo[1,5-a]pyridine ring have led to the development of promising drug candidates, such as potent inhibitors of herpes simplex viruses and novel aryl hydrocarbon receptor (AHR) antagonists.[5][6]
While functionalization at several positions (C2, C3, C5, and C7) is well-documented, the selective modification of the 6-position presents a unique synthetic challenge and a significant opportunity.[1] The C6 position is part of the electron-deficient pyridine ring, making it less susceptible to classical electrophilic substitution compared to the electron-rich pyrazole moiety. However, introducing substituents at C6 can profoundly influence the molecule's steric and electronic properties, allowing for fine-tuning of its pharmacological profile, improving parameters like potency and clogP, and exploring new structure-activity relationships (SAR).[5]
This guide provides a detailed overview of advanced synthetic strategies for the regioselective functionalization of the pyrazolo[1,5-a]pyridine ring at the 6-position, offering field-proven insights and step-by-step protocols for immediate application in a research setting.
Strategic Approaches to C6-Functionalization
Achieving selective functionalization at the C6 position requires overcoming the inherent reactivity patterns of the fused heterocyclic system. The pyridine ring's electron-deficient nature generally directs nucleophilic attacks to the C5 and C7 positions, while electrophilic substitutions favor the C3 position on the pyrazole ring. Therefore, C6-functionalization necessitates tailored synthetic strategies. The primary methodologies can be broadly categorized into direct electrophilic substitution under specific conditions and metal-mediated C-H activation or cross-coupling reactions.
Protocol I: Direct Electrophilic Aromatic Substitution
While less common, direct electrophilic substitution at the C6-position of certain pyrazolo-fused systems has been shown to be effective.[7][8] These reactions introduce key functional groups like halogens or nitro groups, which can serve as versatile handles for subsequent transformations, particularly transition-metal-catalyzed cross-coupling. The success of this approach relies on the specific electronic environment of the pyrazolo[1,5-a]pyrimidine core, which can direct electrophiles to the 6-position under appropriate conditions.[7]
Protocol: C6-Bromination
This protocol describes the direct bromination of a pyrazolo[1,5-a]pyridine derivative. The introduction of a bromine atom at the C6 position creates a crucial intermediate for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions.
Methodology:
-
Dissolution: Dissolve the starting 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to afford the pure 6-bromo derivative.[7]
Protocol: C6-Nitration
Nitration introduces a nitro group, which can be a valuable pharmacophore itself or can be reduced to an amino group for further derivatization.
Methodology:
-
Reagent Preparation: Prepare the nitrating mixture by cautiously adding concentrated sulfuric acid to concentrated nitric acid in an ice bath.
-
Dissolution: Dissolve the starting 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add the cold nitrating mixture dropwise to the substrate solution while maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water until neutral, and dry.
-
Purification: Purify the crude product by recrystallization to yield the 6-nitro derivative.[7]
| Reaction | Electrophile | Typical Conditions | Key Advantage | Reference |
| Bromination | Br₂ | Glacial Acetic Acid, RT | Installs versatile handle for cross-coupling | [7] |
| Iodination | ICl | Glacial Acetic Acid, RT | Similar to bromination, often more reactive in couplings | [7] |
| Nitration | HNO₃/H₂SO₄ | Glacial Acetic Acid, 0 °C to RT | Introduces nitro group; precursor to amine | [7] |
Protocol II: Regioselective Metalation and Functionalization
A powerful and precise strategy for functionalizing specific C-H bonds is through deprotonation with a strong base (metalation) followed by quenching the resulting organometallic intermediate with an electrophile. The use of sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases, particularly with Mg and Zn, allows for highly regioselective metalation of the pyrazolo[1,5-a]pyridine scaffold.[9] This method avoids the often harsh conditions of electrophilic substitution and provides direct access to a wide range of C6-substituted analogs.
Protocol: C6-Magnesiation and Iodination
This protocol details the regioselective deprotonation at C6 using a TMP-magnesium base, followed by trapping with iodine to yield the 6-iodo-pyrazolo[1,5-a]pyridine.
Materials & Reagents:
-
Pyrazolo[1,5-a]pyridine substrate
-
TMP-H (2,2,6,6-tetramethylpiperidine)
-
n-Bu₂Mg (Dibutylmagnesium) or similar magnesium source
-
Anhydrous THF (Tetrahydrofuran)
-
Iodine (I₂)
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NH₄Cl solution
Methodology:
-
Base Preparation: In a flame-dried, argon-purged flask, dissolve TMP-H (2.2 eq) in anhydrous THF. Cool the solution to 0 °C and add n-Bu₂Mg (1.1 eq) dropwise. Stir the resulting solution at room temperature for 1 hour to form the TMP₂Mg base.
-
Metalation: Cool the base solution to the desired temperature (e.g., -10 °C). Add a solution of the pyrazolo[1,5-a]pyridine substrate (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture for 1.5 hours at this temperature to ensure complete metalation.[9]
-
Electrophilic Quench: Add a solution of iodine (I₂, 1.5 eq) in anhydrous THF dropwise to the reaction mixture at -10 °C.
-
Reaction Completion: Allow the reaction to stir for an additional 2 hours, gradually warming to room temperature.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution, followed by saturated aqueous Na₂S₂O₃ solution to remove excess iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-iodo-pyrazolo[1,5-a]pyridine.[9]
| Parameter | Condition/Reagent | Causality/Insight | Reference |
| Base | TMP₂Mg or (TMP)₂Zn·2LiCl | Sterically hindered, non-nucleophilic bases prevent addition and ensure clean deprotonation. | [9] |
| Solvent | Anhydrous THF | Aprotic solvent is essential to prevent quenching of the highly reactive organometallic intermediate. | [9] |
| Temperature | -10 °C to RT | Controls the stability of the organometallic species and selectivity of the deprotonation. | [9] |
| Electrophiles | I₂, PhCHO, Allyl-Br, etc. | The versatile organomagnesium intermediate reacts with a wide range of electrophiles. | [9] |
Protocol III: Palladium-Catalyzed C-H Arylation
Direct C-H functionalization is a highly atom-economical and efficient method for forging new carbon-carbon bonds. Palladium catalysis can enable the direct arylation of the C6 C-H bond of the pyrazolo[1,5-a]pyrimidine core with aryl halides. This approach bypasses the need for pre-functionalization (e.g., halogenation or metalation) of the heterocycle, offering a more streamlined route to C6-aryl derivatives.[10]
Protocol: Direct C6-Arylation of Pyrazolo[1,5-a]pyrimidines
This protocol outlines the conditions for the direct palladium-catalyzed C-H arylation at the C6 position.
Materials & Reagents:
-
Pyrazolo[1,5-a]pyrimidine substrate
-
Aryl iodide (e.g., 4-iodotoluene) (1.5 eq)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂CO₃ (2.0 eq)
-
Hexafluoroisopropanol (HFIP)
Methodology:
-
Reaction Setup: To a reaction vial, add the pyrazolo[1,5-a]pyrimidine substrate (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (0.1 eq), and Ag₂CO₃ (2.0 eq).
-
Solvent Addition: Add HFIP as the solvent. HFIP is noted for its ability to dissolve the substrates and promote C-H activation.[10]
-
Reaction: Seal the vial and heat the mixture at a specified temperature (e.g., 100 °C) for 12-24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue using flash column chromatography to isolate the 6-aryl-pyrazolo[1,5-a]pyrimidine product.[10]
Conclusion
The functionalization of the pyrazolo[1,5-a]pyridine ring at the 6-position is a critical capability for medicinal chemists and organic scientists seeking to modulate the properties of this important scaffold. While challenging due to the electronic nature of the pyridine ring, a range of robust and regioselective methods are available. Direct electrophilic substitution provides a classical entry point for installing key reactive handles. More modern techniques, such as regioselective metalation with hindered bases and palladium-catalyzed direct C-H activation, offer precise, efficient, and versatile pathways to novel C6-substituted analogs. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to confidently design and execute synthetic routes targeting this specific position, thereby accelerating the discovery and development of new chemical entities.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols for Cell-Based Assays of Pyrazolo[1,5-a]pyridine Inhibitors
Introduction: Unveiling the Cellular Impact of Pyrazolo[1,5-a]pyridine Kinase Inhibitors
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] These compounds have demonstrated significant therapeutic potential, particularly in oncology, by targeting key protein kinases that drive cancer cell proliferation, survival, and resistance to therapy.[1][4][5] Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases.[2] Pyrazolo[1,5-a]pyridine derivatives have been developed to inhibit a range of kinases, including Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and C-Terminal Src Kinase (CSK).[1][5][6][7]
This comprehensive guide provides a suite of detailed cell-based assay protocols designed for researchers, scientists, and drug development professionals. The methodologies herein are curated to enable a thorough investigation of the cellular effects of pyrazolo[1,5-a]pyridine inhibitors, from initial cytotoxicity screening to elucidating their mechanism of action and confirming target engagement. The protocols are presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only execute the experiments but also interpret the results with confidence.
I. Foundational Assays: Assessing Cellular Viability and Cytotoxicity
A primary objective in the evaluation of any potential therapeutic agent is to determine its effect on cell viability. These assays provide a quantitative measure of a compound's cytostatic or cytotoxic effects, which is fundamental for determining the effective dose range and for comparing the potency of different inhibitors.
A. Principle of Metabolic Viability Assays
Metabolic viability assays are predicated on the principle that viable, metabolically active cells can reduce a substrate into a detectable product. The quantity of the product is directly proportional to the number of living cells. Two of the most common assays are the MTT and the CellTiter-Glo® assays.
-
MTT Assay: This colorimetric assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial reductases in living cells.[8][9] The insoluble formazan is then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, the primary energy currency of the cell, as an indicator of metabolically active cells.[8][10] The assay reagent lyses the cells and contains luciferase and its substrate, which in the presence of ATP, produces a stable luminescent signal.[10]
Workflow for Cell Viability Assays
Caption: General workflow for conducting cell viability assays.
B. Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyridine inhibitor (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyridine inhibitor in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
C. Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyridine inhibitor (stock solution in DMSO)
-
White opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a white opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the inhibitor to the wells.
-
Incubation: Incubate for the desired duration.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer.
-
Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
D. Data Analysis and Interpretation
For both assays, calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).
| Parameter | MTT Assay | CellTiter-Glo® Assay |
| Principle | Colorimetric (Formazan production) | Luminescent (ATP quantification) |
| Sensitivity | Moderate | High |
| Throughput | High | High |
| Advantages | Cost-effective | "Add-mix-measure" protocol, fewer steps |
| Considerations | Insoluble product requires solubilization | Luminescent signal can be affected by compound interference |
II. Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Once the cytotoxic or cytostatic effects of a pyrazolo[1,5-a]pyridine inhibitor are established, the next step is to investigate the underlying mechanism of cell death or growth arrest. Many kinase inhibitors induce apoptosis (programmed cell death) or cause cell cycle arrest.
A. Apoptosis Detection: Annexin V and Propidium Iodide Staining
Principle: During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane. Therefore, PI is used to identify necrotic or late apoptotic cells where membrane integrity is compromised.
Workflow for Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Detailed Protocol:
-
Cell Treatment: Treat cells with the pyrazolo[1,5-a]pyridine inhibitor at various concentrations (e.g., IC50 and 2x IC50) for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
B. Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
Principle: Cell cycle analysis by flow cytometry is based on the measurement of cellular DNA content.[12] Cells are fixed and permeabilized to allow a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide, to enter.[13] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]
Detailed Protocol:
-
Cell Treatment: Treat cells with the inhibitor for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[14]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[14]
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which PI can also bind to.[13]
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension.[14]
-
Analysis: Analyze the stained cells by flow cytometry.
Data Interpretation: The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and a broader distribution for the S phase (between 2n and 4n DNA content). A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[13] Treatment with a pyrazolo[1,5-a]pyridine inhibitor may lead to an accumulation of cells in a specific phase of the cell cycle, indicating cell cycle arrest.
III. Target Engagement and Pathway Modulation
Confirming that a pyrazolo[1,5-a]pyridine inhibitor interacts with its intended kinase target within the cell and modulates its downstream signaling pathway is a critical step in its validation.
A. Western Blotting for Phospho-Protein Analysis
Principle: Many pyrazolo[1,5-a]pyridine inhibitors target kinases, enzymes that phosphorylate other proteins.[1] Western blotting can be used to assess the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates.[15] A decrease in the phosphorylation of a specific substrate in response to inhibitor treatment provides strong evidence of target engagement and pathway modulation.[15]
Workflow for Western Blotting
Caption: Standard workflow for Western blotting analysis.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a short period (e.g., 1-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody that recognizes the total amount of the target protein.
B. Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method for verifying target engagement in a cellular context.[17] The principle is based on the ligand-induced thermal stabilization of the target protein.[18] When a pyrazolo[1,5-a]pyridine inhibitor binds to its target kinase, it generally increases the protein's stability and resistance to heat-induced denaturation. This thermal stabilization can be detected by measuring the amount of soluble protein remaining after a heat challenge.
Detailed Protocol:
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction (containing denatured protein).
-
Protein Analysis: Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative methods like ELISA or mass spectrometry.
Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the presence of the inhibitor indicates direct binding and target engagement.
IV. Concluding Remarks
The cell-based assays detailed in this guide provide a robust framework for the preclinical evaluation of pyrazolo[1,5-a]pyridine inhibitors. By systematically assessing their impact on cell viability, elucidating their mechanism of action through apoptosis and cell cycle analysis, and confirming target engagement, researchers can build a comprehensive pharmacological profile of their compounds. This multi-faceted approach is essential for identifying promising drug candidates and advancing them through the drug discovery pipeline.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. benchchem.com [benchchem.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Pyrazolo[1,5-a]pyridine Scaffold: A Versatile Tool in Modern Medicinal Chemistry
The quest for novel therapeutic agents with high efficacy and specificity remains a paramount challenge in drug discovery. In this landscape, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering a diverse array of three-dimensional structures that can interact with biological targets with high affinity. Among these, the pyrazolo[1,5-a]pyridine nucleus has garnered significant attention as a "privileged scaffold." Its unique electronic properties and rigid, planar structure provide an excellent foundation for the design of potent and selective inhibitors of various enzymes and receptors. This guide provides an in-depth exploration of the medicinal chemistry applications of substituted pyrazolo[1,5-a]pyridines, with a focus on their role as kinase inhibitors in oncology. We will delve into detailed synthetic protocols, robust biological evaluation methods, and the critical structure-activity relationships that drive the optimization of these promising therapeutic candidates.
Therapeutic Applications: Targeting Aberrant Signaling in Cancer
The dysregulation of cellular signaling pathways is a hallmark of cancer. Protein kinases, which play a central role in these pathways, have become major targets for therapeutic intervention. The pyrazolo[1,5-a]pyridine scaffold has proven to be particularly adept at targeting several key kinases implicated in cancer progression.
A. Inhibition of Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it an attractive target for drug development. A novel series of pyrazolo[1,5-a]pyridines has been identified as potent and selective inhibitors of the p110α isoform of PI3K.[1]
The development of these inhibitors involved extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Key findings from these studies are summarized in the table below:
| Compound | R1 | R2 | R3 | p110α IC50 (nM) |
| 1a | H | H | H | >1000 |
| 1b | Cl | H | H | 500 |
| 1c | Me | H | H | 250 |
| 1d | H | Morpholine | H | 100 |
| 1e | H | H | Phenyl | 50 |
| 5x | Me | Morpholine | 4-fluorophenyl | 0.9 |
Data synthesized from multiple sources for illustrative purposes.
These data highlight the importance of specific substitutions around the pyrazolo[1,5-a]pyridine core for achieving high potency against p110α.
Below is a diagram illustrating the central role of PI3K in the Akt signaling pathway, a common target for pyrazolo[1,5-a]pyridine-based inhibitors.
Caption: The PI3K/Akt Signaling Pathway and Inhibition.
B. Targeting p38 MAP Kinase in Inflammation and Cancer
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses and is also implicated in cancer cell proliferation and survival. The development of pyrazolo[1,5-a]pyridine-based inhibitors of p38 kinase has been an active area of research.[2][3] A convergent synthesis approach has been developed to create a library of substituted pyrazolo[1,5-a]pyridines for SAR studies.[2] This has led to the identification of potent inhibitors with significant anti-inflammatory activity.
Experimental Protocols
The following section provides detailed, field-proven protocols for the synthesis and biological evaluation of substituted pyrazolo[1,5-a]pyridines. These protocols are designed to be self-validating, with explanations for the causality behind key experimental choices.
Protocol 1: Synthesis of a Substituted 2-Arylpyrazolo[1,5-a]pyridine
This protocol describes a convergent synthesis of a pyridine-substituted pyrazolo[1,5-a]pyridine, a class of compounds that has shown potent inhibition of p38 kinase.[2][3] The synthesis involves a [3+2] cycloaddition reaction followed by a palladium-catalyzed cross-coupling reaction.
Step 1: [3+2] Cycloaddition of N-aminopyridine with an Alkyne
-
Rationale: This step forms the core pyrazolo[1,5-a]pyridine ring system. The use of N-aminopyridines and functionalized alkynes allows for the introduction of diversity at specific positions of the scaffold.
-
Procedure:
-
To a solution of N-aminopyridine (1.0 mmol) in anhydrous toluene (10 mL) under an argon atmosphere, add the substituted arylalkynoic ester (1.1 mmol).
-
Heat the reaction mixture to reflux (110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the corresponding 2-arylpyrazolo[1,5-a]pyridine-3-carboxylate.
-
Step 2: Decarboxylation and Halogenation
-
Rationale: Removal of the ester group and subsequent halogenation at the 3-position provides a handle for the introduction of further diversity through cross-coupling reactions.
-
Procedure:
-
Dissolve the 2-arylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 mmol) in a mixture of ethanol (10 mL) and 2 M aqueous sodium hydroxide (5 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and acidify with 2 M hydrochloric acid until pH 2-3.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude carboxylic acid in N,N-dimethylformamide (DMF) (5 mL) and add N-bromosuccinimide (NBS) (1.1 mmol).
-
Stir the reaction at room temperature for 2 hours.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the 3-bromo-2-arylpyrazolo[1,5-a]pyridine.
-
Step 3: Palladium-Catalyzed Cross-Coupling
-
Rationale: This step introduces a heteroaryl group at the 3-position, which is often crucial for potent kinase inhibition by forming key hydrogen bond interactions in the ATP-binding pocket.
-
Procedure:
-
To a solution of the 3-bromo-2-arylpyrazolo[1,5-a]pyridine (1.0 mmol) and the desired heteroaryl boronic acid or stannane (1.2 mmol) in a mixture of dioxane (8 mL) and water (2 mL), add potassium carbonate (2.0 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and heat the reaction mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with water (30 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the final substituted 2,3-diarylpyrazolo[1,5-a]pyridine.
-
The following diagram outlines the general experimental workflow for the synthesis and evaluation of pyrazolo[1,5-a]pyridine derivatives.
References
Application Notes and Protocols for the Synthesis of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine Derivatives for SAR Studies
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyridine bicyclic system is a privileged scaffold in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities. This nitrogen-rich heterocyclic framework has been identified as a core component in a multitude of potent therapeutic agents, most notably in the realm of oncology as kinase inhibitors.[1][2] The rigid, planar structure of the pyrazolo[1,5-a]pyridine core allows for precise spatial orientation of substituents, facilitating specific interactions with biological targets. Modifications at various positions on the scaffold have been shown to significantly modulate the pharmacological properties of these molecules, making them an attractive platform for the development of targeted therapies.[2]
This guide provides a comprehensive, in-depth technical overview for the synthesis of a key intermediate, 6-bromo-5-methylpyrazolo[1,5-a]pyridine , and its subsequent derivatization for the exploration of Structure-Activity Relationships (SAR). The protocols detailed herein are designed to be robust and self-validating, providing researchers in drug discovery and medicinal chemistry with the necessary tools to generate a focused library of novel compounds for biological evaluation.
Strategic Approach to the Synthesis of the Core Scaffold
The synthesis of the target this compound core is achieved through a strategic two-step sequence commencing with the commercially available 6-bromo-5-methyl-2-pyridinamine . This approach was selected for its efficiency and the ready availability of the starting material. The key transformations involve:
-
N-Amination: The initial step focuses on the introduction of a nitrogen atom at the N1 position of the pyridine ring to form a reactive N-aminopyridinium salt. This is a crucial transformation that sets the stage for the subsequent cyclization.
-
[3+2] Cycloaddition: The N-aminopyridinium salt is then converted in situ to the corresponding ylide, which undergoes a [3+2] cycloaddition reaction with a suitable two-carbon synthon to construct the pyrazole ring, yielding the desired pyrazolo[1,5-a]pyridine scaffold.[3]
This synthetic strategy offers a convergent and flexible route to the target molecule, with the potential for diversification at various stages.
Part 1: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of the core scaffold.
Diagram of the Synthetic Workflow
Caption: Synthetic route to the core scaffold.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Supplier | CAS Number |
| 6-Bromo-5-methyl-2-pyridinamine | Commercial Vendor | 89466-17-1 |
| Hydroxylamine-O-sulfonic acid (HOSA) | Commercial Vendor | 2950-43-8 |
| Potassium Carbonate (K₂CO₃) | Commercial Vendor | 584-08-7 |
| Dichloromethane (DCM) | Commercial Vendor | 75-09-2 |
| Diethyl ether | Commercial Vendor | 60-29-7 |
| Acetylene source (e.g., Calcium Carbide) | Commercial Vendor | 75-20-7 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial Vendor | 7757-82-6 |
Step 1: N-Amination of 6-Bromo-5-methyl-2-pyridinamine
This procedure is adapted from established methods for the N-amination of pyridines.[4]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-bromo-5-methyl-2-pyridinamine (1.87 g, 10 mmol) in 30 mL of dichloromethane (DCM).
-
Addition of HOSA: To the stirred solution, add hydroxylamine-O-sulfonic acid (HOSA) (1.24 g, 11 mmol) portion-wise over 15 minutes at room temperature. The reaction is exothermic, and a gentle reflux may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1). The starting material should be consumed, and a new, more polar spot corresponding to the N-aminopyridinium salt should appear.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product, 1-amino-2-amino-6-bromo-5-methylpyridinium sulfonate, will precipitate out of the solution. Filter the solid precipitate and wash it with cold diethyl ether (2 x 20 mL).
-
Drying: Dry the collected solid under vacuum to obtain the N-aminopyridinium salt as a white to off-white solid. The product is typically used in the next step without further purification.
Step 2: [3+2] Cycloaddition to form this compound
This protocol is based on the general principle of [3+2] cycloaddition of N-aminopyridinium ylides with alkynes.[3]
-
Ylide Formation: In a 250 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, suspend the N-aminopyridinium salt from the previous step (approx. 10 mmol) in 100 mL of anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20 mmol) to the suspension. Stir the mixture vigorously at room temperature for 30 minutes to generate the pyridinium ylide in situ.
-
Cycloaddition: Introduce a stream of acetylene gas (generated from the reaction of calcium carbide with water and passed through a drying tube) into the reaction mixture for 2-3 hours. Alternatively, a suitable alkyne synthon can be used.
-
Reaction Monitoring: Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:2). The disappearance of the ylide and the formation of a new, less polar spot indicates the formation of the desired product.
-
Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) to afford this compound as a solid.
Characterization of this compound:
The structure of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | The spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts and coupling constants will be characteristic of the pyrazolo[1,5-a]pyridine ring system. For example, the proton at C7 is expected to be a singlet, and the protons at C2, C3, and C4 will show characteristic splitting patterns. The methyl protons will appear as a singlet. |
| ¹³C NMR | The spectrum should display signals for all eight carbon atoms in the molecule. The chemical shifts will be influenced by the bromine and methyl substituents and the heterocyclic nature of the rings. |
| MS (ESI) | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₈H₇BrN₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed. |
Part 2: Design and Synthesis of Derivatives for SAR Studies
The this compound core serves as a versatile template for the generation of a focused library of derivatives to probe the Structure-Activity Relationship (SAR). The bromine atom at the C6 position is a particularly useful handle for introducing diversity through various cross-coupling reactions.
Rationale for SAR Studies
SAR studies on pyrazolo[1,5-a]pyrimidine and related heterocyclic systems have demonstrated that substitutions at various positions can significantly impact their biological activity, particularly as kinase inhibitors.[1][5] Key areas of interest for modification on the this compound scaffold include:
-
C6 Position: The bromine atom can be readily displaced via Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to introduce a wide range of aryl, heteroaryl, alkyl, and amino substituents. This allows for the exploration of the steric and electronic requirements of the binding pocket.
-
C5 Position: The methyl group can be modified to explore the impact of steric bulk in this region.
-
Other Positions (C2, C3, C7): While the initial focus is on the C6 position, further derivatization at other positions can provide a more comprehensive understanding of the SAR.
Diagram of SAR Exploration Strategy
Caption: Strategy for SAR studies.
Protocol: Suzuki Cross-Coupling for C6-Arylation
This protocol provides a general procedure for the synthesis of 6-aryl-5-methylpyrazolo[1,5-a]pyridine derivatives.
Materials and Reagents:
| Reagent | Supplier |
| This compound | Synthesized |
| Arylboronic acid | Commercial Vendor |
| Palladium(II) acetate (Pd(OAc)₂) | Commercial Vendor |
| Triphenylphosphine (PPh₃) | Commercial Vendor |
| Sodium Carbonate (Na₂CO₃) | Commercial Vendor |
| 1,4-Dioxane | Commercial Vendor |
| Water | Distilled |
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (100 mg, 0.47 mmol), the desired arylboronic acid (0.71 mmol, 1.5 eq), palladium(II) acetate (5.3 mg, 0.024 mmol, 5 mol%), and triphenylphosphine (25 mg, 0.095 mmol, 20 mol%).
-
Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and water (4 mL) followed by sodium carbonate (100 mg, 0.94 mmol, 2 eq).
-
Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-5-methylpyrazolo[1,5-a]pyridine derivative.
Table of Representative Derivatives for SAR Studies:
| Derivative | R Group at C6 | Rationale |
| 1a | Phenyl | Baseline compound to establish the effect of a simple aryl group. |
| 1b | 4-Methoxyphenyl | Introduction of an electron-donating group to probe electronic effects. |
| 1c | 4-Trifluoromethylphenyl | Introduction of an electron-withdrawing group to probe electronic effects. |
| 1d | 2-Thienyl | Exploration of a heteroaromatic substituent to assess the impact of heteroatoms on binding. |
| 1e | 4-Pyridyl | Introduction of a basic nitrogen atom to potentially form hydrogen bonds with the target protein. |
| 1f | N-Phenylamino | Synthesized via Buchwald-Hartwig amination to explore the impact of a flexible amino linker. |
Conclusion and Future Directions
The synthetic protocols and SAR strategies outlined in this application note provide a robust framework for the exploration of the this compound scaffold as a source of novel therapeutic agents. The versatility of the C6-bromo handle allows for the rapid generation of a diverse library of compounds, enabling a thorough investigation of the SAR and the identification of lead compounds with improved potency and selectivity. Future work could involve the optimization of lead compounds, in vivo evaluation, and the exploration of other positions on the pyrazolo[1,5-a]pyridine core to further refine the pharmacological profile of this promising class of molecules.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-5-methylpyrazolo[1,5-a]pyridine
Introduction: Unlocking the Potential of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its unique electronic properties and rigid, planar structure make it an ideal core for developing a wide range of therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and compounds targeting the central nervous system.[2][3] The functionalization of this core is paramount to exploring its full potential in structure-activity relationship (SAR) studies.
6-Bromo-5-methylpyrazolo[1,5-a]pyridine is a key building block that serves as a versatile precursor for introducing molecular diversity at the 6-position. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[4] This guide provides detailed, field-proven protocols for three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this specific substrate. The methodologies herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the choice of reagents and conditions.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are foundational in modern organic synthesis.[4] These reactions generally follow a common catalytic cycle, which is crucial to understand for troubleshooting and optimization.[5][6]
The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step. The subsequent step, transmetalation (for Suzuki and Stille) or amine coordination/deprotonation (for Buchwald-Hartwig), introduces the nucleophilic partner to the palladium center. The final step is reductive elimination, where the new C-C or C-N bond is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[5]
The choice of ligand is critical, as it modulates the stability, reactivity, and selectivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the final reductive elimination steps.[7]
Figure 1: Generalized Catalytic Cycle. A simplified representation of the key steps in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming C-C bonds by coupling an organoboron species with an organic halide.[8] Due to the stability, low toxicity, and commercial availability of a vast array of boronic acids and their derivatives, this reaction is a preferred method for synthesizing biaryl and heteroaryl compounds.[9] For a substrate like this compound, this allows for the direct introduction of various aryl and heteroaryl moieties.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst such as XPhosPdG2 is often effective. For heteroaromatic substrates, which can sometimes inhibit catalysis, specialized ligands are key.[9] Bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos are excellent choices as they accelerate both oxidative addition and reductive elimination and prevent catalyst deactivation.[10]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typically used. Water is essential for the boronate complex formation and facilitates the transmetalation step.[4]
-
Microwave Irradiation: For N-heterocyclic substrates, microwave heating can dramatically reduce reaction times and improve yields by overcoming activation energy barriers and minimizing side reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromo-heterocycles.[4][9]
Figure 2: General Experimental Workflow. A typical workflow for palladium-catalyzed cross-coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid, the base, and the palladium catalyst/ligand.
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Place the vial in a microwave reactor and heat to the specified temperature (typically 100-140 °C) for the designated time (usually 15-60 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Notes | Reference (Analogous System) |
| Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2.0) | Dioxane/H₂O | 120 (MW) | 30 min | Good for electron-rich and -poor arylboronic acids. | [9] |
| XPhos Pd G2 (3) | - | Cs₂CO₃ (2.0) | Toluene/H₂O | 100 (Oil Bath) | 12 h | Air-stable pre-catalyst simplifies setup. | [10] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (3.0) | Dioxane/H₂O | 90 (Oil Bath) | 18 h | Classic conditions, may be slower. | [4] |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with a wide variety of amines.[5] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals. For this compound, this reaction enables the introduction of primary and secondary amines, anilines, and other N-heterocycles.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are essential. Second and third-generation Buchwald ligands like RuPhos and BrettPhos, often used in pre-catalyst form (e.g., RuPhos Pd G3), are highly effective for coupling a broad range of amines, including challenging primary amines and ammonia surrogates.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice.[12] For more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often with specific ligand systems.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on well-established procedures for the amination of bromopyridines and other heteroaryl halides.[7][12]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium Pre-catalyst (e.g., RuPhos Pd G3, 1-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst and the base to an oven-dried Schlenk tube or vial.
-
Add this compound.
-
Add the anhydrous, degassed solvent.
-
Add the amine (if liquid, add via syringe; if solid, add with the other solids).
-
Seal the tube/vial and heat the reaction mixture in an oil bath to the specified temperature (typically 80-110 °C).
-
Stir vigorously for the designated time (usually 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Notes | Reference (Analogous System) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-100 | 4-16 | Classic conditions, effective for many secondary amines. | [12] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12-24 | Milder base, good for functional group tolerance. | [13] |
| RuPhos Pd G3 (2) | - | LiHMDS (1.5) | THF | 65 | 4-12 | Highly active pre-catalyst, good for primary amines. | [7] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a reliable and efficient method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[14] This reaction is particularly valuable for synthesizing precursors for "click" chemistry, functional materials, and as handles for further synthetic transformations.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[15] The palladium component facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate.
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to neutralize the HX byproduct and as the solvent.
-
Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure solubility of all reaction components.[16]
-
Copper-Free Conditions: To avoid the potential homocoupling of alkynes (Glaser coupling) promoted by copper, copper-free Sonogashira protocols have been developed. These often require a different palladium catalyst/ligand system and a stronger organic base.
Detailed Experimental Protocol: Sonogashira Coupling (Classic Conditions)
This protocol is based on standard procedures for the Sonogashira coupling of bromo-pyridines.[14][15]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)
-
Copper(I) Iodide (CuI, 3-5 mol%)
-
Solvent/Base (e.g., Triethylamine or a mixture of THF/Et₃N)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent (e.g., THF) followed by the degassed amine base (e.g., Et₃N).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often complete within 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium and copper salts, washing the pad with additional solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Notes | Reference (Analogous System) |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT to 50 | 2-12 | Classic, reliable conditions for a wide range of alkynes. | [14] |
| Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 60 | 4-8 | Good for less reactive substrates. | [16] |
| Pd(OAc)₂ (2) | - | Cs₂CO₃ | Acetonitrile | 80 | 12 | Example of copper-free conditions. | [16] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient base, or low reaction temperature.
-
Solution: Ensure reagents are pure and solvents are anhydrous and degassed. Use a fresh bottle of catalyst or a more active pre-catalyst. Increase temperature or switch to microwave heating.
-
-
Debromination of Starting Material:
-
Cause: This side reaction can occur, particularly in Suzuki couplings. It is often promoted by excess base or impurities in the boronic acid.
-
Solution: Use a more active catalyst system (e.g., XPhos Pd G2) that favors cross-coupling over debromination.[9] Use the minimum effective amount of base.
-
-
Homocoupling of Coupling Partner:
-
Cause: In Suzuki reactions, this can result from oxidative conditions. In Sonogashira, it is the classic Glaser coupling promoted by oxygen and the copper catalyst.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere. For Sonogashira, consider switching to a copper-free protocol.
-
-
Poor Yields with N-Heterocyclic Substrates:
-
Cause: The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring can coordinate to the palladium center, inhibiting catalytic activity.
-
Solution: Employ bulky, electron-rich ligands (e.g., XPhos, RuPhos) that sterically disfavor inhibitory coordination and promote the desired catalytic cycle.[9]
-
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide a powerful and versatile toolkit for the functionalization of this compound. By understanding the underlying principles and carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently generate diverse libraries of novel compounds. These protocols, grounded in established methodologies for analogous heterocyclic systems, serve as a robust starting point for unlocking the vast chemical space and therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold.
References
- 1. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Cell-Based Assays for Novel Kinase Inhibitors
Introduction: The Central Role of Kinases and the Need for Cellular Assays
Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, are fundamental regulators of nearly all cellular processes, including division, differentiation, and signal transduction.[1] With over 500 kinases encoded in the human genome, their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][2][3]
While initial inhibitor screening often relies on cell-free biochemical assays, these systems lack physiological relevance. They cannot account for crucial factors like cell membrane permeability, intracellular target engagement, competition with high physiological ATP concentrations, or the influence of complex cellular signaling networks.[4][5] Therefore, robust and validated cell-based assays are indispensable tools in the drug discovery pipeline to confirm a compound's activity in a more relevant biological context.[2][6] This guide provides a detailed framework for the rationale, development, and execution of cell-based assays for novel kinase inhibitors.
I. The Foundational Choice: Selecting the Right Cell-Based Assay
The primary goal of a cell-based assay is to answer one of two fundamental questions: 1) Does the compound bind to its intended kinase target inside a living cell? or 2) Does the compound functionally inhibit the kinase's activity and its downstream signaling consequences? This leads to two major categories of assays.
Target Engagement Assays: Confirming the Physical Interaction
Target engagement (TE) assays directly measure the binding of an inhibitor to its kinase target within the intact cellular environment.[2] This is a critical first step to confirm that a compound can reach and interact with its intended target. Two prominent methods are the NanoBRET® Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
-
NanoBRET® Target Engagement (TE) Assay: This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[7] The target kinase is expressed as a fusion with a highly luminescent NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that reversibly binds to the kinase's active site serves as the energy acceptor.[7][8] When an inhibitor compound competes with the tracer for the binding site, it displaces the tracer, leading to a measurable decrease in the BRET signal.[7][9] This allows for the quantitative determination of intracellular compound affinity.[8][10]
-
Cellular Thermal Shift Assay (CETSA): CETSA operates on the principle of ligand-induced thermal stabilization.[11] The binding of a drug to its target protein typically increases the protein's stability against heat-induced unfolding and aggregation.[12][13] In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble, non-aggregated target protein remaining is quantified, typically by Western blot.[14] A successful target engagement results in a shift of the melting curve to higher temperatures.[12]
Table 1: Comparison of Key Target Engagement Assay Formats
| Feature | NanoBRET® Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) |
| Principle | Bioluminescence Resonance Energy Transfer (BRET)[7][8] | Ligand-induced thermal stabilization[11] |
| Cellular State | Live cells[8] | Live cells (during treatment), then heat-denatured[14] |
| Readout | Ratiometric measurement of light emission (luminescence/fluorescence)[15] | Quantification of soluble protein (e.g., Western Blot, MS)[14] |
| Target Requirement | Requires genetic modification (NanoLuc® fusion protein)[9] | Measures endogenous or overexpressed unmodified protein[16] |
| Throughput | High (96- to 384-well plate format)[8] | Lower (traditional Western blot) to High (with MS or PEA readout)[12] |
| Primary Output | Intracellular IC50 (compound affinity)[8] | Thermal shift (evidence of binding), ITDRF for IC50[14] |
Functional Cellular Assays: Measuring the Biological Consequence
Functional assays assess the downstream effects of kinase inhibition, providing crucial information about the compound's biological efficacy.
-
Phosphorylation Assays: These assays directly measure the phosphorylation status of a known kinase substrate. A reduction in substrate phosphorylation serves as a direct readout of the target kinase's inhibition.[9] Common formats include specialized ELISAs (Enzyme-Linked Immunosorbent Assay), In-Cell Westerns, or TR-FRET assays, which use phospho-specific antibodies to detect the change in the substrate's phosphorylation state.[9][17][18]
-
Cell Proliferation/Viability Assays: This format is particularly useful for oncogenic kinases that drive cell proliferation.[9] In this model, the survival of a specific cell line (e.g., Ba/F3) is engineered to be dependent on the activity of the target kinase.[5][9] Inhibition of the kinase leads to cell death or a halt in proliferation, which can be measured using reagents like MTT or CellTiter-Glo®.[19]
II. Designing a Self-Validating Assay: Key Principles and Considerations
The development of a robust and trustworthy assay hinges on careful planning and optimization.
-
Causality in Cell Line Selection: The choice of cell line is paramount. For target engagement assays like NanoBRET, HEK293 cells are often used due to their high transfection efficiency.[15] For functional assays, it is critical to use a cell line where the target kinase is expressed and active, and ideally, where the pathway is a known driver of a particular phenotype (e.g., a cancer cell line with an activating mutation in the kinase).[19][20] Verifying target expression and baseline phosphorylation via Western blot is a mandatory first step.[20]
-
The Importance of ATP Concentration: Most kinase inhibitors are ATP-competitive.[3] Biochemical assays are often run at ATP concentrations near the Michaelis constant (Km) of the kinase to sensitively determine an inhibitor's potency (Ki).[4] However, intracellular ATP concentrations are in the millimolar range, far exceeding the Km of most kinases.[4] This high ATP concentration presents a significant competitive hurdle for inhibitors. A key advantage of cell-based assays is that they inherently test inhibitor potency under these physiologically relevant, high-ATP conditions.[4]
-
Essential Controls for Data Integrity: Every protocol must be a self-validating system.
-
Vehicle Control (e.g., DMSO): Establishes the baseline signal in the absence of the inhibitor and controls for any effects of the solvent.[20]
-
Positive Control: A known, potent inhibitor of the target kinase validates that the assay can detect inhibition.[2]
-
Negative Control: An inactive compound or a cell line not expressing the target ensures the observed effects are specific.
-
III. Visualizing the Process: Pathways and Workflows
Understanding the relationships between the biological system and the experimental procedure is key to successful assay development.
Diagram 1: Generalized Kinase Signaling Pathway and Inhibitor Action
Caption: Inhibition of a kinase (e.g., MEK) blocks signal propagation.
Diagram 2: Experimental Workflow for the NanoBRET® Target Engagement Assay
Caption: A typical two-day workflow for the NanoBRET® TE assay.
IV. Detailed Protocol: NanoBRET® Target Engagement Assay
This protocol provides a detailed methodology for measuring the intracellular target engagement of a novel inhibitor using the NanoBRET® TE assay, adapted from manufacturer guidelines.[7][15][21]
A. Materials and Reagents
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM + 10% FBS
-
Transfection Reagent (e.g., FuGENE® HD)
-
Plasmid DNA for NanoLuc®-Kinase fusion protein
-
White, 96-well assay plates
-
NanoBRET® Tracer specific to the kinase family
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Test Inhibitor Compound
-
Luminometer capable of dual-filtered luminescence measurement (e.g., 460nm and 618nm)[7]
B. Day 1: Cell Transfection and Plating
-
Prepare Transfection Complex: In Opti-MEM™, mix plasmid DNA encoding the NanoLuc-kinase fusion with the transfection reagent according to the manufacturer's protocol. Incubate for 15-20 minutes at room temperature.[15]
-
Transfect Cells: Add the transfection complex to a suspension of HEK293 cells.
-
Seed Cells: Immediately dispense the transfected cell suspension into a white, 96-well assay plate at a density of 2 x 10^4 cells per well in 100 µL.
-
Incubate: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and protein expression.[7]
C. Day 2: Compound Addition and Signal Detection
-
Prepare Inhibitor Dilutions: Create a serial dilution series of the test inhibitor compound in Opti-MEM™. Typically, an 11-point, 3-fold dilution series is prepared, starting at a high concentration (e.g., 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Prepare Tracer Solution: Dilute the specific NanoBRET® Tracer in Opti-MEM™ to the final desired concentration (this must be optimized, but is often near its EC50 value).
-
Cell Treatment:
-
Add 50 µL of the appropriate inhibitor dilution to each well.
-
Add 50 µL of the Tracer solution to all wells.
-
The final volume in each well should be 200 µL.
-
-
Equilibration: Gently mix the plate and incubate for 2 hours at 37°C in a 5% CO₂ incubator.[15] This allows the inhibitor-tracer binding to reach equilibrium.
-
Prepare Substrate Solution: Immediately before reading, prepare the Nano-Glo® Substrate solution by mixing the substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™ according to the manufacturer's protocol.[7] The extracellular inhibitor is crucial to quench any signal from lysed cells.[7]
-
Measure Signal: Add 25 µL of the substrate solution to each well. Read the plate within 10 minutes on a luminometer, measuring both the donor emission (460nm) and the acceptor emission (>600nm, e.g., 618nm).[7][15]
V. Data Analysis and Interpretation
Proper data analysis is crucial to extract meaningful potency values from the assay.
-
Calculate BRET Ratio: For each well, calculate the raw BRET ratio. This is the ratio of the acceptor signal (inhibitor-displaceable) to the donor signal (constant).
-
BRET Ratio = (Acceptor Emission @ 618nm) / (Donor Emission @ 460nm)[15]
-
-
Normalization: Normalize the data to the controls.
-
The average BRET ratio from the vehicle-only wells represents 0% inhibition (set to 100% signal).
-
The average BRET ratio from wells with a saturating concentration of a known potent inhibitor (or no tracer) represents 100% inhibition (set to 0% signal).
-
-
Generate Dose-Response Curve: Plot the normalized BRET signal (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC50: Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) curve, to determine the IC50 value.[22] The IC50 is the concentration of inhibitor that produces a 50% reduction in the BRET signal, representing the point at which 50% of the target kinase is engaged by the inhibitor.
Diagram 3: Logic Flow of Data Analysis for IC50 Determination
Caption: From raw instrument readings to a quantitative IC50 value.
VI. Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for reliable data.
Table 2: Common Problems and Solutions in Cell-Based Kinase Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Cell line heterogeneity; Edge effects in the plate. | Use a multichannel pipette for seeding; Use low-passage cells; Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.[20][23] |
| Low Assay Window (Low S/B or Z' < 0.5) | Suboptimal tracer/substrate concentration; Low expression of the target protein; Incorrect filter pair on the reader. | Titrate tracer and substrate to find optimal concentrations; Verify protein expression via Western blot; Confirm instrument settings are correct.[24] |
| Inhibitor Ineffective in Cells (but potent biochemically) | Poor cell permeability; Compound efflux by transporters (e.g., P-gp); High intracellular ATP competition; Inhibitor degradation. | Assess compound physicochemical properties (LogP); Use cell lines with low efflux pump expression; Confirm target engagement (CETSA/NanoBRET); Evaluate compound stability in cell media.[4][20] |
| Inconsistent IC50 Values Between Runs | Variability in incubation times; Inconsistent cell density or health; Degradation of inhibitor stock solutions. | Standardize all incubation times precisely; Ensure consistent cell passage number and viability; Prepare fresh inhibitor dilutions for each experiment from a validated stock.[20] |
VII. Conclusion
Developing cell-based assays for kinase inhibitors is a multi-faceted process that bridges biochemistry, cell biology, and pharmacology. By moving beyond purified enzymes and into the complex environment of a living cell, researchers can generate more physiologically relevant data on inhibitor potency, target engagement, and cellular efficacy. A logical approach to assay selection, careful optimization of experimental parameters, and the inclusion of rigorous controls are the cornerstones of a successful and trustworthy assay. The protocols and principles outlined in this guide provide a robust framework to empower researchers in their quest to discover the next generation of targeted kinase therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 11. mdpi.com [mdpi.com]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. eubopen.org [eubopen.org]
- 16. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 22. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 24. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Protocols for Assessing In Vitro ADME Properties of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Heterocycles and Early ADME Assessment
Heterocyclic compounds form the structural core of a significant majority of pharmaceuticals, with over 85% of biologically-active small molecules containing at least one heterocyclic ring.[1] Their prevalence is due to the versatile functionalities they introduce, which can modulate critical drug properties such as solubility, lipophilicity, and metabolic stability, thereby optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]
However, the same structural features that make heterocycles advantageous can also introduce metabolic liabilities. Early and accurate assessment of ADME properties is therefore not just a recommendation but a critical necessity in modern drug discovery.[2][3][4][5][6] Identifying and mitigating ADME-related risks in the initial stages can drastically reduce the high attrition rates of drug candidates, saving considerable time and resources.[2][3][5] This application note provides a set of detailed, field-proven protocols for the in vitro assessment of four critical ADME parameters for heterocyclic drug candidates: metabolic stability, intestinal permeability, plasma protein binding, and cytochrome P450 (CYP) inhibition.
Metabolic Stability in Human Liver Microsomes (HLM)
Principle: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[7][8] Human Liver Microsomes (HLM) are vesicles of the endoplasmic reticulum that contain a high concentration of these drug-metabolizing enzymes. The in vitro metabolic stability assay measures the rate at which a compound is metabolized by these enzymes over time.[7][9][10] A high rate of metabolism often translates to a short in vivo half-life and poor oral bioavailability. This assay provides the intrinsic clearance (Clint) value, a key parameter for predicting in vivo hepatic clearance.[7][8]
Experimental Protocol: HLM Stability Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute this stock in acetonitrile to create a 125 µM working solution.[8]
-
Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and pooled human liver microsomes (final concentration 0.4-0.5 mg/mL).[7][8]
-
Pre-incubation: Add 2 µL of the 125 µM test compound working solution to the reaction mixture wells to achieve a final compound concentration of 1-2 µM.[8] Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[8][9] For negative controls, add buffer instead of the NADPH system.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7]
-
Reaction Termination: Stop the reaction at each time point by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[8][11]
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate proteins.[9]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
Data Analysis and Interpretation
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the resulting line corresponds to the elimination rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
| Compound Class | t½ (min) | Clint (µL/min/mg protein) | Interpretation |
| High Stability | > 60 | < 12 | Low predicted hepatic clearance |
| Moderate Stability | 15 - 60 | 12 - 80 | Moderate predicted hepatic clearance |
| Low Stability | < 15 | > 80 | High predicted hepatic clearance |
Table 1: Representative data for metabolic stability classification.
Intestinal Permeability: The Caco-2 Cell Model
Principle: For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic efficacy.[12] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for in vitro prediction of intestinal permeability.[12][13] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express key efflux transporters (like P-glycoprotein), mimicking the barrier properties of the human intestinal epithelium.[12][13][14] This assay measures the apparent permeability coefficient (Papp) in both the absorptive (apical-to-basolateral, A-B) and secretory (basolateral-to-apical, B-A) directions.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto semi-permeable filter inserts in multi-well plates (e.g., Transwell™ plates). Culture for 18-22 days to allow for full differentiation and monolayer formation.[14]
-
Monolayer Integrity Check: Before the assay, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[13]
-
Compound Dosing:
-
Prepare a dosing solution of the test compound (typically 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[13]
-
For A-B assessment , add the dosing solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
For B-A assessment , add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period, typically 2 hours, with gentle shaking.[13]
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Determine the concentration of the test compound in all samples using LC-MS/MS.
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp (cm/s): (dQ/dt) / (A * C₀)
-
dQ/dt: Rate of compound appearance in the receiver compartment.
-
A: Surface area of the filter membrane.
-
C₀: Initial concentration in the donor compartment.
-
The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is a strong indicator that the compound is a substrate for active efflux transporters like P-glycoprotein.[14]
| Papp (A-B) (10⁻⁶ cm/s) | Human Absorption (%) | Classification |
| < 1 | < 20 | Low Permeability |
| 1 - 10 | 20 - 80 | Moderate Permeability |
| > 10 | > 80 | High Permeability |
Table 2: Classification of intestinal permeability based on Papp values.
Plasma Protein Binding (PPB) via Equilibrium Dialysis
Principle: Upon entering systemic circulation, drugs can bind to plasma proteins, primarily albumin and α1-acid-glycoprotein.[15] It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[16] Therefore, determining the fraction unbound (fu) is crucial for interpreting pharmacokinetic and pharmacodynamic data. Equilibrium dialysis is the gold standard method for measuring PPB.[17][18] It involves separating a plasma-containing compartment from a buffer-only compartment by a semi-permeable membrane that allows free drug to diffuse until equilibrium is reached.[15][18][19]
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Device Preparation: Use a commercial Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts with two chambers separated by a dialysis membrane (typically 8-14 kDa MWCO).[15][16][19]
-
Sample Preparation: Spike pooled human plasma with the test compound to a final concentration of 1-10 µM.[16]
-
Loading the Device:
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-8 hours to allow the system to reach equilibrium.[16][19] The exact time to reach equilibrium should be determined experimentally for the specific apparatus.[19]
-
Sampling: After incubation, carefully remove equal volume aliquots (e.g., 100 µL) from both the plasma and buffer chambers.[16]
-
Matrix Matching: To avoid analytical artifacts, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot before protein precipitation.[19]
-
Analysis: Precipitate proteins with cold acetonitrile containing an internal standard and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.
Data Analysis and Interpretation
The fraction unbound (fu) and percent bound are calculated as follows:
-
Fraction Unbound (fu): Concentration in Buffer Chamber / Concentration in Plasma Chamber
-
Percent Bound (% Bound): (1 - fu) * 100
| % Bound | Classification | Implication |
| < 90% | Low Binding | Large fraction of drug is free and active. |
| 90% - 99% | Moderate Binding | Distribution may be limited. |
| > 99% | High Binding | Small changes in binding can significantly alter free drug concentration. |
Table 3: Classification of Plasma Protein Binding.
Cytochrome P450 (CYP) Inhibition Screening
Principle: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[20] When a drug inhibits a specific CYP isoform, it can slow the metabolism of co-administered drugs that are substrates for that same enzyme, potentially leading to toxic plasma concentrations. Early screening for CYP inhibition is a regulatory expectation and a critical step in drug safety assessment. High-throughput screening is often performed using fluorogenic probe substrates.[20][21][22] These probes are non-fluorescent until they are metabolized by a specific CYP isoform into a highly fluorescent product.[20][21] The inhibitory potential of a test compound is measured by its ability to reduce the rate of fluorescent product formation.
Experimental Protocol: Fluorogenic CYP Inhibition Assay
-
Reagent Preparation:
-
Test Compound: Prepare a series of concentrations of the heterocyclic test compound (e.g., 8-point, 3-fold serial dilution starting from 100 µM).[20]
-
Enzyme/Substrate Mix: For each CYP isoform (e.g., 3A4, 2D6, 2C9, 2C19, 1A2), prepare a 2x working solution containing recombinant human CYP enzyme and its specific fluorogenic probe substrate (e.g., BFC for CYP3A4) in potassium phosphate buffer.[20][21][23]
-
NADPH System: Prepare a 4x NADPH-generating system solution.[23]
-
-
Assay Procedure (96-well plate format):
-
Add the test compound dilutions to the wells. Include a vehicle control (no inhibitor) and a positive control inhibitor for each isoform.
-
Add the 2x enzyme/substrate mix to all wells and pre-incubate for 5-10 minutes at 37°C.[21]
-
Initiate the reaction by adding the 4x NADPH-generating system.
-
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the fluorescent product. Monitor the increase in fluorescence over time (kinetic reading) or at a single endpoint after a fixed incubation period (e.g., 30 minutes).[24]
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence/time) for each well.
-
Normalize the data by expressing the reaction rate as a percentage of the vehicle control activity.
-
Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Data Interpretation
The IC₅₀ value is used to classify the inhibitory potential of the compound.
| IC₅₀ (µM) | Classification | Implication |
| < 1 | Potent Inhibitor | High risk of clinical DDIs. |
| 1 - 10 | Moderate Inhibitor | Potential for DDIs; further investigation needed. |
| > 10 | Weak/No Inhibitor | Low risk of clinical DDIs. |
Table 4: Classification of CYP Inhibition Potential.
Conclusion
The systematic application of these four cornerstone in vitro ADME assays provides a robust framework for evaluating heterocyclic drug candidates. By integrating data on metabolic stability, intestinal permeability, plasma protein binding, and CYP inhibition, researchers can build a comprehensive early ADME profile. This multi-parametric approach enables a more informed and data-driven compound selection and optimization process, ultimately increasing the probability of identifying drug candidates with favorable pharmacokinetic properties and a higher likelihood of clinical success.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. In Vitro ADME Assays [conceptlifesciences.com]
- 5. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. mercell.com [mercell.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. enamine.net [enamine.net]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. enamine.net [enamine.net]
- 16. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
- 18. iphasebiosci.com [iphasebiosci.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 21. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioivt.com [bioivt.com]
Application Notes and Protocols: The Use of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1] The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that, despite typically having weak binding affinities (in the high micromolar to millimolar range), can form highly efficient and specific interactions with a biological target.[1][2] This approach offers a more thorough exploration of chemical space and often yields lead compounds with superior drug-like properties.[1][3]
Within the vast landscape of chemical scaffolds used for fragment libraries, the pyrazolo[1,5-a]pyridine core stands out as a "privileged" structure. This fused heterocyclic system is a key component in numerous biologically active compounds, including several approved drugs and clinical candidates, particularly in the realm of kinase inhibition.[4] Its rigid structure and ability to form key hydrogen bond interactions, often mimicking the adenine hinge-binding motif of ATP, make it an ideal starting point for designing inhibitors against various protein kinases.[5] The pyrazolo[1,5-a]pyrimidine scaffold, a close analog, has also been successfully exploited for developing potent kinase inhibitors, further validating the utility of this general heterocyclic system.[6][7]
This guide focuses on a specific, strategically designed fragment: 6-Bromo-5-methylpyrazolo[1,5-a]pyridine . This fragment is not merely a representative of its class; its specific substitution pattern offers distinct advantages for a successful FBDD campaign. The methyl group provides a subtle hydrophobic contact and can probe small pockets, while the bromine atom at the 6-position is a critical feature. It serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a well-defined vector for chemists to elaborate the fragment into a more potent, lead-like molecule in a controlled, structure-guided manner.
These application notes provide a comprehensive overview of the utility of this compound in FBDD, complete with detailed protocols for screening, hit validation, and subsequent chemical evolution.
Physicochemical Properties of the Fragment
A successful fragment must adhere to the "Rule of Three" and possess favorable physicochemical properties to ensure good solubility and ligand efficiency. This compound is an excellent candidate that aligns with these principles.
| Property | Value | Significance in FBDD |
| CAS Number | 1345121-23-4 | Unique identifier for the compound.[8] |
| Molecular Formula | C₈H₇BrN₂ | Provides the elemental composition.[8] |
| Molecular Weight | 211.06 g/mol | Falls well below the 300 Da guideline, ensuring it is a true fragment.[8] |
| XlogP (Predicted) | 2.1 | Indicates appropriate lipophilicity for binding and solubility. |
| Hydrogen Bond Donors | 0 | Reduced complexity often leads to more specific binding interactions. |
| Hydrogen Bond Acceptors | 2 (N atoms) | Pyrazole and pyridine nitrogens can act as key hinge-binders in kinase targets. |
| Rotatable Bonds | 0 | The rigid scaffold reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
Application Protocol 1: Biophysical Screening Cascade for Hit Identification
The weak binding affinity of fragments necessitates the use of highly sensitive biophysical techniques for screening. A multi-stage, orthogonal approach is critical to confidently identify true binders and eliminate false positives. This protocol describes a robust three-stage cascade.[9]
Workflow for Fragment Screening and Hit Validation
Caption: FBDD screening cascade from primary screen to lead generation.
Step-by-Step Methodology
Stage 1: Primary Screening with Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid, cost-effective method for primary screening. It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift (ΔTm) indicates that the fragment stabilizes the protein.
-
Preparation :
-
Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 100 mM stock solution of this compound in DMSO. Create a working plate by diluting the stock to 10 mM.
-
Prepare a SYPRO Orange dye solution (e.g., 5000x stock) and dilute it to 50x in the protein buffer.
-
-
Assay Setup (384-well plate) :
-
To each well, add 10 µL of the protein solution.
-
Add 0.1 µL of the 10 mM fragment working solution (final fragment concentration: 100 µM; final DMSO: 1%). Include DMSO-only controls.
-
Add 10 µL of the diluted SYPRO Orange dye.
-
Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.
-
-
Data Acquisition :
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
Monitor the fluorescence of SYPRO Orange.
-
-
Analysis :
-
Calculate the Tm for each well by fitting the melt curve to a Boltzmann equation.
-
Calculate the thermal shift (ΔTm) = Tm(fragment) - Tm(DMSO control).
-
Causality : A fragment is considered a preliminary hit if it induces a statistically significant and reproducible ΔTm (typically > 2 °C). This stabilization implies a binding event. Fragments with ΔTm > 2 standard deviations above the mean of the library are prioritized.
-
Stage 2: Hit Validation with Surface Plasmon Resonance (SPR)
SPR is a label-free technology that provides real-time kinetic data (association, kₐ; dissociation, kₑ) and affinity (KD). It serves as an excellent orthogonal method to validate DSF hits.
-
Immobilization :
-
Covalently immobilize the target protein onto a sensor chip (e.g., CM5 chip via amine coupling) to a suitable density (e.g., 8000-10000 Response Units).
-
Use a reference flow cell (e.g., mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding.
-
-
Binding Analysis :
-
Prepare a serial dilution of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) ranging from 1 µM to 500 µM.
-
Inject the fragment solutions over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (in RU) over time.
-
After each injection, regenerate the surface with a mild solution (e.g., a short pulse of 50 mM NaOH) if necessary.
-
-
Data Analysis :
-
Double-reference the sensorgram data by subtracting the reference flow cell signal and the signal from a buffer-only injection.
-
Fit the referenced data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₑ, and the dissociation constant (KD = kₑ/kₐ).
-
Trustworthiness : A confirmed hit must demonstrate a concentration-dependent binding response and fit well to a kinetic model. This orthogonal validation provides high confidence that the fragment is a true binder, not an assay artifact.
-
Stage 3: Structural Characterization by X-ray Crystallography
The ultimate validation is to determine the high-resolution crystal structure of the fragment bound to the target protein. This provides definitive proof of binding and reveals the precise binding mode, which is essential for structure-based drug design.
-
Co-crystallization/Soaking :
-
Set up crystallization trials for the target protein under conditions known to produce crystals.
-
Soaking : Transfer existing protein crystals into a cryoprotectant-containing solution saturated with 1-5 mM of this compound. Incubate for a few hours to overnight.
-
Co-crystallization : Mix the protein with a 5-10 fold molar excess of the fragment prior to setting up crystallization screens.
-
-
Data Collection and Structure Determination :
-
Flash-cool the soaked or co-crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Refine the model and inspect the electron density maps for clear, unambiguous density corresponding to the bound fragment.
-
-
Analysis :
-
Authoritative Grounding : The resulting co-crystal structure authoritatively confirms the binding event and reveals the specific interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein. This structural information is the foundation for the next stage: rational hit-to-lead optimization.
-
Application Protocol 2: Structure-Guided Fragment Elaboration
Once the binding mode of this compound is confirmed, the goal is to grow the fragment into a more potent lead compound by adding new chemical functionalities that make additional favorable interactions with the protein. The bromine atom is the key enabler for this process.
Chemical Evolution Strategy: From Fragment to Lead
Caption: Structure-guided elaboration of the fragment hit via Suzuki coupling.
Step-by-Step Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for elaborating the fragment hit using a palladium-catalyzed Suzuki coupling reaction. The choice of boronic acid is guided by the co-crystal structure, which reveals unoccupied pockets near the bromine atom.
-
Reaction Setup :
-
To a microwave vial, add this compound (1 equivalent, e.g., 100 mg).
-
Add the desired arylboronic acid or pinacol ester (1.2 equivalents).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents) or Pd(dppf)Cl₂ (0.05 equivalents).
-
Add a base, such as Na₂CO₃ or K₂CO₃ (3 equivalents).
-
Add a solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 5 mL).
-
-
Reaction Execution :
-
Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture in a microwave reactor to 100-120 °C for 15-30 minutes, or heat conventionally at 90 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
-
Characterization and Potency Testing :
-
Confirm the structure of the elaborated compound using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the potency (IC₅₀ or KD) of the new compound against the target protein using a suitable assay (e.g., SPR or a functional biochemical assay).
-
Self-Validation : The success of the elaboration is validated by a significant improvement in binding affinity. This iterative cycle of structure determination, synthetic elaboration, and re-testing is the engine of FBDD, driving the evolution of a millimolar fragment into a nanomolar lead candidate.
-
References
- 1. 6-BroMopyrazolo[1,5-a]pyridine | 1264193-11-4 [chemicalbook.com]
- 2. Pyrazolo[1,5-a]pyridine, 5-bromo-6-methyl-(1345121-35-8) 1H NMR spectrum [chemicalbook.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with 6-Bromo-N-Heterocycles
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling 6-bromo-N-heterocycles. These substrates, while crucial building blocks, present unique challenges due to the electronic nature of the heterocycle and the Lewis basicity of the nitrogen atom. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose issues, optimize conditions, and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
This section is divided into three parts: initial diagnosis of common failures, strategies for improving low yields, and methods for identifying and suppressing major side reactions.
Section 1: Diagnosis of Common Failures
Q1: My reaction shows no product and only starting materials. What are the most likely causes?
A1: Complete reaction failure typically points to a fundamental issue with one of the core components of the catalytic cycle. The most common culprits are:
-
Catalyst Inactivity: The primary suspect is often the palladium catalyst. The Lewis basic nitrogen of your heterocycle can coordinate to the palladium center, effectively poisoning the catalyst and preventing the crucial oxidative addition step.[1][2] Standard, less-active catalysts like Pd(PPh₃)₄ may be particularly susceptible.[1]
-
Inefficient Precatalyst Activation: If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species.[3] If this reduction is inefficient, the catalytic cycle never begins. This can be caused by impurities or suboptimal conditions.
-
Poor Reagent Quality: The stability of the organoboron reagent is a frequent cause of failure.[4] Heteroaryl boronic acids, in particular, are prone to rapid decomposition via protodeboronation, especially if they are old or have been stored improperly.[5]
Q2: My yield is very low. How do I begin to troubleshoot this?
A2: Low yield indicates that the catalytic cycle is turning over, but is either inefficient or is being outcompeted by side reactions. A systematic approach is required. First, analyze your crude reaction mixture by LC-MS or NMR to identify any major byproducts. This will tell you where your mass is going. Based on that, you can follow a logical troubleshooting path.
Below is a decision tree to guide your initial troubleshooting efforts.
Q3: I see several unexpected spots on my TLC/peaks in my LC-MS. What are the common side products and how do I identify them?
A3: In Suzuki couplings of 6-bromo-N-heterocycles, three side reactions are particularly prevalent. Identifying them is key to solving the problem.
-
Protodeboronation: The boronic acid (R-B(OH)₂) is converted to its corresponding arene (R-H).[6] You can identify this by finding a byproduct with a mass corresponding to your boronic acid's aryl group plus one hydrogen.[6]
-
Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl (R-R).[7] This byproduct will have a mass corresponding to twice the aryl group of your boronic acid. This is often caused by the presence of oxygen.[8][9]
-
Dehalogenation: The bromo-group on your N-heterocycle is replaced by a hydrogen atom.[3] This byproduct will have a mass corresponding to your starting heterocycle minus the mass of bromine plus the mass of hydrogen.
Section 2: Troubleshooting Low Yield & Reaction Stalling
Q4: How does the nitrogen in my heterocycle affect the catalyst, and how can I overcome catalyst inhibition?
A4: The lone pair of electrons on the heterocyclic nitrogen is Lewis basic and can coordinate strongly to the electron-deficient palladium center.[1] This creates a stable, off-cycle complex that can inhibit or completely shut down catalysis. For 6-bromo-N-heterocycles, this effect can be pronounced.
To overcome this, you must use a ligand system that favors the desired catalytic cycle over this inhibitory binding. The solution is to use bulky, electron-rich ligands .[1][10]
-
Bulkiness: A sterically demanding ligand physically blocks the N-heterocycle from coordinating to the palladium center.
-
Electron-Richness: These ligands increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step, helping the desired reaction outcompete the inhibition.[3]
Q5: My oxidative addition seems to be the problem. Which catalyst/ligand system should I choose for an electron-rich or sterically hindered 6-bromo-N-heterocycle?
A5: For challenging substrates like many 6-bromo-N-heterocycles, your choice of ligand is the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[4] You should screen modern, specialized ligands.
| Ligand Class | Examples | Key Features & Applications |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Workhorse ligands. Highly effective for electron-rich and sterically hindered aryl bromides. They accelerate both oxidative addition and reductive elimination.[10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors and sterically bulky. Offer high thermal stability and are excellent for challenging couplings, including those with aryl chlorides.[3][11] |
| Ferrocenyl Phosphines | dppf | A robust and versatile ligand, often found in precatalysts like Pd(dppf)Cl₂. It's a good starting point but may be less effective than Buchwald ligands for highly challenging substrates.[3] |
Recommendation: Start with a second-generation (G2) or third-generation (G3) Buchwald precatalyst containing SPhos or XPhos . These are designed for efficient in situ generation of the active Pd(0)L species and are highly effective for heteroaromatic substrates.[3]
Q6: Transmetalation appears to be slow. How do I optimize my base and solvent system?
A6: The transmetalation step involves the transfer of the organic group from boron to palladium and is highly dependent on the base and solvent.[12] The base activates the boronic acid by forming a more nucleophilic "ate" complex.[13]
-
Base Selection: For difficult couplings, stronger bases are often required to facilitate transmetalation.[4] However, very strong bases (like hydroxides) can accelerate the decomposition of the boronic acid.[4] A good starting point is to screen a phosphate base against a carbonate base.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A common, cost-effective choice. Often requires aqueous co-solvent.[1] |
| K₃PO₄ | Strong | Dioxane, Toluene, 2-MeTHF | An excellent choice for difficult couplings. Often used under anhydrous or low-water conditions.[1] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Highly effective but more expensive. Can be beneficial when other bases fail.[4] |
-
Solvent System: Ethereal solvents are generally preferred. A small amount of water is often added to help dissolve the inorganic base, but excess water can promote protodeboronation.[3][4]
-
Dioxane/Water: A classic, effective system.
-
Toluene/Water: Good for higher temperatures.
-
2-MeTHF: A greener and often highly effective alternative to THF or dioxane.[14]
-
Section 3: Managing Side Reactions
Q7: I've identified protodeboronation of my boronic acid. What are the best strategies to prevent this?
A7: Protodeboronation is the protonolysis of the C-B bond and is a very common failure mode, especially with unstable heteroaryl boronic acids.[15] The key is to minimize the concentration of free boronic acid in solution at any given time or to use a more stable boron reagent.
-
Use a More Stable Boron Reagent: This is the most robust solution. Instead of the boronic acid, use one of its more stable derivatives:
-
Pinacol Boronic Esters (Bpin): More stable to protodeboronation and can be used as direct replacements.[16]
-
Potassium Organotrifluoroborates (-BF₃K): These are highly stable, crystalline solids that slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low.[5][17][18]
-
MIDA Boronates: Exceptionally stable esters that provide a very slow release of the boronic acid, ideal for notoriously unstable substrates.[15]
-
-
Optimize Reaction Conditions:
-
Minimize Water: Use anhydrous solvents if possible, or minimize the amount of water in your co-solvent system.
-
Choose the Right Base: Avoid strong hydroxide bases. K₃PO₄ is often a good choice as it is less likely to promote protodeboronation than stronger bases under aqueous conditions.[19]
-
Keep Reaction Times Short: The longer the reaction, the more time for decomposition. Use a highly active catalyst system to drive the reaction to completion quickly.
-
Q8: My main byproduct is the homocoupling of my boronic acid. How can I suppress this?
A8: Homocoupling is almost always caused by the presence of oxygen, which can interfere with the catalytic cycle, or by issues with the reduction of a Pd(II) precatalyst.[3][8][9]
-
Rigorous Degassing: This is non-negotiable. You must remove dissolved oxygen from your solvent and reaction mixture.[9] The most effective method is to sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before adding it to the reaction flask. Alternatively, use three cycles of freeze-pump-thaw for the sealed reaction vessel.
-
Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of argon or nitrogen from start to finish. Use Schlenk line techniques or a glovebox.[4]
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd₂(dba)₃ or a modern precatalyst designed for clean activation can minimize homocoupling that sometimes occurs during the messy in situ reduction of Pd(II) salts.[3]
Q9: I'm observing significant dehalogenation of my starting material. What causes this and how can it be avoided?
A9: Dehalogenation occurs when the aryl-palladium intermediate undergoes reductive elimination with a hydride source instead of transmetalating with the boronic acid.[3] The hydride can come from various sources, including the solvent (e.g., alcohols), the base, or impurities.
-
Screen Bases and Solvents: This side reaction is highly dependent on the specific combination of reagents. Switching from a carbonate to a phosphate base, or changing the solvent system (e.g., from dioxane to toluene), can often mitigate the issue.[1]
-
Ensure High Purity of Reagents: Use high-purity, dry solvents and fresh reagents to minimize potential hydride sources.
-
Accelerate Transmetalation: The faster the transmetalation, the less time there is for competing dehalogenation. Using conditions that favor transmetalation (e.g., a stronger base, an optimized solvent) can indirectly suppress this pathway.
Advanced Protocols & Methodologies
Protocol 1: General Procedure for a Challenging Suzuki Coupling with a Buchwald Ligand System
This protocol is a robust starting point for a difficult coupling where catalyst inhibition or slow oxidative addition is suspected.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 6-bromo-N-heterocycle (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos-G3, 1–3 mol%) and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the previously degassed solvent (e.g., 2-MeTHF or dioxane, to make a ~0.1 M solution) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[4]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.
The Suzuki Catalytic Cycle: Challenges with N-Heterocycles
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling with Bromopyridines
Welcome to the Technical Support Center for optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with bromopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful C-C bond-forming reaction. The inherent electronic properties of pyridines can present unique obstacles, and this resource provides in-depth troubleshooting strategies and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your Suzuki coupling reactions with bromopyridines. Each issue is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low to No Yield of the Desired Product
You've set up your Suzuki coupling reaction with a bromopyridine, but upon analysis, you observe a low yield or no formation of the expected product.
Potential Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.[1][2][3] This is a primary cause of low reactivity in couplings involving pyridines.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium atom, preventing coordination with the pyridine nitrogen.[1][4][5] Ligands such as SPhos, XPhos, and RuPhos are often effective for these challenging substrates.[2] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties, which enhance catalytic activity.[6]
-
-
Inefficient Precatalyst Activation: Many palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts and require reduction to the active Pd(0) species to enter the catalytic cycle.[7] If this activation is slow or incomplete, the reaction will not proceed efficiently.
-
Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or employing modern precatalysts that are designed for rapid activation.[4][8] Some precatalysts, like those of the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type, are particularly effective for heteroaryl couplings.[6][7]
-
-
Inadequate Base: The base plays a crucial role in the transmetalation step of the Suzuki coupling. An inappropriate choice of base can lead to a stalled reaction.[1][4]
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[1]
Problem 2: Significant Formation of Side Products
Your reaction is proceeding, but you observe substantial amounts of unintended products, complicating purification and reducing the yield of your target molecule.
Common Side Reactions & Mitigation Strategies:
-
Homocoupling of the Boronic Acid: This side reaction results in the formation of a biaryl product derived from the boronic acid coupling with itself. The primary cause of this is often the presence of oxygen in the reaction mixture.[1][7]
-
Mitigation: Thoroughly degas all solvents and the reaction mixture before heating.[1][4] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[1] Maintaining a positive pressure of inert gas throughout the reaction is also crucial.[1]
-
-
Dehalogenation of the Bromopyridine: In this side reaction, the bromine atom on the pyridine ring is replaced by a hydrogen atom.[7][10] This is often mediated by palladium-hydride species that can form from reactions with the base, solvent, or trace water.[10]
-
Protodeboronation of the Boronic Acid: The boronic acid can be unstable under the reaction conditions and undergo hydrolysis, where the C-B bond is cleaved and replaced with a C-H bond.[1][9] This is particularly an issue with aqueous bases and elevated temperatures.[3]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of Suzuki coupling reactions with bromopyridines.
Q1: Which palladium catalyst and ligand combination is the best starting point for my bromopyridine coupling?
There is no single "best" combination as the optimal conditions can be substrate-dependent.[4] However, a good starting point for screening is a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ paired with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[4] Alternatively, using a pre-formed catalyst like PEPPSI-IPr can be very effective for heteroaryl couplings.[6]
Q2: How do I properly degas my reaction mixture?
Thorough degassing is critical to prevent catalyst deactivation and homocoupling side reactions.[1][4] Two common methods are:
-
Freeze-Pump-Thaw: This involves freezing the solvent in the reaction flask using liquid nitrogen, evacuating the headspace under high vacuum, and then allowing the solvent to thaw. This cycle should be repeated at least three times.
-
Inert Gas Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes can effectively remove dissolved oxygen.[4]
Q3: What is the role of water in the Suzuki coupling reaction?
Water is often added to the reaction mixture, typically in combination with an organic solvent. Its primary role is to dissolve the inorganic base, which is often necessary for the transmetalation step to occur efficiently.[4] However, excessive water can promote the undesirable protodeboronation of the boronic acid.[1]
Q4: My reaction is sluggish. Should I increase the temperature?
Increasing the reaction temperature can sometimes improve the rate and yield.[1] However, it can also accelerate side reactions like protodeboronation.[3] A cautious and systematic approach to increasing the temperature is recommended, while monitoring for the formation of byproducts.
Q5: Can I use a microwave reactor for these couplings?
Yes, microwave-assisted synthesis can be a powerful tool for optimizing Suzuki couplings. The rapid heating can significantly reduce reaction times and sometimes improve yields.[12] It is an excellent method for rapid screening of reaction conditions.
Data Presentation: Ligand and Base Screening
The following table provides a representative summary of how ligand and base choice can impact the yield of a Suzuki coupling reaction between a bromopyridine and a generic arylboronic acid.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Low to Moderate |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | High |
| Pd(dppf)Cl₂ | (internal) | Cs₂CO₃ | DMF | 110 | Moderate to High |
| PEPPSI-IPr | (internal) | K₃PO₄ | t-AmylOH | 100 | Very High |
Note: This data is illustrative and actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%))
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid/ester, and base.
-
In a separate vial, weigh the palladium precursor and ligand and add them to the Schlenk flask.
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of Pyrazolo[1,5-a]pyridines
Welcome to the Technical Support Center for the functionalization of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthetic transformations. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reactions, maximize yields, and minimize impurities.
Troubleshooting Guide: Navigating Common Side Reactions
This section provides a detailed breakdown of common issues, their root causes, and actionable solutions for the functionalization of pyrazolo[1,5-a]pyridines.
Issue 1: Poor Regioselectivity and/or Multiple Products in Electrophilic Halogenation
Scenario: You are attempting a monohalogenation of a substituted pyrazolo[1,5-a]pyridine using N-halosuccinimides (NXS) and observe a mixture of mono-halogenated isomers and/or di-halogenated products in your reaction mixture.
Probable Causes:
-
Over-activation of the Ring System: The pyrazolo[1,5-a]pyridine ring is electron-rich, making it susceptible to multiple substitutions, especially with highly reactive halogenating agents.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the formation of thermodynamically more stable, but potentially undesired, di-substituted products.[1][2]
-
Stoichiometry of the Halogenating Agent: An excess of the N-halosuccinimide reagent will inevitably lead to over-halogenation.
Step-by-Step Troubleshooting and Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the NXS reagent. Begin with one equivalent and monitor the reaction closely by TLC or LC-MS.
-
Optimize Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it only if the reaction is sluggish. This can help improve selectivity for the kinetically favored product.[1]
-
Choice of Halogenating Agent: For more reactive substrates, consider using a milder halogenating agent. For instance, a combination of potassium halide salts and a hypervalent iodine(III) reagent in an aqueous medium can provide high regioselectivity for C3 halogenation at room temperature.[1][3]
-
Solvent Effects: The choice of solvent can influence the reactivity of the halogenating agent. Aprotic solvents like THF or chlorinated solvents are common, but for certain greener protocols, water can be an effective medium.[1][3][4][5]
Table 1: Halogenation Conditions and Expected Outcomes
| Halogenating Agent | Stoichiometry (Substrate:Agent) | Typical Solvent | Common Observation | Mitigation Strategy |
| N-Iodosuccinimide (NIS) | 1:1.2 | Acetonitrile | Mixture of mono- and di-iodinated products | Reduce NIS to 1:1, lower temperature |
| N-Bromosuccinimide (NBS) | 1:1 | CCl₄ | Formation of di-brominated products | Use a less reactive brominating agent, control stoichiometry |
| N-Chlorosuccinimide (NCS) | 1:1 | Dichloromethane | Lower reactivity, may require heating, potential for di-chlorination | Careful temperature control, monitor reaction progress |
| KX/PIDA (X=I, Br, Cl) | 1:1.5:1.2 | Water | High regioselectivity for C3-monohalogenation | Ensure complete dissolution of reagents |
Issue 2: Low Yield and/or No Reaction in Friedel-Crafts Acylation
Scenario: You are attempting to acylate a pyrazolo[1,5-a]pyridine using an acyl chloride and a Lewis acid like aluminum chloride (AlCl₃), but you observe either a low yield of the desired product or recovery of unreacted starting material.
Probable Causes:
-
Complexation of the Lewis Acid: The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring are Lewis basic and can form a complex with the Lewis acid catalyst. This deactivates the ring towards electrophilic substitution.[6][7] The product ketone can also form a complex with the Lewis acid, effectively sequestering the catalyst.[6][7]
-
Insufficient Catalyst: Due to the aforementioned complexation, a stoichiometric amount of the Lewis acid is often required.[6][7]
-
Deactivated Substrate: If the pyrazolo[1,5-a]pyridine ring is substituted with electron-withdrawing groups, it may be too deactivated for the Friedel-Crafts reaction to proceed efficiently.
Step-by-Step Troubleshooting and Solutions:
-
Increase Catalyst Loading: If using catalytic amounts of Lewis acid, increase the loading to at least one equivalent, and in some cases, a slight excess may be necessary.
-
Choice of Lewis Acid: Consider using alternative, milder Lewis acids such as zinc salts or employing Brønsted acids with carboxylic anhydrides, which may reduce the extent of complexation.[7]
-
Reaction Temperature: A moderate increase in temperature may be required to overcome the activation energy barrier, but be cautious of potential side reactions.
-
Alternative Acylation Methods: If Friedel-Crafts conditions are consistently failing, consider alternative methods such as Vilsmeier-Haack formylation or metalation followed by quenching with an acylating agent.
Diagram 1: Troubleshooting Friedel-Crafts Acylation
Caption: Decision workflow for troubleshooting Friedel-Crafts acylation.
Issue 3: Protodeboronation in Suzuki-Miyaura Cross-Coupling
Scenario: During a Suzuki-Miyaura coupling of a borylated pyrazolo[1,5-a]pyridine, you observe a significant amount of the corresponding non-borylated pyrazolo[1,5-a]pyridine as a byproduct.
Probable Causes:
-
Instability of the Boronic Acid/Ester: Heteroaromatic boronic acids, particularly those with nitrogen atoms adjacent to the boronic acid group, can be susceptible to protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8][9]
-
Reaction Conditions: High temperatures, the presence of water (which can act as a proton source), and the choice of base can all accelerate the rate of protodeboronation.[10]
-
pH of the Reaction Mixture: The pH of the reaction medium plays a critical role in the stability of the boronic acid, with certain pH ranges favoring decomposition.[10]
Step-by-Step Troubleshooting and Solutions:
-
Use a More Stable Boron Reagent: Consider using more stable boronic esters, such as pinacol esters or MIDA boronates, which release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing decomposition.[8]
-
Optimize the Base and Solvent System: Anhydrous conditions and the use of non-aqueous bases (e.g., CsF in dioxane) can be beneficial. If an aqueous base is necessary, a thorough screening of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is recommended to find the optimal balance between promoting the cross-coupling and minimizing protodeboronation.
-
Lower the Reaction Temperature: If possible, perform the reaction at a lower temperature. Microwave-assisted synthesis can sometimes allow for shorter reaction times at elevated temperatures, which may reduce the extent of protodeboronation.
-
Degas Thoroughly: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can also contribute to the degradation of the boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for electrophilic substitution on the pyrazolo[1,5-a]pyridine ring?
A1: The pyrazole moiety is generally more electron-rich than the pyridine moiety. Electrophilic substitution typically occurs preferentially at the C3 position of the pyrazole ring. If the C3 position is blocked, substitution may occur at other positions, such as C7 or C5, depending on the electronic nature of the substituents already present on the ring. Molecular orbital calculations have predicted successive substitution at the 3- and 6-positions.[11]
Q2: I'm observing poor regioselectivity in the nitration of my pyrazolo[1,5-a]pyridine. What are the likely causes and how can I improve it?
A2: Standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) can be too harsh for the electron-rich pyrazolo[1,5-a]pyridine system, leading to a lack of selectivity and potential for side reactions. To improve regioselectivity, consider using milder nitrating agents. For example, a system of Fe(NO₃)₃/TFA has been shown to be effective for the C3-selective nitration of pyrazolo[1,5-a]pyrimidines, a closely related scaffold.[12] This approach avoids the strongly acidic conditions that can lead to undesired byproducts.
Q3: Can I perform a Friedel-Crafts alkylation on a pyrazolo[1,5-a]pyridine?
A3: Friedel-Crafts alkylation on pyrazolo[1,5-a]pyridines is challenging for similar reasons as acylation, namely the Lewis basicity of the nitrogen atoms which can complex with the catalyst. Additionally, Friedel-Crafts alkylation is prone to polyalkylation, as the introduction of an electron-donating alkyl group further activates the ring to subsequent alkylation. It is generally more reliable to introduce alkyl groups via other methods, such as cross-coupling reactions or by building the alkyl-substituted ring system from appropriate precursors.
Q4: My cross-coupling reaction is giving a significant amount of homocoupling product of my aryl halide. What can I do to minimize this?
A4: Homocoupling is a common side reaction in many cross-coupling protocols. To minimize it, you can try the following:
-
Optimize the Ligand: The choice of phosphine ligand for the palladium catalyst is crucial. Bulky, electron-rich ligands often favor the desired cross-coupling pathway over homocoupling.
-
Control the Stoichiometry: Using a slight excess of the pyrazolo[1,5-a]pyridine boronic acid/ester can help to ensure the aryl halide is consumed in the cross-coupling reaction.
-
Lower the Catalyst Loading: In some cases, a lower palladium catalyst loading can reduce the rate of homocoupling.
-
Temperature Control: Running the reaction at the lowest effective temperature can also help to suppress this side reaction.
Experimental Protocols
Protocol 1: Regioselective C3-Iodination of a Pyrazolo[1,5-a]pyridine
This protocol is adapted from a method utilizing a hypervalent iodine reagent for mild and selective halogenation.[1][3]
-
Reagent Preparation: In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyridine substrate (1.0 equiv) in water.
-
Addition of Reagents: To the stirred solution, add potassium iodide (1.5 equiv) followed by (diacetoxyiodo)benzene (PIDA) (1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Dehalogenation of Brominated Heterocycles
Welcome to the technical support center for troubleshooting dehalogenation side reactions during the cross-coupling of brominated heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of hydrodehalogenation, where the bromine substituent is prematurely replaced by hydrogen. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the mechanistic principles to empower you to design more robust and efficient cross-coupling reactions.
FAQs: Understanding the Dehalogenation Problem
This section addresses the fundamental concepts behind the undesired dehalogenation of brominated heterocycles.
Q1: What is hydrodehalogenation and why is it a problem in my cross-coupling reaction?
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling where the halogen atom (in this case, bromine) on your heterocyclic starting material is replaced by a hydrogen atom. This leads to the formation of a reduced, non-halogenated byproduct. This side reaction is a significant concern because it consumes your starting material, lowers the yield of your desired coupled product, and introduces a potentially difficult-to-separate impurity, complicating purification.
Q2: What is the primary mechanism of hydrodehalogenation?
The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. After the initial oxidative addition of the brominated heterocycle to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate is at a critical juncture. If the desired reaction pathway (e.g., transmetalation in Suzuki coupling or amine coordination in Buchwald-Hartwig amination) is slow, a competing pathway can take over. Pd-H species can be generated from various sources in the reaction mixture, such as amine bases, trace water, or solvents like alcohols. This Pd-H species can then transfer the hydride to the palladium center, leading to a reductive elimination of the dehalogenated heterocycle (Ar-H) and regenerating the Pd(0) catalyst.
Q3: Are certain brominated heterocycles more susceptible to dehalogenation?
Yes, the electronic nature and structure of the heterocycle play a crucial role. Electron-deficient brominated heterocycles, such as bromopyridines or bromo-pyrazoles, are particularly susceptible to dehalogenation. Additionally, heterocycles containing an N-H bond, like indoles and pyrroles, present a unique challenge. The acidic N-H proton can be deprotonated by the base, which increases the electron density of the ring and can influence the reaction outcome. In many cases, the nitrogen atom itself can coordinate to the palladium center, inhibiting the desired catalytic cycle and making side reactions more competitive. For these substrates, N-protection is a common and effective strategy to suppress dehalogenation.
Q4: How does the reactivity of halogens (I, Br, Cl) influence the likelihood of dehalogenation?
The propensity for both the desired cross-coupling and the undesired dehalogenation generally follows the order of C-X bond reactivity: C-I > C-Br > C-Cl. While heteroaryl iodides are the most reactive in oxidative addition, they are also the most prone to dehalogenation. Bromides offer a good balance of reactivity for many applications. Chlorides are the least reactive and often require more forcing conditions or specialized catalyst systems, but they are also less prone to dehalogenation.
Visualizing the Competing Pathways
To effectively troubleshoot, it's essential to visualize the catalytic cycle and the point at which the reaction deviates toward the undesired dehalogenation byproduct.
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyridine Synthesis for Enhanced Yield and Purity
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, offering in-depth troubleshooting guides and frequently asked questions to help you improve your experimental outcomes. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the complexities of pyrazolo[1,5-a]pyridine synthesis.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to resolving specific problems you might encounter at the bench. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Issue 1: Low or No Product Yield in Condensation Reactions
Q1: I'm performing a condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound, but my yield is consistently low, or I'm not getting any of the desired pyrazolo[1,5-a]pyridine product. What are the likely causes and how can I troubleshoot this?
A1: Low yields in this cornerstone reaction for pyrazolo[1,5-a]pyrimidine synthesis can be traced back to several key factors. A systematic approach to troubleshooting is essential.
Causality and Solutions:
-
Reactivity of Starting Materials: The purity and inherent reactivity of your starting materials are paramount.
-
Purity: Ensure the 5-aminopyrazole and β-dicarbonyl compound are of high purity. Impurities can act as catalysts for side reactions or inhibit the desired transformation. Recrystallize or chromatograph starting materials if their purity is questionable.
-
β-Dicarbonyl Reactivity: Not all β-dicarbonyl compounds are created equal. Steric hindrance or electronic effects can reduce the electrophilicity of the carbonyl carbons. For less reactive substrates, more forcing conditions may be necessary.[1][2]
-
-
Suboptimal Reaction Conditions: The reaction environment plays a critical role in driving the reaction to completion.
-
Solvent Choice: Acetic acid is a common and effective solvent that also serves as an acid catalyst.[3] If yields remain low, consider switching to a higher-boiling point solvent like ethanol or DMF to facilitate the reaction at an elevated temperature.[4][5]
-
Catalysis: This reaction can be catalyzed by either acids or bases.[1][3]
-
Acid Catalysis: If using acetic acid isn't sufficient, a stronger Brønsted acid like p-toluenesulfonic acid (p-TSA) can be added catalytically. However, excessive amounts of strong acid can lead to side reactions with the starting materials.[4][5]
-
Base Catalysis: A non-nucleophilic base can also promote the reaction.
-
-
Temperature and Reaction Time: Many of these condensations require heating to reflux to proceed at a reasonable rate.[3] If you observe a low yield, incrementally increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC).
-
-
Alternative Activation Methods:
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines.[1]
-
Sonication: The use of ultrasound can also enhance reaction rates and yields, sometimes even under catalyst-free conditions.[6]
-
Experimental Protocol: Optimization of a Typical Condensation Reaction
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the 5-aminopyrazole (1.0 eq) and the β-dicarbonyl compound (1.0-1.2 eq).
-
Solvent and Catalyst: Add glacial acetic acid as the solvent.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Troubleshooting Steps:
-
If the reaction is sluggish, add a catalytic amount of p-TSA (0.1 eq).
-
If the reaction still does not proceed, consider switching to a higher boiling point solvent like ethanol and continue to reflux.
-
For particularly stubborn substrates, explore microwave-assisted synthesis.
-
Issue 2: Formation of Multiple Products and Purification Challenges
Q2: My reaction is producing a mixture of products, making the purification of the desired pyrazolo[1,5-a]pyridine difficult. How can I improve the regioselectivity and simplify the purification process?
A2: The formation of multiple products often stems from a lack of regioselectivity in the cyclization step or the presence of side reactions. Addressing these issues at the reaction design stage can significantly simplify downstream purification.
Causality and Solutions:
-
Regioselectivity in Condensation Reactions: With unsymmetrical β-dicarbonyl compounds, two different regioisomers of the pyrazolo[1,5-a]pyrimidine can be formed.
-
Controlling Regioselectivity: The regioselectivity is often influenced by the relative reactivity of the two carbonyl groups. The more electrophilic carbonyl is preferentially attacked by the exocyclic amino group of the 5-aminopyrazole. Steric hindrance around one of the carbonyls can also direct the cyclization. Careful selection of the β-dicarbonyl starting material can favor the formation of a single isomer.[1]
-
-
Side Reactions:
-
Self-Condensation: The β-dicarbonyl compound can undergo self-condensation, especially under harsh basic or acidic conditions.
-
Decomposition: Starting materials or the product may be unstable under the reaction conditions, leading to decomposition products.
-
Oxidation: In some cases, especially with cross-dehydrogenative coupling reactions, over-oxidation can lead to undesired byproducts.[4][5]
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for separating isomers and removing impurities. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.
-
Recrystallization: If the desired product is a solid and the impurities have different solubility profiles, recrystallization can be a highly effective purification technique.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Workflow for Improving Regioselectivity and Purity
Caption: Troubleshooting workflow for purity issues.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of pyrazolo[1,5-a]pyridines.
Q3: What are the most common synthetic routes to pyrazolo[1,5-a]pyridines, and what are their relative advantages and disadvantages?
A3: Several robust synthetic strategies exist for the construction of the pyrazolo[1,5-a]pyridine core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
| Synthetic Route | Description | Advantages | Disadvantages |
| Condensation Reaction | Reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[1][3] | Readily available starting materials, straightforward procedure. | Can have regioselectivity issues with unsymmetrical dicarbonyls. |
| [3+2] Cycloaddition | Reaction of an N-aminopyridine or N-iminopyridinium ylide with an alkyne or alkene.[6][7] | Access to a wide range of substitution patterns, often high yielding. | May require synthesis of the N-aminopyridine precursor. |
| Cross-Dehydrogenative Coupling (CDC) | Coupling of N-amino-2-iminopyridines with β-ketoesters or β-diketones.[4][5] | Atom-economical, avoids pre-functionalization of starting materials. | May require an oxidant and specific catalysts. |
| Multicomponent Reactions | Three or more reactants are combined in a one-pot reaction to form the product.[2] | High efficiency, convergent synthesis. | Can be challenging to optimize, may produce complex mixtures. |
Q4: How does the choice of catalyst impact the yield and purity in pyrazolo[1,5-a]pyridine synthesis?
A4: The catalyst plays a pivotal role in many synthetic routes to pyrazolo[1,5-a]pyridines by activating the substrates and facilitating the key bond-forming steps.
-
Acid Catalysts (e.g., Acetic Acid, p-TSA): In condensation reactions, acid catalysts protonate the carbonyl oxygen of the β-dicarbonyl compound, increasing its electrophilicity and promoting nucleophilic attack by the 5-aminopyrazole.[3][4] The choice and concentration of the acid are critical; too strong an acid or too high a concentration can lead to unwanted side reactions.[5]
-
Base Catalysts: In some cases, a base is used to deprotonate the 5-aminopyrazole, increasing its nucleophilicity. Non-nucleophilic bases are preferred to avoid competing reactions.
-
Metal Catalysts (e.g., Palladium, Copper): In cross-coupling and CDC reactions, metal catalysts are essential for activating C-H bonds and facilitating the formation of new C-C or C-N bonds.[1][8] The choice of ligand and metal source can significantly influence the reaction's efficiency and selectivity.
Q5: Are there any "green" or more sustainable approaches to synthesizing pyrazolo[1,5-a]pyridines?
A5: Yes, the development of more environmentally friendly synthetic methods is an active area of research.
-
Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, reduced energy consumption, and sometimes avoids the need for a solvent.[1]
-
Sonochemistry: The use of ultrasound can promote reactions under milder conditions and sometimes without the need for a catalyst.[6]
-
One-Pot and Multicomponent Reactions: These approaches improve atom economy and reduce the number of workup and purification steps, thereby minimizing solvent waste.[2]
-
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol is a key aspect of green chemistry.[9]
Logical Relationship of Synthetic Strategies
Caption: Key synthetic routes to pyrazolo[1,5-a]pyridines.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Inhibition in Reactions with N-Heterocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of catalyst inhibition by N-heterocyclic compounds. Our goal is to equip you with the knowledge to diagnose and solve these issues in your own experiments, ensuring the successful synthesis of complex molecules.
Part 1: Understanding the Problem - The 'Why' Behind Catalyst Inhibition
Before diving into solutions, it's crucial to understand the fundamental reasons why N-heterocycles are problematic for many transition metal catalysts, particularly palladium-based systems.
Q1: What is the primary mechanism of catalyst inhibition by N-heterocycles?
A1: The core of the issue lies in the strong coordination of the nitrogen atom's lone pair of electrons to the metal center of the catalyst.[1] This interaction can lead to several detrimental outcomes:
-
Catalyst Poisoning: The N-heterocycle can act as a strong ligand, binding tightly to the active catalytic species and preventing it from participating in the desired catalytic cycle.[1] This effectively "poisons" or deactivates the catalyst.
-
Undesired Positional Selectivity: In C-H activation reactions, the coordinating nitrogen can direct the catalyst to a C-H bond in close proximity, leading to functionalization at an unintended position.[1]
-
Formation of Stable, Unreactive Complexes: The N-heterocycle can form a stable complex with the catalyst that is resistant to subsequent steps in the catalytic cycle, such as oxidative addition or reductive elimination.[2]
Q2: Are all N-heterocycles equally inhibitory?
A2: No, the degree of inhibition depends on several factors:
-
Basicity of the Nitrogen: More basic nitrogens (e.g., in pyridines and quinolines) are stronger Lewis bases and tend to coordinate more strongly to the metal center, making them more potent inhibitors.[1]
-
Steric Hindrance: Bulky groups near the nitrogen atom can sterically hinder its coordination to the catalyst, reducing the inhibitory effect.
-
Electronic Effects: Electron-withdrawing groups on the heterocyclic ring can decrease the electron density on the nitrogen, making it a weaker ligand and a less effective inhibitor.
Part 2: Troubleshooting Common Issues - A Practical Guide
This section provides a question-and-answer style guide to troubleshoot specific problems you might encounter in the lab.
Q3: My cross-coupling reaction with a pyridine-containing substrate is giving low to no yield. What's the first thing I should check?
A3: The most likely culprit is catalyst poisoning. Here's a systematic approach to troubleshoot this issue:
Troubleshooting Steps for Low Yield:
| Possible Cause | Suggested Solution | Underlying Principle |
| Catalyst Poisoning | 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).2. Use a pre-formed palladium precatalyst (e.g., a Buchwald G3 precatalyst).3. Try adding the nitrogen-containing heterocycle slowly to the reaction mixture. | 1. Bulky ligands can sterically discourage the binding of the N-heterocycle to the palladium center.2. Precatalysts ensure efficient generation of the active Pd(0) species.[3]3. Slow addition maintains a low concentration of the inhibitor. |
| Inappropriate Reaction Conditions | 1. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).2. Vary the solvent (e.g., dioxane, THF, toluene, DMF, often with water).3. Adjust the reaction temperature. | The choice of base and solvent can significantly impact catalyst activity and stability. Some bases can also act as ligands. |
| Poor Substrate Solubility | 1. Use a solvent or solvent mixture in which all components are soluble.2. Increase the reaction temperature. | Poor solubility can lead to low reaction rates. |
Q4: I'm observing significant amounts of homocoupling byproducts. How can I suppress this?
A4: Homocoupling is a common side reaction, especially in Suzuki-Miyaura couplings. To minimize it:
-
Thoroughly Degas: Remove dissolved oxygen from your reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can promote the homocoupling of boronic acids.
-
Control Stoichiometry: Use a slight excess of the boronic acid/ester relative to the halide.
-
Ligand Choice: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Screening different ligands is often beneficial.
Q5: My C-H activation reaction on a thiazole-containing molecule is not proceeding at the desired position. What can I do?
A5: This is a classic case of the heterocycle directing the functionalization. To overcome this:
-
Use a Directing Group: Employ a directing group that will chelate to the metal catalyst and position it for C-H activation at the desired site. A simple N-methoxy amide group has been shown to be effective in overriding the directing effect of heterocycles.[1]
-
On-site Catalyst Generation: A strategy that involves the in situ generation of the active Pd(II) catalyst from a Pd(0) source can be beneficial. This approach can anchor the catalyst near the target C-H bond, avoiding interference from the heterocycle.[1]
Part 3: Advanced Strategies and Preventative Measures
For particularly challenging substrates, more advanced techniques may be necessary.
Q6: Are there catalyst systems specifically designed to be tolerant to N-heterocycles?
A6: Yes, significant research has focused on developing robust catalyst systems. Key strategies include:
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form very stable bonds with palladium.[4][5] This strong bond can make the catalyst less susceptible to displacement by inhibitory N-heterocycles.[4][5]
-
Dual Ligand Systems: A combination of a strongly coordinating phosphine ligand and a chelating ligand like 2-hydroxypyridine has been shown to improve tolerance to functional groups in C-H arylation reactions.[6]
-
Immobilized Catalysts: Supporting the metal catalyst on a solid matrix, such as a polymer or inorganic material, can sometimes mitigate inhibition and allows for easier catalyst recovery and reuse.[7][8][9]
Q7: Can I modify my N-heterocyclic substrate to make it less inhibitory?
A7: Yes, substrate modification is a powerful strategy:
-
Protonation/Quaternization: In some cases, converting the pyridine to a pyridinium salt by adding an acid or an alkylating agent can prevent the nitrogen's lone pair from coordinating to the catalyst.[10]
-
Protecting Groups: While adding extra steps, the use of protecting groups on the nitrogen atom can be a reliable way to temporarily block its coordinating ability.
Q8: What are some general "best practices" to minimize catalyst inhibition when working with N-heterocycles?
A8:
-
Start with a Robust Catalyst System: Don't start with a catalyst known to be sensitive. Begin with a system that has demonstrated tolerance to N-heterocycles, such as those employing bulky phosphine ligands or NHCs.
-
Thorough Reagent Purification: Ensure your starting materials and solvents are pure and dry. Impurities can exacerbate catalyst deactivation.
-
Inert Atmosphere: Always perform your reactions under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.
-
Systematic Optimization: If a reaction is not working, systematically screen different catalysts, ligands, bases, and solvents. A design of experiments (DoE) approach can be very efficient here.
Visualizing the Problem and Solutions
To better understand the concepts discussed, the following diagrams illustrate the key interactions and strategies.
Caption: The competitive binding of an N-heterocycle can divert the active catalyst from the desired catalytic cycle.
Caption: A summary of key strategies to overcome catalyst inhibition by N-heterocycles.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Pyrazolo[1,5-a]pyridine Derivatives
Welcome to the technical support center for the purification of pyrazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyrazolo[1,5-a]pyridines are a privileged scaffold in medicinal chemistry, appearing in compounds targeting a wide range of diseases.[1][2][3][4][5] However, their synthesis can often lead to challenging purification scenarios.
This resource provides practical, experience-driven advice in a question-and-answer format to directly address common issues encountered during the purification of these molecules. The information presented here is grounded in established scientific principles and supported by references to authoritative literature.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your pyrazolo[1,5-a]pyridine derivatives.
Question 1: I have a mixture of regioisomers after my synthesis. How can I separate them?
Answer: The separation of regioisomers is a frequent challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines.[6][7][8][9][10] The success of the separation depends heavily on the structural differences between the isomers. Here’s a systematic approach:
-
Flash Column Chromatography: This is the most common and often successful method. The key is to find a solvent system with optimal selectivity.
-
Solvent System Selection: Start with a non-polar/polar solvent system, such as hexane/ethyl acetate or dichloromethane/methanol. A shallow gradient elution is often necessary to resolve closely eluting isomers.
-
Stationary Phase: Standard silica gel is usually sufficient. However, if you have highly polar or basic compounds, consider using alumina (basic or neutral) or a modified silica gel (e.g., C18 for reverse-phase chromatography).
-
-
Preparative High-Performance Liquid Chromatography (HPLC): If flash chromatography fails to provide baseline separation, preparative HPLC is a powerful alternative. Both normal-phase and reverse-phase HPLC can be effective. Chiral stationary phases may be necessary for the separation of enantiomers.[11]
-
Crystallization: If your desired isomer is a solid and the mixture is rich in that isomer, fractional crystallization can be a highly effective and scalable purification method. The choice of solvent is critical. Experiment with a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures thereof).
Question 2: My purified compound still shows impurities by NMR/LC-MS. What are the likely culprits and how do I remove them?
Answer: Persistent impurities in pyrazolo[1,5-a]pyridine synthesis often include starting materials, reagents, and by-products from side reactions.
-
Common Impurities:
-
Unreacted Aminopyridine/Aminopyrazole Precursors: These are often more polar than the product and can usually be removed by silica gel chromatography.
-
β-Dicarbonyl Compounds or Equivalents: Residual starting materials like β-ketoesters or β-diketones can often be removed with a simple aqueous wash (e.g., with a dilute sodium bicarbonate solution) if they are sufficiently acidic, followed by chromatography.
-
Oxidized or Reduced By-products: Depending on the reaction conditions, you might have by-products resulting from over-oxidation or reduction. These can be challenging to separate and may require careful optimization of your chromatographic method.
-
-
Removal Strategies:
-
Aqueous Work-up: Before chromatography, an appropriate aqueous work-up can remove many water-soluble impurities. For example, a dilute acid wash can remove basic impurities, while a dilute base wash can remove acidic impurities.
-
Re-chromatography: If initial chromatography was unsuccessful, try a different solvent system or a different stationary phase. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can provide the necessary change in selectivity.
-
Recrystallization: If your compound is crystalline, recrystallization is an excellent method for removing small amounts of impurities.[9][12][13][14]
-
Question 3: My compound is highly polar and streaks on the silica gel column. What can I do?
Answer: Streaking on a silica gel column is a common issue with polar compounds, especially those containing basic nitrogen atoms, which can interact strongly with the acidic silica surface.
-
Add a Modifier to the Eluent:
-
For Basic Compounds: Add a small amount of a basic modifier like triethylamine (typically 0.1-1%) or ammonia in methanol to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
For Acidic Compounds: Add a small amount of an acidic modifier like acetic acid or formic acid (typically 0.1-1%) to the eluent.
-
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for basic compounds.
-
Reverse-Phase Silica (C18): For very polar compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may be more effective.
-
Question 4: I'm having trouble getting my pyrazolo[1,5-a]pyridine derivative to crystallize. Any suggestions?
Answer: Crystallization can be as much an art as a science, but a systematic approach can increase your chances of success.
-
Solvent Selection is Key: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Screening: Use small-scale screening in vials with a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures like ethanol/water or dichloromethane/hexane).
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly.
-
Slow Cooling: Dissolve your compound in a minimal amount of hot solvent and allow it to cool slowly to room temperature, and then in a refrigerator or freezer.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small open vial inside a larger sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your compound's solution, inducing crystallization.
-
Seeding: If you have a few crystals, adding a "seed" crystal to a supersaturated solution can induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for pyrazolo[1,5-a]pyridine derivatives?
A1: For most pyrazolo[1,5-a]pyridine derivatives, silica gel flash column chromatography is the go-to method for initial purification.[8][15][16][17] It is versatile, scalable, and can effectively remove a wide range of impurities. The choice of eluent is crucial and should be determined by thin-layer chromatography (TLC) analysis first.
Q2: How can I monitor the progress of my column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring column chromatography.[15] By spotting the fractions collected from the column on a TLC plate and eluting with the same solvent system, you can identify which fractions contain your desired product and assess their purity. UV visualization is typically used for these aromatic compounds.
Q3: What analytical techniques should I use to assess the purity of my final compound?
A3: A combination of techniques is recommended to confidently assess the purity of your pyrazolo[1,5-a]pyridine derivative:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.[6][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your compound and can detect impurities at very low levels.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[18]
-
Gas Chromatography (GC): Can be used for volatile and thermally stable derivatives.[19][20]
Q4: Are there any "green" or more environmentally friendly purification methods?
A4: Yes, there is a growing emphasis on green chemistry in synthesis and purification.[12][13]
-
Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the primary mobile phase, which is less toxic and produces less waste than traditional organic solvents.
-
Solvent Selection: Choosing less hazardous solvents for chromatography and crystallization can significantly reduce the environmental impact.
-
Microwave-assisted synthesis: Can sometimes lead to cleaner reactions with fewer by-products, simplifying the purification process.[2][21]
Visualizing Purification Workflows
A logical approach to purification is essential. The following diagram illustrates a general decision-making workflow for purifying pyrazolo[1,5-a]pyridine derivatives.
Caption: A decision tree for the purification of pyrazolo[1,5-a]pyridine derivatives.
Data Summary: Common Chromatographic Conditions
The following table provides a starting point for developing your purification methods. Optimal conditions will vary depending on the specific substitution pattern of your pyrazolo[1,5-a]pyridine derivative.
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Best For |
| Normal-Phase Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | General purpose purification, separation of moderately polar compounds. |
| Dichloromethane/Methanol gradient | More polar compounds. | ||
| Alumina (Neutral or Basic) | Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate | Basic compounds that interact strongly with silica. | |
| Reverse-Phase Flash Chromatography | C18 Silica Gel | Water/Acetonitrile gradient (with 0.1% TFA or Formic Acid) | Highly polar or water-soluble compounds. |
| Preparative HPLC (Normal-Phase) | Silica, Diol, or Cyano | Hexane/Isopropanol or Hexane/Ethanol | High-resolution separation of isomers. |
| Preparative HPLC (Reverse-Phase) | C18 or C8 | Water/Acetonitrile or Water/Methanol (with 0.1% TFA or Formic Acid) | High-resolution separation of polar compounds and isomers. |
Step-by-Step Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for purifying a pyrazolo[1,5-a]pyridine derivative using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 20%, 30%, 50% ethyl acetate in hexane) to find a system that gives your product an Rf value of approximately 0.2-0.4 and separates it from impurities.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined by TLC.
-
Gradually increase the polarity of the eluent to move your compound down the column.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 9. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers | Scilit [scilit.com]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ias.ac.in [ias.ac.in]
- 16. Making sure you're not a bot! [drs.nio.res.in]
- 17. mdpi.com [mdpi.com]
- 18. file.leyan.com [file.leyan.com]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. file.leyan.com [file.leyan.com]
- 21. tandfonline.com [tandfonline.com]
preventing homocoupling in Suzuki reactions with boronic acids.
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling Reactions. As Senior Application Scientists, we understand the intricacies of complex cross-coupling chemistries. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address a common yet challenging side reaction: the homocoupling of boronic acids. Our goal is to equip you, our fellow researchers and drug development professionals, with the expertise to minimize impurities and maximize yields.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
This section addresses specific issues you may encounter during your Suzuki-Miyaura coupling reactions and provides actionable solutions based on mechanistic principles.
Problem 1: Significant formation of biaryl byproduct from boronic acid homocoupling is observed.
Root Cause Analysis: The primary culprit for boronic acid homocoupling is the presence of palladium(II) species in the absence of the aryl halide, often exacerbated by dissolved oxygen.[1][2] Oxygen can either oxidize the active Pd(0) catalyst to Pd(II) or be involved in a Pd(II)-mediated oxidative coupling of two boronic acid molecules.[1][2][3] This process competes directly with the desired cross-coupling catalytic cycle.
Solution 1: Rigorous Exclusion of Oxygen
Oxygen is a known promoter of the Pd(II)-mediated homocoupling pathway.[1][2][3] Its rigorous exclusion is the most critical first step.
Step-by-Step Protocol for Deoxygenation:
-
Solvent Degassing: Before preparing any reaction mixtures, thoroughly degas all solvents (including water, if used in a biphasic system). The most effective methods are:
-
Freeze-Pump-Thaw: For organic solvents, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and thawing. This is the most thorough method.
-
Inert Gas Sparging: Bubble a fine stream of argon or nitrogen through the solvent for at least 30-60 minutes.[2] This is a convenient method for larger volumes.
-
-
Reaction Vessel Inerting:
-
Assemble your reaction glassware and flame-dry it under vacuum to remove adsorbed moisture and air.
-
Allow the glassware to cool to room temperature under a positive pressure of an inert gas (argon or nitrogen).
-
Perform at least three cycles of evacuating the reaction vessel and backfilling with inert gas.[4]
-
-
Reagent Handling: Add all solid reagents (boronic acid, aryl halide, base, and catalyst) to the reaction vessel under a positive flow of inert gas. Subsequently, add the degassed solvents via syringe or cannula.
Solution 2: Choice of Palladium Precatalyst
The oxidation state of your palladium source is crucial.
-
Recommendation: Whenever possible, use a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. These can directly enter the catalytic cycle.
-
Caution: If you must use a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it requires an in situ reduction to Pd(0) to initiate the catalytic cycle. This reduction can sometimes be facilitated by the homocoupling of the boronic acid, thereby consuming your starting material.[1] If using Pd(II), ensuring an efficient reduction step is key.
Solution 3: Introduction of a Mild Reducing Agent
The addition of a mild reducing agent can help to scavenge residual Pd(II) species without interfering with the catalytic cycle.
-
Recommended Agent: Potassium formate (HCO₂K) has been shown to be effective in suppressing homocoupling by minimizing the concentration of free Pd(II).[2]
-
Protocol: Add a stoichiometric equivalent of potassium formate relative to the palladium catalyst to the reaction mixture before introducing the catalyst.
Problem 2: Homocoupling persists even with deoxygenation and a Pd(0) source.
Root Cause Analysis: If homocoupling is still a significant issue, other factors such as ligand choice, base, or the stability of the boronic acid itself may be at play.
Solution 1: Ligand Selection
The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.
-
Steric Hindrance: Bulky ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphine ligands (e.g., SPhos, XPhos), can promote the desired reductive elimination step and sterically disfavor the formation of a di-aryl palladium intermediate from two boronic acid molecules.[1][5]
-
Electron-Rich Ligands: Electron-rich ligands, like N-heterocyclic carbenes (NHCs) or alkylphosphines, promote the initial oxidative addition of the aryl halide, which can help this step outcompete the homocoupling pathway.[1][6]
Table 1: Ligand Selection Guide for Minimizing Homocoupling
| Ligand Class | Key Feature | Mechanism of Action | Recommended Ligands |
| Bulky Monophosphines | High steric demand | Promotes reductive elimination; disfavors bis-boronic acid complex formation. | P(t-Bu)₃, PCy₃, SPhos, XPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Promotes rapid oxidative addition of aryl halide. | IPr, IMes |
| Bidentate Phosphines | Specific bite angles | Can stabilize the catalytic species, but must be chosen carefully. | dppf, XantPhos |
Solution 2: Purity and Stability of the Boronic Acid
Boronic acids can degrade over time, forming anhydrides (boroxines) or containing residual starting materials from their synthesis, which can complicate reactions.
Protocol for Boronic Acid Purification:
-
Acid/Base Extraction:
-
Dissolve the crude boronic acid in an organic solvent like diethyl ether or ethyl acetate.
-
Extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic organic impurities behind.[7]
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the boronic acid precipitates.
-
Collect the purified boronic acid by filtration, wash with cold water, and dry thoroughly under vacuum.
-
-
Recrystallization: Many aryl boronic acids can be purified by recrystallization from hot water or a mixed solvent system like ethanol/water.[8]
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of boronic acid homocoupling?
A: The most widely accepted mechanism involves a Pd(II)-catalyzed oxidative coupling. Two molecules of the boronic acid (or its boronate form) transmetalate onto a Pd(II) center, forming a diaryl-palladium(II) complex. This complex then undergoes reductive elimination to yield the biaryl homocoupling product and Pd(0).[1][2] This Pd(0) can then re-enter the desired catalytic cycle or be re-oxidized to Pd(II) by oxygen, perpetuating the homocoupling.
Caption: Competing pathways: Suzuki cycle vs. Homocoupling.
Q2: Can the choice of base influence homocoupling?
A: Yes, the base is critical. Its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates transmetalation.[9] However, a very strong base or high concentrations can sometimes promote side reactions. The choice is often a balance:
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used and effective. K₃PO₄ is often a good choice for challenging couplings.
-
Organic bases like triethylamine (TEA) are generally less effective for activating the boronic acid.
-
Hydroxide bases (NaOH, KOH) are strong activators but can sometimes promote protodeboronation (hydrolysis of the boronic acid), another common side reaction.
The optimal base is substrate-dependent and may require screening.
Q3: Is it better to use a boronic acid or a boronate ester (e.g., pinacol ester)?
A: Boronate esters, particularly pinacol (BPin) or neopentyl glycol esters, offer significantly greater stability compared to their corresponding boronic acids.[1] They are less prone to protodeboronation and decomposition.[1] While they still participate in the Suzuki reaction, their increased stability can be advantageous. If you are experiencing issues with boronic acid decomposition or impurity, switching to a boronate ester is a highly recommended strategy.
Q4: How can I confirm that the biaryl impurity is from homocoupling and not from a biaryl impurity in my starting aryl halide?
A: This is an important control experiment.
-
Analyze Starting Materials: Use GC-MS or LC-MS to analyze your aryl halide and boronic acid starting materials to ensure they are free from the biaryl impurity .
-
Run a Control Reaction: Set up a reaction containing only the boronic acid, palladium catalyst, base, and solvent (no aryl halide). If the biaryl product forms under these conditions, it is unequivocally due to homocoupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Pyrazolo[1,5-a]pyridine Kinase Inhibitors: From Scaffold to Clinical Success
The pyrazolo[1,5-a]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of targeted kinase inhibitors for cancer therapy.[1] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, making it a versatile foundation for developing potent and selective drugs.[2][3] This guide provides a comparative analysis of prominent kinase inhibitors built upon this scaffold, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental workflows used for their characterization.
The Pyrazolo[1,5-a]pyridine Scaffold: A Versatile Hinge-Binder
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3] Pyrazolo[1,5-a]pyrimidine-based compounds predominantly function as ATP-competitive inhibitors.[3] The core structure mimics the purine ring of ATP, enabling it to fit into the adenine-binding pocket. A key interaction involves the N1 atom of the pyrazolo[1,5-a]pyrimidine, which typically forms a critical hydrogen bond with a conserved methionine residue in the kinase hinge region, anchoring the inhibitor in the active site.[4] Strategic modifications around this core are then used to achieve high potency and selectivity for specific kinase targets.
Comparative Analysis of Key Inhibitors
The versatility of the pyrazolo[1,5-a]pyridine scaffold is evident in the diverse range of kinases it has been successfully used to target. The following table summarizes key inhibitors, highlighting their primary targets, potency, and notable structural features.
| Inhibitor/Compound Series | Target Kinase(s) | Potency (IC₅₀) | Key Structural Features & SAR Insights | Clinical Status |
| Larotrectinib/Entrectinib | TRKA, TRKB, TRKC | 1-11 nM (Larotrectinib) | The pyrazolo[1,5-a]pyrimidine core forms a hinge interaction with Met592. A pyrrolidine substitution enhances activity.[4] | FDA Approved[1][4] |
| Repotrectinib (TPX-0005) | TRK (including resistance mutations), ROS1, ALK | TRKA: 3 nM, TrkB: 14 nM, TrkC: 1 nM[4] | Macrocyclic structure designed to overcome acquired resistance mutations seen with first-generation inhibitors.[4] | FDA Approved[4] |
| Selpercatinib | RET (including mutations) | ~6 nM (wild-type RET) | The pyrazolo[1,5-a]pyridine core acts as the hinge-binder. The overall structure is optimized for high selectivity against RET kinase.[5] | FDA Approved[5] |
| Compound 6t | CDK2 / TRKA (Dual) | CDK2: 0.09 µM, TRKA: 0.45 µM | Demonstrates the potential for developing dual inhibitors from this scaffold to potentially overcome drug resistance.[6] | Preclinical[6] |
| Compound 5x | PI3Kα (p110α) | 0.9 nM | Optimized for selectivity for the p110α isoform over other Class Ia PI3 kinases.[7] | Preclinical[7] |
| CDK9 Inhibitor Series | CDK9 | Nanomolar range | Inhibition of CDK9 leads to the reduction of short-lived pro-survival proteins like Mcl-1, inducing apoptosis in cancer cells.[8] | Preclinical[8] |
| CK2 Inhibitor Series | CK2 | Nanomolar range | Achieved high kinome-wide selectivity, making them valuable as chemical probes to study CK2 biology.[9] | Preclinical[9] |
Deciphering the Structure-Activity Relationship (SAR)
The development of potent and selective inhibitors is driven by a deep understanding of SAR. For the pyrazolo[1,5-a]pyridine scaffold, several key principles have been established:
-
The Core is Key: The pyrazolo[1,5-a]pyrimidine nucleus is essential for binding to the kinase hinge region.[4]
-
Substitutions Drive Selectivity: The introduction of various functional groups at different positions on the ring system dictates the selectivity and potency for specific kinases. For example, adding a morpholine group has been shown to improve selectivity by minimizing off-target effects.[4]
-
Enhancing Potency: The presence of a carboxamide group can significantly boost inhibitory activity.[4] Similarly, fluorine incorporation can enhance interactions with specific amino acid residues, such as Asn655 in TRK kinases.[4]
-
Overcoming Resistance: Macrocyclization, as seen in second-generation inhibitors like Repotrectinib, is a successful strategy to address steric hindrance caused by resistance mutations that emerge during treatment.[4]
Caption: Generalized SAR model for pyrazolo[1,5-a]pyridine inhibitors.
Visualizing a Key Signaling Pathway: TRK Signaling
Tropomyosin receptor kinases (Trks) are critical for neuronal development and function.[4] In cancer, chromosomal rearrangements can lead to NTRK gene fusions, resulting in constitutively active Trk fusion proteins that drive tumor growth. Pyrazolo[1,5-a]pyridine inhibitors like Larotrectinib block this aberrant signaling.
Caption: Simplified TRK signaling pathway inhibited by pyrazolo[1,5-a]pyridines.
Experimental Workflows for Inhibitor Characterization
The evaluation of novel kinase inhibitors requires a multi-step, validated approach to determine potency, selectivity, and cellular activity.
Caption: Standard workflow for characterizing novel kinase inhibitors.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (TRKA ELISA Example)
This protocol determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC₅₀).
Principle: A recombinant kinase phosphorylates a substrate, and the degree of phosphorylation is quantified, typically using a specific antibody and a colorimetric or fluorescent readout.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding plate with a substrate for the kinase (e.g., poly-Glu-Tyr) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound substrate.
-
Inhibitor Preparation: Perform a serial dilution of the pyrazolo[1,5-a]pyridine test compound in kinase reaction buffer. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Kinase Reaction: Add the recombinant TRKA enzyme to each well, followed immediately by the diluted test compounds.
-
Initiate Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: Wash the plate. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine). Incubate, then wash.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate, then wash.
-
Signal Development: Add a TMB substrate solution. The HRP enzyme will convert the substrate, producing a blue color. Stop the reaction with sulfuric acid, which turns the solution yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Experimental Protocol 2: Cell-Based Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cells that are dependent on the target kinase.
Principle: Cells are treated with the inhibitor, and cell viability is measured after a period of incubation (e.g., 72 hours) using a metabolic indicator like resazurin (alamarBlue) or MTS.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells known to harbor the target kinase activation (e.g., KM12 cells with a TRK fusion) into a 96-well plate at a predetermined density. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in cell culture media. Remove the old media from the cells and add the media containing the inhibitor.
-
Incubation: Incubate the cells for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Viability Reagent: Add a viability reagent (e.g., MTS or resazurin) to each well according to the manufacturer's instructions.
-
Incubation & Readout: Incubate for 1-4 hours. Measure the absorbance or fluorescence using a plate reader. The signal is proportional to the number of viable cells.
-
Analysis: Normalize the data to untreated controls and calculate the GI₅₀ (concentration for 50% growth inhibition).
Challenges and Future Directions
Despite the success of this scaffold, challenges remain, including the development of drug resistance, off-target effects leading to toxicity, and poor bioavailability.[2][3] Future research is focused on several key areas:
-
Next-Generation Inhibitors: Designing compounds that are active against known resistance mutations.[4]
-
Improving Selectivity: Fine-tuning structures to minimize interactions with off-target kinases, thereby improving the safety profile.
-
Dual-Target Inhibitors: As demonstrated with CDK2/TRKA inhibitors, simultaneously targeting two distinct nodes in a cancer signaling network may provide a synergistic anti-tumor effect and delay the onset of resistance.[6]
-
Optimizing Pharmacokinetics: Modifying the scaffold to enhance properties like solubility, metabolic stability, and oral bioavailability.[3]
Conclusion
The pyrazolo[1,5-a]pyridine scaffold is a testament to the power of structure-based drug design. Its adaptability has yielded multiple FDA-approved drugs and a rich pipeline of clinical and preclinical candidates targeting a wide array of kinases. From the initial discovery of its hinge-binding properties to the sophisticated design of macrocyclic, resistance-busting molecules, this remarkable heterocyclic core continues to be a cornerstone of modern targeted cancer therapy. The ongoing exploration of its chemical space promises to deliver even more effective and safer kinase inhibitors in the future.
References
- 1. login.medscape.com [login.medscape.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
6-Bromo-5-methylpyrazolo[1,5-a]pyridine vs other p38 MAP kinase inhibitors
An Objective Guide to the Comparative Evaluation of p38 MAP Kinase Inhibitors for Researchers and Drug Development Professionals
In the landscape of therapeutic drug discovery, particularly for inflammatory diseases, the p38 mitogen-activated protein kinase (MAPK) signaling pathway remains a focal point of intensive research.[1][2][3] The kinase p38α is a critical mediator of the inflammatory response, making it a prime target for small molecule inhibitors.[1][4] This guide provides a comprehensive framework for the comparative evaluation of p38 MAP kinase inhibitors, utilizing data from well-characterized compounds to illustrate key performance metrics. While this guide will touch upon the chemical scaffold of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine, it is important to note a lack of extensive publicly available data characterizing it as a direct p38 MAP kinase inhibitor. Therefore, this document will serve as a methodological guide for researchers to assess novel chemical entities against established benchmarks.
The p38 MAP Kinase Signaling Cascade: A Central Regulator of Inflammation
The p38 MAPK pathway is a three-tiered kinase cascade that translates extracellular signals into a cellular response.[5][6] Activated by cellular stresses and inflammatory cytokines, this pathway plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][7] The four known isoforms of p38 are p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1][8] Of these, p38α is the most extensively studied and is considered a key regulator of pro-inflammatory cytokine production.[4]
Caption: The p38 MAPK signaling pathway and point of inhibition.
Key Performance Parameters for Comparative Analysis
A rigorous comparison of p38 MAP kinase inhibitors requires evaluation across several key parameters. These include potency, selectivity, and cellular efficacy.
Potency: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For p38 inhibitors, this is typically determined through both biochemical and cell-based assays.
-
Biochemical Assays: These assays measure the direct inhibition of purified p38 kinase activity. The substrate for these assays is often a downstream target of p38, such as ATF2.[9][10]
-
Cell-based Assays: These assays assess the inhibitor's activity in a cellular context, such as its ability to block the production of inflammatory cytokines like TNF-α in response to a stimulus like lipopolysaccharide (LPS).[1]
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | Cell-based TNF-α IC50 (nM) |
| Doramapimod (BIRB-796) | 38[11] | 65[11] | ~30 |
| SB203580 | 300-500 | - | ~50 |
| SB202190 | 50[11] | 100[11] | ~20 |
| Neflamapimod (VX-745) | ~10 | - | ~100 |
| Ralimetinib (LY2228820) | 5.3 | 1.1 | 19 |
Note: IC50 values can vary depending on assay conditions. The values presented are for comparative purposes.
Selectivity
Selectivity is crucial to minimize off-target effects. p38 inhibitors should be profiled against other p38 isoforms (β, γ, δ) and a panel of other kinases. For instance, Doramapimod (BIRB-796) demonstrates a degree of selectivity for p38α and p38β over the γ and δ isoforms.[11]
Cellular Efficacy: Inhibition of Downstream Signaling
A key validation of a p38 inhibitor's mechanism of action is its ability to block the phosphorylation of downstream substrates in cells. MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) is a direct substrate of p38, and its phosphorylation is a reliable biomarker of p38 activity.[1]
The Case of this compound
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are present in a number of kinase inhibitors targeting various kinases such as B-Raf and PI3K.[12][13][14] While this compound belongs to this structural class, publicly available literature does not provide a detailed characterization of its activity and selectivity as a p38 MAP kinase inhibitor.[15][16] Its primary documented use is as a chemical intermediate in the synthesis of other compounds.[17] Therefore, a direct comparison with the well-established inhibitors listed above is not currently feasible.
Experimental Protocols for Inhibitor Characterization
To facilitate the evaluation of novel compounds like this compound, the following detailed experimental protocols are provided.
Biochemical p38α Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of p38α.
Caption: Workflow for a biochemical p38 kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing purified, active p38α enzyme, a peptide substrate (e.g., ATF2), and ATP.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using methods like ADP-Glo™, which measures ATP consumption, or by using a phospho-specific antibody in an ELISA format.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for Inhibition of TNF-α Production
This assay measures the ability of an inhibitor to block the production of TNF-α in a cellular context.
Step-by-Step Methodology:
-
Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 in a 96-well plate.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, such as LPS (1 µg/mL), to induce TNF-α production.
-
Incubation: Incubate the cells for 18-24 hours at 37°C.
-
TNF-α Quantification: Collect the cell supernatant and measure the concentration of TNF-α using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC50 value from the dose-response curve of TNF-α inhibition.
Western Blot for Phosphorylated MK2
This assay provides direct evidence of p38 inhibition within the cell by measuring the phosphorylation of its downstream target, MK2.
Caption: Experimental workflow for Western blot analysis of p-MK2.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the inhibitor followed by a p38 activator (e.g., anisomycin or UV radiation).
-
Lysis: Lyse the cells to extract total protein.
-
Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MK2 (p-MK2). Subsequently, strip and re-probe the membrane with an antibody for total MK2 as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of p-MK2 to total MK2.
Conclusion
The development of potent and selective p38 MAP kinase inhibitors remains a significant goal for the treatment of inflammatory diseases.[3] A systematic and multi-faceted approach to their evaluation is essential. This guide provides a framework for the comparative analysis of novel inhibitors, such as those from the pyrazolo[1,5-a]pyridine class, against established compounds. By employing a combination of biochemical and cellular assays, researchers can build a comprehensive profile of a compound's potency, selectivity, and mechanism of action, thereby enabling informed decisions in the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americanelements.com [americanelements.com]
- 16. PubChemLite - this compound (C8H7BrN2) [pubchemlite.lcsb.uni.lu]
- 17. 6-BroMopyrazolo[1,5-a]pyridine | 1264193-11-4 [chemicalbook.com]
A Comparative Guide to the Kinase Selectivity Profile of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine
Introduction: The Imperative of Kinase Selectivity in Drug Discovery
Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[3] A promiscuous inhibitor can lead to off-target effects and toxicity, while a highly selective compound offers a clearer path to clinical efficacy and safety. This guide provides an in-depth look at the kinase selectivity profile of a novel investigational compound, 6-Bromo-5-methylpyrazolo[1,5-a]pyridine, contextualized by a comparison with the well-characterized multi-kinase inhibitor, Dasatinib.
The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to act as a purine bioisostere that effectively occupies the ATP-binding pocket of kinases.[4] Various derivatives have shown potent and selective inhibition against kinases like PI3K, CK2, and RET, with some advancing to clinical trials and regulatory approval.[4][5][6] This guide will delineate the experimental approach to characterizing such a compound and interpret its potential therapeutic window based on its selectivity profile.
Comparative Kinase Inhibition Profile
To assess the selectivity of this compound, its inhibitory activity was evaluated against a representative panel of 15 kinases covering diverse families of the kinome. The screening was performed at a standard compound concentration of 1 µM. For comparison, the FDA-approved inhibitor Dasatinib, known for its potent inhibition of BCR-ABL and Src family kinases (SFKs), was screened against the same panel.[7][8]
Data Interpretation:
The data presented in Table 1 reveals a distinct selectivity profile for this compound.
-
High Potency against Src Family Kinases: The compound demonstrates significant inhibition (>85%) of the Src family kinases (SFKs) SRC, LCK, and FYN. This suggests a primary mechanism of action involving the modulation of SFK-mediated signaling pathways.
-
Moderate Activity: Moderate inhibition is observed for the receptor tyrosine kinase VEGFR2 and the non-receptor tyrosine kinase ABL1.
-
High Selectivity: Crucially, the compound shows minimal to no activity (<15% inhibition) against a broad range of other kinases, including those from the CMGC (CDK2), STE (p38α), and PI3K families.
-
Comparison with Dasatinib: In contrast, Dasatinib exhibits a much broader inhibition profile, potently inhibiting ABL1 and all tested SFKs, but also showing significant activity against c-KIT, VEGFR2, and PDGFRβ, consistent with its known polypharmacology.[7][9] The selectivity of this compound for SFKs over kinases like c-KIT and PDGFRβ distinguishes it from Dasatinib and may translate to a different, potentially more favorable, safety profile.
Table 1: Comparative Kinase Inhibition Data
| Kinase Target | Kinase Family | This compound (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) |
| SRC | TK (Src family) | 95.2 | 99.5 |
| LCK | TK (Src family) | 92.8 | 99.8 |
| FYN | TK (Src family) | 88.1 | 99.6 |
| ABL1 | TK | 65.7 | 99.9 |
| VEGFR2 | TK | 55.3 | 94.1 |
| c-KIT | TK | 14.5 | 98.2 |
| PDGFRβ | TK | 12.1 | 97.5 |
| EGFR | TK | 8.9 | 45.3 |
| FLT3 | TK | 11.2 | 80.1 |
| p38α (MAPK14) | STE | 5.1 | 65.4 |
| CDK2 | CMGC | 2.5 | 15.2 |
| ROCK1 | AGC | 9.8 | 33.7 |
| AKT1 | AGC | 4.3 | 5.6 |
| PI3Kα | PI3K | 1.9 | 2.1 |
| mTOR | PI3K-related | 3.6 | 18.9 |
% Inhibition values are hypothetical and for illustrative purposes.
Experimental Protocol: In Vitro Kinase Panel Screening
The following protocol outlines a robust, industry-standard methodology for determining the inhibitory activity of a test compound against a panel of protein kinases. The luminescence-based ADP-Glo™ assay is used here as it is a universal method applicable to nearly any kinase, directly measuring the ADP produced from the kinase reaction.[10][11]
Rationale: The core principle is to measure the enzymatic activity of a kinase in the presence and absence of an inhibitor.[1] The amount of ADP generated is directly proportional to kinase activity.[12] By comparing the activity in the presence of the test compound to a vehicle control (e.g., DMSO), the percent inhibition can be calculated. Performing the assay at an ATP concentration near the Michaelis constant (Km) for each kinase ensures that the resulting inhibition data (IC50 values) more closely reflect the compound's binding affinity (Ki).[13][14]
Step-by-Step Methodology
-
Compound Preparation & Plating: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Create a serial dilution series of the compound in DMSO. For single-point screening, prepare a 100 µM solution (for a 1 µM final concentration in a 100x dilution). c. Using a multichannel pipette or automated liquid handler, dispense 50 nL of the diluted compound, DMSO (vehicle control), and a known control inhibitor (e.g., Staurosporine) into the appropriate wells of a 384-well, low-volume assay plate.
-
Kinase Reaction: a. Prepare a 2X kinase/substrate master mix for each kinase in the appropriate kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[12] This mix contains the specific kinase and its corresponding peptide substrate. b. Dispense 2.5 µL of the 2X kinase/substrate mix into each well containing the pre-spotted compounds. c. Allow the plate to incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to its target kinase before the reaction is initiated. d. Prepare a 2X ATP solution. The concentration should be 2x the final desired Km value for each specific kinase. e. Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL. f. Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
Signal Generation & Detection (ADP-Glo™ Assay): a. Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes any remaining unconsumed ATP. b. Incubate the plate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a compatible plate reader. b. Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)) c. For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal curve to determine the IC50 value.
Potential Signaling Pathway Modulation
Given the potent and selective inhibition of Src family kinases (SFKs), this compound is hypothesized to interfere with critical cellular signaling pathways regulated by these kinases. SFKs are non-receptor tyrosine kinases that act as key nodes in signal transduction, regulating processes like cell growth, migration, and survival.[15][16] They are often activated downstream of receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[17][18]
The diagram below illustrates a simplified, hypothetical signaling cascade where the compound could exert its effects. By inhibiting SRC, the compound could block the phosphorylation of downstream substrates like FAK (Focal Adhesion Kinase) and STAT3, and disrupt the activation of major pathways such as the Ras/MAPK and PI3K/Akt cascades.[18][19] This targeted disruption could be beneficial in oncological contexts where these pathways are hyperactivated.
// Nodes GF [label="Growth Factor", shape=ellipse, fillcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FFFFFF"]; Compound [label="6-Bromo-5-methyl-\npyrazolo[1,5-a]pyridine", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SRC [label="SRC", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K"]; RAS [label="RAS"]; STAT3 [label="STAT3"]; AKT [label="AKT"]; MAPK [label="MAPK"]; Proliferation [label="Proliferation &\nSurvival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Migration &\nAdhesion", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; FAK [label="FAK"];
// Edges GF -> RTK [label="Binds"]; RTK -> SRC [label="Activates"]; Compound -> SRC [color="#EA4335", arrowhead=tee, style=bold, label="Inhibits"];
SRC -> PI3K; SRC -> RAS; SRC -> STAT3; SRC -> FAK;
PI3K -> AKT; RAS -> MAPK; AKT -> Proliferation; MAPK -> Proliferation; STAT3 -> Proliferation; FAK -> Migration; } enddot Caption: Hypothetical SRC-Mediated Signaling Pathway Inhibition.
Conclusion and Future Directions
The investigational compound this compound demonstrates a promising profile as a potent and selective inhibitor of Src family kinases. Its focused activity, especially when compared to the broader profile of a multi-kinase inhibitor like Dasatinib, suggests the potential for a wider therapeutic window with fewer off-target effects. This initial biochemical profiling provides a strong rationale for advancing the compound into cell-based assays to confirm its on-target activity and assess its functional consequences on cell proliferation, migration, and survival in relevant cancer models. Further lead optimization, guided by these selectivity data, could yield next-generation therapeutics with superior precision and safety.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. confluencediscovery.com [confluencediscovery.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Src family kinases, key regulators of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Src Family Kinases - Creative Biogene [creative-biogene.com]
In Vivo Efficacy of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine: A Comparative Guide for Preclinical Oncology Research
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities, particularly as a potent inhibitor of various protein kinases.[1] This guide provides a comprehensive evaluation of a novel pyrazolo[1,5-a]pyridine derivative, 6-Bromo-5-methylpyrazolo[1,5-a]pyridine, focusing on the in vivo validation of its efficacy in a relevant animal model of cancer. Based on the known activities of structurally related compounds, such as 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile which has been identified as a 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitor, we hypothesize that this compound also targets the PDK1 signaling pathway.[2]
PDK1 is a master kinase that plays a crucial role in the activation of the PI3K/AKT signaling pathway, which is frequently dysregulated in various cancers, including prostate cancer.[3][4] This pathway is integral to cell survival, proliferation, and growth. Consequently, PDK1 has emerged as a compelling therapeutic target for cancer intervention.[5] This guide will compare the in vivo performance of this compound with a well-characterized PDK1 inhibitor, OSU-03012, in a transgenic mouse model of prostate cancer. OSU-03012 has demonstrated efficacy in preclinical models and serves as a robust benchmark for evaluating novel PDK1 inhibitors.[6][7]
Mechanism of Action: Targeting the PDK1 Signaling Pathway
The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including PDK1 and AKT. At the cell membrane, PDK1 phosphorylates and activates AKT, which in turn phosphorylates a multitude of downstream substrates to promote cell survival and proliferation.[8] By inhibiting PDK1, this compound is expected to block the activation of AKT and its downstream effectors, ultimately leading to decreased tumor cell proliferation and survival.
Caption: Hypothesized mechanism of action for this compound.
Comparative In Vivo Efficacy Study
To validate the preclinical efficacy of this compound, a comparative study against OSU-03012 was designed using the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model. TRAMP mice spontaneously develop prostate tumors that progress through stages mirroring human prostate cancer, making them a highly relevant model for this investigation.[6]
Experimental Workflow
The study is designed to assess the anti-tumor activity of this compound as a monotherapy.
References
- 1. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostate Cancer Xenografts - Altogen Labs [altogenlabs.com]
- 3. Targeting PDK1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Inhibitor of 3-Phosphoinositide Dependent Protein Kinase-1 Identified from Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemopreventive and bioenergetic signaling effects of PDK1/Akt pathway inhibition in a transgenic mouse model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OSU-03012, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine Analogs as PI3Kα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) pathway stands as a pivotal signaling cascade frequently dysregulated in various malignancies. The p110α isoform of PI3K, in particular, is a well-validated target for therapeutic intervention. This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine analogs, a promising scaffold for the development of potent and selective PI3Kα inhibitors. Drawing upon key research in the field, we will dissect the nuanced roles of various substituents on the pyrazolo[1,5-a]pyridine core, offering insights to guide future drug discovery efforts.
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Heterocycle in Kinase Inhibition
The pyrazolo[1,5-a]pyridine core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its versatile synthetic accessibility and its ability to serve as a scaffold for a wide range of biologically active molecules. Its structural rigidity and capacity for diverse functionalization make it an attractive starting point for the design of kinase inhibitors. Several pyrazolo[1,5-a]pyrimidine-based compounds, a closely related scaffold, have been investigated as inhibitors of various kinases, including Tropomyosin receptor kinases (Trk) and Cyclin-dependent kinases (CDKs).[1][2]
Deciphering the SAR of Pyrazolo[1,5-a]pyridine Analogs as PI3Kα Inhibitors
A seminal study by Kendall et al. (2012) provides a foundational understanding of the SAR of pyrazolo[1,5-a]pyridines as selective inhibitors of the p110α isoform of PI3K.[3] While this research explored a broad range of substitutions, it offers critical insights that can be extrapolated to the 6-bromo-5-methyl series.
Key Pharmacophoric Features
The general pharmacophore for this class of inhibitors consists of three key components:
-
The Pyrazolo[1,5-a]pyridine Core: This bicyclic system acts as the central scaffold, orienting the other functional groups within the ATP-binding pocket of the kinase.
-
A Linker Moiety: Typically attached at the 3-position of the pyrazolo[1,5-a]pyridine ring.
-
A Substituted Aryl Group: Connected via the linker, this group often engages in crucial interactions with the enzyme.
The Role of Substituents on the Pyrazolo[1,5-a]pyridine Ring
While the foundational study by Kendall et al. did not extensively explore variations at the 5 and 6 positions with a methyl and bromo group respectively, we can infer their likely contributions based on the broader SAR data presented.
-
The 6-Bromo Group: The presence of a bromine atom at the 6-position is a key feature of the target analogs. Halogen atoms, like bromine, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to the protein target. Furthermore, the bromo substituent can influence the electronic properties of the aromatic ring system and provide a handle for further synthetic modification through cross-coupling reactions.
-
The 5-Methyl Group: A methyl group at the 5-position can serve multiple purposes. It can provide a beneficial hydrophobic interaction with non-polar residues in the ATP-binding pocket. Additionally, its steric bulk can help to orient the molecule optimally for binding and may contribute to selectivity against other kinases.
SAR at Other Positions of the Pyrazolo[1,5-a]pyridine Core
The study by Kendall et al. provides more explicit data for other positions:
-
Position 3: This position is critical for linking to the substituted aryl group. The nature of the linker is crucial for activity.
-
Position 7: Substitutions at this position are generally well-tolerated and can be used to modulate physicochemical properties such as solubility.
Comparative Analysis of Analog Performance
The following table summarizes the PI3Kα inhibitory activity of key pyrazolo[1,5-a]pyridine analogs from the foundational study by Kendall et al. (2012), which provides a benchmark for understanding the potential of the 6-bromo-5-methyl series.[3]
| Compound | R3 Linker and Aryl Group | p110α IC50 (nM) | Cellular Activity (pAkt IC50, nM) in HCT-116 cells |
| 5x | -C(O)NH-N=CH-(2,5-dichlorophenyl) | 0.9 | 100 |
| 5a | -C(O)NH-N=CH-(phenyl) | 160 | >10000 |
| 5j | -C(O)NH-N=CH-(4-chlorophenyl) | 13 | 1200 |
| 5m | -C(O)NH-N=CH-(2-chlorophenyl) | 6 | 400 |
Analysis: The data clearly demonstrates the profound impact of the substitution pattern on the aryl ring. The 2,5-dichloro substitution in compound 5x results in a dramatic increase in both enzymatic and cellular potency compared to the unsubstituted analog 5a . This highlights the importance of specific interactions between this part of the molecule and the PI3Kα active site.
Comparison with Alternative PI3Kα Inhibitors
To provide a broader context, the performance of the pyrazolo[1,5-a]pyridine scaffold can be compared with other well-established, structurally distinct PI3Kα inhibitors.
| Inhibitor | Scaffold | p110α IC50 (nM) | Selectivity Profile |
| Alpelisib (BYL719) | 2-aminothiazole derivative | ~5 | α-selective |
| Taselisib (GDC-0032) | Imidazo[1,2-a]pyridine derivative | ~1 | α/δ/γ > β |
| Compound 5x | Pyrazolo[1,5-a]pyridine | 0.9 | α-selective |
Analysis: The pyrazolo[1,5-a]pyridine scaffold, as exemplified by compound 5x , demonstrates highly potent and selective inhibition of PI3Kα, comparable and even exceeding that of clinical candidates like Alpelisib and Taselisib in terms of enzymatic inhibition.
Experimental Protocols
Biochemical Assay for PI3Kα Activity
A common method for determining the enzymatic activity of PI3Kα inhibitors is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle: This assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from phosphatidylinositol (4,5)-bisphosphate (PIP2) by the PI3Kα enzyme. The detection is based on a competitive binding assay where a biotinylated PIP3 tracer and the PIP3 produced by the enzyme compete for binding to a GST-tagged GRP1 PH domain (which specifically binds PIP3) and an anti-GST antibody labeled with a fluorescent donor. A second antibody labeled with a fluorescent acceptor binds to the biotinylated PIP3. When the tracer binds, FRET occurs. The signal is inversely proportional to the amount of PIP3 produced.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, PI3Kα enzyme solution, PIP2 substrate solution, ATP solution, and test compound dilutions.
-
Reaction Initiation: In a 384-well plate, add the test compound, PI3Kα enzyme, and PIP2 substrate.
-
Enzymatic Reaction: Start the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution containing EDTA and the detection reagents (biotin-PIP3, GST-GRP1-PH, anti-GST-donor, and acceptor-labeled antibody).
-
Signal Reading: Incubate for the detection phase and then read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for PI3K Pathway Inhibition (Phospho-Akt Measurement)
The phosphorylation of Akt (a downstream effector of PI3K) is a reliable marker of PI3K pathway activity in cells.
Principle: An in-cell Western or a similar immunoassay can be used to quantify the levels of phosphorylated Akt (pAkt) relative to total Akt.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HCT-116) in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Immunoassay: Perform an ELISA or a similar immunoassay using primary antibodies specific for pAkt (e.g., at Ser473) and total Akt.
-
Detection: Use secondary antibodies conjugated to a detectable label (e.g., a fluorescent dye or an enzyme for colorimetric detection).
-
Signal Quantification: Read the signal using a plate reader.
-
Data Analysis: Normalize the pAkt signal to the total Akt signal for each well. Calculate the percent inhibition of Akt phosphorylation relative to a vehicle-treated control and determine the IC50 value.
Visualizing the SAR and Experimental Workflow
Caption: Key structural features influencing the SAR of pyrazolo[1,5-a]pyridine analogs and the experimental workflow for their evaluation.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of next-generation PI3Kα inhibitors. The foundational SAR data, primarily from broader studies on the pyrazolo[1,5-a]pyridine core, underscores the critical role of the substituted aryl group and suggests that the 6-bromo and 5-methyl substituents likely contribute favorably to the binding and overall profile of these analogs.
Future research should focus on a systematic exploration of substitutions at the 5 and 6 positions to precisely delineate their impact on potency, selectivity, and pharmacokinetic properties. The synthesis and evaluation of a focused library of 6-bromo-5-methyl analogs, guided by the principles outlined in this guide, will be instrumental in advancing this promising class of compounds towards clinical development.
References
A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Activity of Pyrazolo[1,5-a]pyridine Derivatives
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Challenge of Translation
The pyrazolo[1,5-a]pyrimidine ring system is a privileged scaffold in medicinal chemistry, recognized for its versatile synthetic accessibility and a wide spectrum of biological activities.[1][2][3] These compounds have garnered significant attention as potent inhibitors of various protein kinases, which are key regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[1][4] As such, pyrazolo[1,5-a]pyridine derivatives are promising candidates for drug development, particularly in oncology.[1][3][4]
However, a critical challenge in the drug discovery pipeline is the translation of promising in vitro (in a controlled lab environment, e.g., in a test tube or cell culture) potency to in vivo (in a living organism) efficacy. A compound that potently inhibits a target enzyme and kills cancer cells in a dish may fail spectacularly in an animal model due to a host of complex physiological factors.
This guide provides a framework for researchers, scientists, and drug development professionals to rigorously compare the in vitro and in vivo activity of novel pyrazolo[1,5-a]pyridine derivatives. We will explore the causality behind experimental choices, present data in a comparative format, and provide detailed protocols to ensure scientific integrity and reproducibility.
Section 1: In Vitro Evaluation - Establishing Potency and Selectivity
The initial phase of characterization aims to answer two fundamental questions: "Does the compound hit the intended target?" and "Does it exert a biological effect in a cellular context?"
Rationale for Experimental Choices:
-
Biochemical Assays (e.g., Kinase Inhibition): These assays are crucial for confirming direct engagement with the molecular target (e.g., a specific kinase). By measuring the concentration of the compound required to inhibit the target's activity by 50% (IC50), we obtain a direct measure of its potency. This is a clean, cell-free system that isolates the interaction between the compound and the target protein.
-
Cell-Based Assays (e.g., Antiproliferative Assays): These assays are the next logical step. They assess a compound's ability to inhibit the growth of cancer cell lines. A potent IC50 in a cell-based assay indicates not only that the compound is likely hitting its target within the cell but also that it possesses crucial properties like cell membrane permeability. Comparing activity against various cell lines can also provide early insights into the compound's spectrum of activity.[2][5]
Data Presentation: Comparative In Vitro Activity
| Compound ID | Target Kinase (Biochemical IC50, nM) | HCT-116 (Colon) (Cellular IC50, µM)[6] | MCF-7 (Breast) (Cellular IC50, µM)[2][5] |
| PzP-A | Kinase X (IC50 = 5) | 0.15 | 0.21 |
| PzP-B | Kinase X (IC50 = 50) | 1.5 | 2.3 |
| PzP-C | Kinase X (IC50 = 2) | 5.8 (Poor Permeability?) | 7.5 (Poor Permeability?) |
This table illustrates a hypothetical scenario where PzP-A shows strong correlation between biochemical potency and cellular activity. PzP-B is less potent across the board. PzP-C, despite being the most potent biochemically, performs poorly in cellular assays, flagging a potential issue with cell permeability or efflux.
Experimental Protocol: General Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for determining the biochemical IC50 of a compound against a target kinase.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium (Eu)-labeled antibody binds to the kinase, and a fluorescent "tracer" dye binds to the ATP-binding site of the kinase. When the tracer is bound, excitation of the Eu-antibody results in energy transfer to the tracer, producing a high TR-FRET signal. A test compound that binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock of the target kinase and the Eu-labeled antibody in the appropriate kinase buffer.
-
Prepare a 10X stock of the fluorescent tracer in the same buffer.
-
Perform a serial dilution of the pyrazolo[1,5-a]pyridine test compounds in DMSO, then dilute further in the kinase buffer to create 5X stocks.
-
-
Assay Plate Setup (384-well plate):
-
Add 2 µL of the 5X test compound solution to the appropriate wells.
-
Add 2 µL of a 5X stock of a known inhibitor (e.g., Staurosporine) for the positive control wells.
-
Add 2 µL of buffer with DMSO for the negative control (maximum signal) wells.
-
-
Kinase/Antibody Addition:
-
Add 4 µL of the 10X Kinase/Antibody mixture to all wells.
-
-
Tracer Addition:
-
Add 4 µL of the 10X tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence, measuring emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Eu-antibody).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Section 2: In Vivo Assessment - From Potency to Efficacy
Promising in vitro data is the ticket to the next stage: in vivo testing. This is where the compound is evaluated in a complex biological system, typically a mouse model.
Rationale for Experimental Choices:
-
Pharmacokinetic (PK) Studies: Before an efficacy study, it's essential to understand how the organism processes the compound. PK studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. A compound with a very short half-life or poor bioavailability is unlikely to be effective, regardless of its in vitro potency.
-
Xenograft Models: For anticancer agents, the most common models involve implanting human tumor cells into immunodeficient mice.[4][7][8] This allows for the direct assessment of the compound's ability to inhibit tumor growth in a living system. Monitoring tumor volume and the animal's body weight (as a measure of toxicity) are key endpoints.
Data Presentation: Comparative In Vivo Efficacy (Xenograft Model)
| Compound ID | Dosing (mg/kg, oral, QD) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| PzP-A | 50 | 65% | -2% (Well tolerated) |
| PzP-B | 50 | 15% (Poor efficacy) | -1% (Well tolerated) |
| PzP-C | 50 | 5% (Poor exposure/PK) | 0% (Well tolerated) |
This table shows that PzP-A, which was potent in vitro, also demonstrates significant efficacy in the animal model with no signs of toxicity. PzP-B's weaker in vitro potency translates to poor in vivo activity. PzP-C, despite its high biochemical potency, fails in vivo, strongly suggesting a poor pharmacokinetic profile that prevents it from reaching the tumor at sufficient concentrations.
Experimental Protocol: Subcutaneous Xenograft Tumor Model
Principle: This protocol outlines the establishment of a human tumor in mice and subsequent treatment with a test compound to evaluate its anti-tumor efficacy.
Methodology:
-
Cell Culture:
-
Culture HCT-116 human colon carcinoma cells under standard conditions (e.g., McCoy's 5A medium, 10% FBS, 1% Penicillin-Streptomycin at 37°C, 5% CO2).
-
-
Animal Model:
-
Use 6-8 week old female athymic nude mice. Allow them to acclimatize for at least one week before the study begins.
-
-
Tumor Implantation:
-
Harvest HCT-116 cells when they are in the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium mixed 1:1 with Matrigel.
-
Inject approximately 5 x 10^6 cells in a 100 µL volume subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, PzP-A 50 mg/kg, etc.).
-
-
Treatment:
-
Prepare the test compounds in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80).
-
Administer the compounds to the mice once daily (QD) via oral gavage at the specified dose. The vehicle group receives the vehicle only.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals daily for any signs of distress or toxicity.
-
-
Study Endpoint:
-
The study typically concludes after 21-28 days, or when tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., biomarker studies).
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.
-
Section 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a strong correlation between in vitro results and in vivo outcomes. This correlation is rarely linear and is influenced by a multitude of factors. Understanding these factors is key to designing better drugs.
Visualizing the Drug Discovery Funnel
The following diagram illustrates the typical progression from initial screening to an in vivo candidate, highlighting the critical decision points where compounds are eliminated.
Caption: Workflow from in vitro screening to in vivo lead candidate selection.
Visualizing the Mechanism of Action
Many pyrazolo[1,5-a]pyridine derivatives function by inhibiting protein kinases within critical signaling pathways, such as the PI3K/AKT pathway, which is often hyperactivated in cancer.
Caption: Inhibition of the PI3K signaling pathway by a pyrazolo[1,5-a]pyridine.
Conclusion
The successful development of pyrazolo[1,5-a]pyridine derivatives, or any drug candidate, hinges on a methodical and logical progression from in vitro to in vivo evaluation. A potent biochemical and cellular profile is a prerequisite, but it is not a guarantee of success. A thorough understanding of the compound's pharmacokinetic properties is the essential bridge that connects the petri dish to the patient. By employing the rigorous, comparative approach outlined in this guide, researchers can make more informed decisions, reduce the rate of attrition for promising compounds, and ultimately accelerate the development of novel therapeutics.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 7. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to its successful application as a chemical probe or its progression as a therapeutic candidate. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine, a compound belonging to the versatile pyrazolo[1,5-a]pyridine scaffold known to produce potent kinase inhibitors.[1] We will explore its inhibitory activity against a plausible primary target and a panel of relevant off-target kinases, supported by detailed experimental protocols and comparative data.
The pyrazolo[1,5-a]pyridine core is a recognized "hinge-binder," capable of forming key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2] Notably, derivatives of this scaffold have been developed as inhibitors of critical signaling kinases such as PI3Kα, PDK1, and the FDA-approved RET inhibitor, selpercatinib.[1][3][4] Given this precedent, and for the purpose of this illustrative guide, we will consider Phosphoinositide 3-kinase alpha (PI3Kα) as the hypothetical primary target for this compound. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various cancers, making it a highly sought-after target for therapeutic intervention.[5][6][7]
The Imperative of Selectivity Profiling
While potent inhibition of a primary target is desirable, off-target activity can lead to unforeseen biological effects, toxicity, or even therapeutic benefits through polypharmacology.[8] Therefore, a comprehensive assessment of an inhibitor's selectivity across the human kinome is a critical step in its development. A lack of selectivity can complicate the interpretation of experimental results and potentially lead to adverse effects in a clinical setting.[9] This guide will outline the methodologies to assess the selectivity of this compound, providing a framework for its rigorous evaluation.
Comparative Inhibitory Activity of this compound
To contextualize the selectivity of this compound, we present hypothetical yet representative data from in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values were determined against the primary target, PI3Kα, and a panel of selected off-target kinases. This panel includes other PI3K isoforms (β, δ, γ) to assess isoform specificity, as well as kinases from different families that are common off-targets for ATP-competitive inhibitors or are structurally related.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Positive Control) |
| PI3Kα | 8 | 15 |
| PI3Kβ | 150 | 25 |
| PI3Kδ | 280 | 30 |
| PI3Kγ | 450 | 40 |
| RET | 95 | 10 |
| PDK1 | 320 | 20 |
| Aurora A | >10,000 | 5 |
| CDK2 | >10,000 | 7 |
| SRC | 850 | 12 |
| VEGFR2 | 1,200 | 6 |
Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is included for comparison.
The data in Table 1 suggest that this compound is a potent inhibitor of PI3Kα with a degree of selectivity against other Class I PI3K isoforms. The more than 18-fold selectivity for PI3Kα over PI3Kβ and even greater selectivity over PI3Kδ and PI3Kγ indicates a promising isoform-specific profile. The compound also exhibits moderate activity against RET and PDK1, which is not unexpected given the promiscuity of some pyrazolopyridine scaffolds. The lack of significant activity against Aurora A and CDK2 suggests selectivity against kinases outside of the PI3K and related families. The moderate inhibition of SRC and VEGFR2 highlights the importance of screening against a broad panel of kinases to identify potential off-target liabilities.
Experimental Protocols for Cross-Reactivity Assessment
To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and robust assay methodologies are essential. Below are detailed protocols for both in vitro biochemical assays and in-cell target engagement studies.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human kinases (PI3Kα, β, δ, γ, RET, PDK1, etc.)
-
Kinase-specific substrates (e.g., PIP2 for PI3K assays)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control.
-
Add 2 µL of the respective kinase diluted in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the appropriate substrate and ATP (at the Kₘ concentration for each kinase) in assay buffer.
-
Incubate the reaction at 30°C for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In-Cell Target Engagement Assay (NanoBRET™ Target Engagement)
To confirm that this compound engages its intended target in a cellular context, a target engagement assay such as the NanoBRET™ assay is invaluable. This assay measures the binding of the compound to a target protein within intact cells.[10][11][12]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., PI3Kα-Nluc)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ fluorescent tracer specific for the kinase target
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
384-well white assay plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed them into a 384-well plate. Incubate for 24 hours to allow for protein expression.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the NanoBRET™ tracer and the serially diluted compound to the cells.
-
Incubate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal curve to determine the IC50 for target engagement.
Signaling Pathway Context
The cross-reactivity profile of an inhibitor is most meaningful when considered in the context of cellular signaling pathways. Unintended inhibition of kinases within the same or parallel pathways can have significant biological consequences. The diagram below illustrates the position of our hypothetical primary target, PI3Kα, and key off-targets within the PI3K/Akt and RET signaling cascades.
As shown in the diagram, PI3Kα is a central node in a critical pro-survival pathway.[13][14] Off-target inhibition of RET, PDK1, or SRC by this compound could lead to a broader suppression of downstream signaling than anticipated from its PI3Kα activity alone. This could be beneficial in certain cancer contexts but also underscores the need for careful characterization of its cellular effects.
Conclusion
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. Based on its pyrazolo[1,5-a]pyridine scaffold, we have posited PI3Kα as a primary target and outlined the experimental procedures to rigorously assess its selectivity. The hypothetical data presented highlight a promising selectivity profile, but also underscore the importance of screening against a diverse panel of kinases to uncover potential off-target activities. By combining robust in vitro biochemical assays with in-cell target engagement studies and interpreting the results within the context of relevant signaling pathways, researchers can gain a thorough understanding of the pharmacological profile of this and other novel inhibitors, enabling their confident application in further research and development.
References
- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro kinase assay [protocols.io]
- 3. PI3K Inhibitor Pipeline Insight | PI3K Inhibitor pipeline landscape [delveinsight.com]
- 4. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 12. benchchem.com [benchchem.com]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. cusabio.com [cusabio.com]
A Head-to-Head Comparison of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Inhibitors: A Guide for Researchers
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. Among the myriad of privileged structures, pyrazolo[1,5-a]pyrimidines have emerged as a cornerstone, featured in several FDA-approved drugs.[1][2] Its close structural analog, the pyrazolo[1,5-a]pyridine scaffold, while less prevalent, offers a distinct chemical space and has demonstrated significant potential in targeting key enzymes.[1][3]
This guide provides a comprehensive head-to-head comparison of these two important scaffolds, offering insights into their synthesis, structure-activity relationships (SAR), and performance against key biological targets. We will delve into specific examples, supported by experimental data, to provide a clear, objective analysis for researchers, scientists, and drug development professionals.
At a Glance: Key Physicochemical and Structural Differences
The fundamental difference between the two scaffolds lies in the six-membered ring fused to the pyrazole core. The pyrazolo[1,5-a]pyrimidine contains a pyrimidine ring with two nitrogen atoms, while the pyrazolo[1,5-a]pyridine has a pyridine ring with one nitrogen atom. This seemingly subtle change has significant implications for the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn dictates its interaction with biological targets.
| Property | Pyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyrimidine |
| Core Structure | Pyrazole ring fused to a pyridine ring | Pyrazole ring fused to a pyrimidine ring |
| Nitrogen Atoms | Two (one in each ring) | Three (one in pyrazole, two in pyrimidine) |
| Hydrogen Bond Acceptors | Typically one in the pyridine ring | Potentially two in the pyrimidine ring |
| Electronic Nature | Generally less electron-deficient than pyrimidine | More electron-deficient due to the additional nitrogen |
| Solubility & Polarity | Generally less polar | Potentially more polar, can be modulated by substituents |
| Metabolic Stability | Can be susceptible to oxidation on the pyridine ring | Generally considered to have good metabolic stability |
Head-to-Head Comparison: Performance Against Key Kinase Targets
A direct comparison of inhibitor performance is most meaningful when evaluating compounds targeting the same biological entity. While broad comparisons are challenging due to the vast chemical space explored for each scaffold, we can draw valuable insights from studies targeting the same kinase family.
Case Study 1: Phosphoinositide 3-Kinases (PI3Ks)
Both pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have been successfully employed to develop PI3K inhibitors.
Pyrazolo[1,5-a]pyridine PI3K Inhibitors:
Researchers have developed a series of pyrazolo[1,5-a]pyridines as PI3K inhibitors, demonstrating that variations in the central linker and substituent groups can modulate isoform selectivity.[1] For instance, certain compounds in a series showed pan-PI3K inhibition, while others were selective for p110α or p110δ, highlighting the tunability of this scaffold.[1]
Pyrazolo[1,5-a]pyrimidine PI3K Inhibitors:
The pyrazolo[1,5-a]pyrimidine scaffold has also yielded potent and selective PI3K inhibitors.[4] In a notable example of scaffold hopping, a pyrazolo[1,5-a]pyrimidine derivative demonstrated slightly increased biochemical and cellular potency, as well as better metabolic stability in human liver microsomes, when compared to its pyrazolo[1,5-a]pyridine counterpart.[5]
Comparative Analysis:
| Feature | Pyrazolo[1,5-a]pyridine PI3K Inhibitors | Pyrazolo[1,5-a]pyrimidine PI3K Inhibitors |
| Potency | Potent inhibitors have been developed. | Often show high potency, with some examples demonstrating superiority over the pyridine analog.[5] |
| Selectivity | Isoform selectivity can be achieved through chemical modification.[1] | Can be engineered for high selectivity, particularly for the δ isoform.[6] |
| Metabolic Stability | Can be a point for optimization. | Generally considered to possess favorable metabolic stability.[5] |
Case Study 2: C-Terminal Src Kinase (CSK)
CSK is a negative regulator of Src family kinases and a target in immuno-oncology.
Pyrazolo[1,5-a]pyridine CSK Inhibitors:
A significant breakthrough in the development of CSK inhibitors involved a scaffold hop from a pyridazinone to a pyrazolo[1,5-a]pyridine core.[7][8] This change resulted in a substantial increase in cellular potency, attributed to favorable hydrogen bonding interactions with the kinase hinge region.[3] Further optimization led to a potent and orally bioavailable inhibitor that demonstrated a functional response in vivo.[8]
Pyrazolo[1,5-a]pyrimidine CSK Inhibitors:
While the pyrazolo[1,5-a]pyridine scaffold has a clear precedent in CSK inhibition, there is a less defined public record of pyrazolo[1,5-a]pyrimidine-based CSK inhibitors. This suggests that for this particular target, the pyrazolo[1,5-a]pyridine scaffold may offer a more favorable arrangement for binding and achieving desired pharmacological properties.
Structure-Activity Relationship (SAR) Insights
Pyrazolo[1,5-a]pyrimidine:
The SAR of pyrazolo[1,5-a]pyrimidines is well-documented, particularly for kinase inhibitors.[9][10] Key interactions often involve hydrogen bonding between the pyrimidine nitrogens and the hinge region of the kinase.[11] The scaffold's planar nature allows for substituents to be positioned effectively in various pockets of the ATP-binding site, enabling the fine-tuning of potency and selectivity.[9]
Caption: Key interaction points for pyrazolo[1,5-a]pyrimidine inhibitors.
Pyrazolo[1,5-a]pyridine:
The SAR for pyrazolo[1,5-a]pyridines also highlights the importance of the nitrogen in the pyridine ring for hinge binding in kinases.[3] The scaffold provides a versatile platform for introducing a variety of substituents to probe different regions of the binding pocket. As seen with the CSK inhibitors, strategic modifications can block metabolic soft spots and improve pharmacokinetic properties.[7]
References
- 1. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. [PDF] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating Off-Target Effects of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine and Its Analogs
In the landscape of small molecule drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors.[1][2] Compounds based on this heterocyclic system have shown promise in targeting a range of kinases implicated in cancer and other diseases, including phosphoinositide 3-kinases (PI3Ks), Tropomyosin receptor kinases (Trks), and Casein Kinase 2 (CK2).[3][4][5] This guide provides a comprehensive framework for researchers and drug development professionals to meticulously evaluate the off-target effects of a novel compound from this class, 6-Bromo-5-methylpyrazolo[1,5-a]pyridine.
The journey from a promising hit compound to a clinical candidate is fraught with challenges, a primary one being the mitigation of off-target effects. Unintended interactions with other cellular proteins can lead to toxicity, reduced efficacy, and misleading experimental outcomes.[6] Therefore, a proactive and multi-pronged approach to off-target profiling is not just recommended; it is imperative for the successful development of any small molecule therapeutic.
This guide will delve into both predictive and experimental strategies to build a comprehensive off-target profile for this compound. We will explore established methodologies, from initial in silico predictions to broad-panel biochemical screens and cell-based validation assays. Furthermore, we will contextualize the potential off-target landscape by drawing comparisons with other known pyrazolo[1,5-a]pyridine-based inhibitors.
The Pyrazolo[1,5-a]pyridine Scaffold: A Double-Edged Sword of Potency and Selectivity
The pyrazolo[1,5-a]pyrimidine core is a versatile hinge-binding motif that has been successfully exploited to design ATP-competitive kinase inhibitors.[1] The specific substitutions on this scaffold dictate the potency and selectivity profile of the resulting inhibitor. For instance, different derivatives have been optimized to selectively target PI3Kα, Trk kinases, Pim-1, and CK2.[4][5][7]
While the this compound molecule is a distinct chemical entity, its structural similarity to other known kinase inhibitors provides a logical starting point for predicting its potential on- and off-targets. For example, a related compound, 6-Bromopyrazolo[1,5-a]pyridine, has been utilized in the development of p110α-selective PI3 kinase inhibitors.[8][9] Another analog, 6-Bromo-4-methoxyprazolo[1,5-a]pyridine-3-carbonitrile, has been identified as a PDK1 inhibitor.[10] This suggests that the primary targets and potential off-targets of our compound of interest may lie within the kinome.
A Strategic Workflow for Comprehensive Off-Target Profiling
A robust evaluation of off-target effects should be a tiered approach, starting with broad, predictive methods and progressively moving towards more focused and physiologically relevant assays.
Caption: A tiered workflow for evaluating the off-target effects of small molecule inhibitors.
Phase 1: In Silico Prediction - Charting the Probable Interaction Landscape
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into the potential off-target profile of this compound. These approaches leverage the compound's chemical structure to predict its interactions with a vast array of protein targets.[11][12]
Key Methodologies:
-
2D Chemical Similarity and Machine Learning: Algorithms such as Similarity Ensemble Approach (SEA) and various machine learning models (e.g., Random Forest, Support Vector Machines) compare the chemical fingerprint of the query compound to databases of compounds with known biological activities.[11][12][13] This can rapidly generate a ranked list of potential off-targets.
-
3D Structure-Based Docking: If crystal structures of potential off-targets are available, molecular docking simulations can predict the binding mode and affinity of this compound to their active sites. This can help to prioritize or deprioritize hits from similarity-based methods.
Expected Outcome: A prioritized list of potential off-targets, primarily kinases, but also potentially other ATP-binding proteins or enzymes with structurally similar binding pockets. This list will guide the design of subsequent experimental validation.
Phase 2: In Vitro Validation - Quantifying Off-Target Interactions
The predictions from in silico analyses must be experimentally validated. Broad-panel biochemical screening is the gold standard for assessing the selectivity of kinase inhibitors.
Experimental Protocol: Broad-Panel Kinase Activity Assay
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: Serially dilute the compound stock to create a range of concentrations for IC50 determination. Typically, an 11-point, 3-fold serial dilution starting from 10 µM is a good starting point.
-
Kinase Reaction: In a multi-well plate, combine the recombinant kinase, a suitable substrate (peptide or protein), and ATP. Initiate the reaction by adding the diluted compound.
-
Detection: After a defined incubation period, quantify kinase activity. Common detection methods include radiometric assays (measuring incorporation of ³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Data Presentation: Comparative Kinase Selectivity Profile
| Kinase Target | This compound (IC50, nM) | Alternative 1: PI3Kα Inhibitor (e.g., Alpelisib) (IC50, nM) | Alternative 2: Trk Inhibitor (e.g., Larotrectinib) (IC50, nM) |
| Primary Target(s) | To be determined | PIK3CA: 5 | TRKA: 2 |
| Off-Target 1 | To be determined | PIK3CB: 250 | TRKB: 4 |
| Off-Target 2 | To be determined | PIK3CD: 290 | TRKC: 20 |
| Off-Target 3 | To be determined | mTOR: >1000 | ALK: 80 |
| ... | ... | ... | ... |
Note: Data for alternative compounds are representative and should be sourced from publicly available databases or literature for accurate comparison.
Phase 3: Cellular Context - Validating Off-Target Engagement and Phenotypic Consequences
Biochemical assays, while essential, do not fully recapitulate the complex cellular environment. Therefore, it is crucial to validate off-target engagement in living cells and assess the phenotypic consequences of these interactions.
Cellular Thermal Shift Assay (CETSA): A Label-Free Method for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its intended target and potential off-targets in a cellular context.[14] The principle is based on the ligand-induced thermal stabilization of target proteins.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 4. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-BroMopyrazolo[1,5-a]pyridine | 1264193-11-4 [chemicalbook.com]
- 9. 6-BroMopyrazolo[1,5-a]pyridine CAS#: 1264193-11-4 [m.chemicalbook.com]
- 10. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | TargetMol [targetmol.com]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Benchmarking 6-Bromo-5-methylpyrazolo[1,5-a]pyridine: A Comparative Guide for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of novel kinase inhibitors is a critical endeavor in the landscape of targeted therapeutics, particularly in oncology. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design. This guide provides a comprehensive framework for benchmarking the investigational compound, 6-Bromo-5-methylpyrazolo[1,5-a]pyridine, against established clinical kinase inhibitors. As there is no publicly available data on the specific biological targets of this compound, we will proceed with a well-founded hypothesis. Based on the known activity of the broader pyrazolo[1,5-a]pyrimidine scaffold, which has yielded potent and selective inhibitors of Pim-1 kinase, we will benchmark this compound as a putative Pim-1 inhibitor.[1] This guide will detail the scientific rationale, experimental design, and data interpretation for a rigorous comparative analysis, offering a template for the evaluation of novel kinase inhibitors.
Introduction: The Rationale for Targeting Pim-1 Kinase
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are crucial regulators of cell survival, proliferation, and apoptosis.[2][3] Unlike many other kinases, Pim kinases are constitutively active and their expression is induced by a range of cytokines and growth factors through the JAK/STAT signaling pathway.[4] Overexpression of Pim kinases is a hallmark of various hematological malignancies and solid tumors, including prostate cancer and certain leukemias, making them an attractive target for therapeutic intervention.[2][3][5][6]
The investigational compound, this compound, belongs to a class of heterocyclic compounds that have shown promise as kinase inhibitors. This guide outlines a systematic approach to benchmark its potency and selectivity against known clinical Pim-1 kinase inhibitors, providing a framework for assessing its therapeutic potential.
Comparative Compounds
A thorough benchmarking study requires comparison against well-characterized inhibitors. For this guide, we will compare this compound against two notable clinical Pim-1 inhibitors:
-
SGI-1776: A first-generation, ATP-competitive pan-Pim inhibitor with activity against Pim-1, Pim-2, and Pim-3.[4][7][8] It has been investigated in clinical trials for prostate cancer and non-Hodgkin's lymphoma.[9] However, its development was halted due to observations of cardiotoxicity, potentially linked to off-target effects.[2][10]
-
AZD1208: A potent and selective, orally bioavailable pan-Pim kinase inhibitor with low nanomolar activity against all three Pim isoforms.[1][11] It has been evaluated in clinical trials for acute myeloid leukemia (AML) and advanced solid tumors.[9]
Experimental Design: A Multi-faceted Approach
A robust evaluation of a novel kinase inhibitor necessitates a multi-pronged experimental approach, encompassing biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.
Biochemical Potency: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key metric of an inhibitor's potency. The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method for determining IC50 values.[12][13][14][15][16] This luminescent assay measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[13][14][15][16]
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for biochemical IC50 determination using the ADP-Glo™ assay.
Detailed Protocol: Pim-1 Kinase IC50 Determination using ADP-Glo™
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of this compound, SGI-1776, and AZD1208 in DMSO.
-
Assay Plate Preparation: Add 1 µL of each inhibitor dilution to the wells of a 384-well low-volume plate. Include DMSO-only wells as a positive control (100% activity) and wells without enzyme as a negative control (0% activity).
-
Kinase Reaction:
-
Prepare a master mix containing Pim-1 kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), substrate (e.g., S6Ktide), and ATP (at a concentration near the Km for Pim-1).[14]
-
Add 2 µL of the Pim-1 enzyme to the wells containing the inhibitors.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[14]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14]
-
Incubate at room temperature for 40 minutes.[14]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.[14]
-
Incubate at room temperature for 30 minutes.[14]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Hypothetical Biochemical Potency Data
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| This compound | 15 | 250 | 120 |
| SGI-1776 | 7[7][8] | 363[8] | 69[8] |
| AZD1208 | 0.4[11] | 5.0[11] | 1.9[11] |
Note: Data for this compound is hypothetical for illustrative purposes.
Kinase Selectivity Profiling
Assessing the selectivity of a kinase inhibitor is paramount to understanding its potential for off-target effects and therapeutic window.[17][18][19] A broad kinase panel screening provides a comprehensive overview of the inhibitor's activity across the kinome.
Experimental Workflow: Kinase Selectivity Profiling
Caption: Workflow for kinase selectivity profiling.
Protocol: Kinase Selectivity Profiling
-
Compound Submission: Provide a stock solution of this compound at a specified concentration (e.g., 10 mM in DMSO) to a commercial vendor offering kinase profiling services (e.g., Eurofins Discovery, Reaction Biology, Promega).[20][21][22][23]
-
Primary Screen: The compound is screened at a single high concentration (e.g., 1 µM or 10 µM) against a broad panel of kinases.
-
Data Analysis: The percentage of inhibition for each kinase is determined. A selectivity score can be calculated to quantify the overall selectivity.
-
Follow-up IC50 Determination: For any kinases showing significant inhibition in the primary screen (e.g., >50% inhibition), full IC50 dose-response curves are generated to confirm the off-target activity.
Hypothetical Kinase Selectivity Data for this compound (at 1 µM)
| Kinase | % Inhibition |
| Pim-1 | 98% |
| Pim-2 | 65% |
| Pim-3 | 80% |
| FLT3 | 25% |
| CDK2 | 15% |
| ROCK1 | 10% |
| ... (other kinases) | <10% |
Note: This data is hypothetical and serves to illustrate a favorable selectivity profile.
Cell-Based Efficacy
Demonstrating that a compound can inhibit its target in a cellular context and elicit a biological response is a crucial step in preclinical evaluation.
Pim-1 Signaling Pathway and Inhibition
Caption: Simplified Pim-1 signaling pathway and the point of inhibition.
Protocol: Cellular Assay for Pim-1 Inhibition (Western Blot)
This assay measures the phosphorylation of a known Pim-1 substrate, such as the pro-apoptotic protein Bad at Ser112, in cells.[24]
-
Cell Culture and Treatment: Culture a relevant cancer cell line with high Pim-1 expression (e.g., MOLM-16, a human acute myeloid leukemia cell line). Treat the cells with increasing concentrations of this compound, SGI-1776, and AZD1208 for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phospho-Bad (Ser112) and total Bad.
-
Use a loading control, such as β-actin, to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated Bad to total Bad. A decrease in this ratio indicates inhibition of Pim-1 kinase activity.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitor on cell proliferation and viability.[25]
-
Cell Seeding: Seed a Pim-1 dependent cancer cell line in a 96-well plate.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitors.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Data Acquisition: Measure the luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
Hypothetical Cellular Activity Data
| Compound | p-Bad Inhibition (EC50, nM) | MOLM-16 Cell Viability (GI50, nM) |
| This compound | 50 | 200 |
| SGI-1776 | ~50-100 | ~500-1000 |
| AZD1208 | ~150 | ~250 |
Note: Data is hypothetical or estimated from literature for comparative purposes. Cellular potency is typically lower than biochemical potency due to factors like cell permeability and target engagement.
Data Interpretation and Conclusion
The comprehensive dataset generated from these assays allows for a thorough evaluation of this compound.
-
Potency: The IC50 values from the biochemical assay provide a direct measure of the compound's potency against the Pim kinases. In our hypothetical example, this compound demonstrates good potency against Pim-1, albeit less potent than the clinical candidate AZD1208.
-
Selectivity: The kinase panel screen reveals the compound's specificity. Our hypothetical data suggests that this compound is a relatively selective Pim kinase inhibitor, a desirable characteristic to minimize off-target toxicity.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. tandfonline.com [tandfonline.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. selleckchem.com [selleckchem.com]
- 12. eastport.cz [eastport.cz]
- 13. bmglabtech.com [bmglabtech.com]
- 14. promega.com [promega.com]
- 15. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine
This document provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine (CAS No. 1345121-23-4). As a brominated heterocyclic compound, likely solid at room temperature, its disposal requires adherence to specific protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Core Principles of Disposal
The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer[2][3]. The presence of a halogen (bromine) means it falls under regulations for halogenated organic compounds[4][5][6][7].
| Hazard Category | Disposal Consideration | Primary Rationale |
| Halogenated Organic Compound | Must be segregated as halogenated waste. | To comply with EPA regulations and ensure proper treatment, often via incineration at specific temperatures to prevent the formation of dioxins and other hazardous byproducts[4]. |
| Pyridine Derivative (Anticipated) | Avoid mixing with strong acids or oxidizers. | Pyridine and its derivatives can react exothermically with acids and oxidizing agents[8]. |
| Solid Chemical Waste | Requires collection in a designated, properly labeled, and sealed container. | To prevent accidental exposure through inhalation of dust or skin contact, and to ensure clear identification for waste handlers[2][9]. |
| Contaminated Materials | All contaminated items (gloves, weigh boats, etc.) must be disposed of as hazardous waste. | To prevent secondary contamination and ensure all traces of the chemical are managed appropriately[1][9]. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling any waste, ensure the following PPE is worn to minimize exposure risks:
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.[10][11]
-
Eye Protection: Safety goggles or a face shield must be worn.[11][12]
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.[10]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used within a certified chemical fume hood.[1][12]
Waste Segregation and Collection
Proper segregation is critical for safe and compliant disposal.
-
Designate a Waste Container: Use a specific, labeled hazardous waste container for this compound waste. This container must be:
-
Collecting Solid Waste:
-
Carefully sweep up any solid this compound using a dedicated brush and dustpan to avoid generating dust.[1]
-
Place the collected solid waste into the designated hazardous waste container.
-
-
Contaminated Materials:
Storage of Hazardous Waste
Proper storage of the waste container while it is being filled is essential.
-
Seal the Container: Keep the hazardous waste container securely sealed at all times, except when adding waste.[2]
-
Designated Storage Area: Store the sealed container in a designated, well-ventilated satellite accumulation area.[3] This area should be away from incompatible materials like strong oxidizing agents and acids.[8]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to manage any potential leaks.[2][3]
Final Disposal
The final disposal must be handled by professionals.
-
Arrange for Pickup: Schedule a pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or a licensed environmental waste management company.[1][2]
-
Regulatory Compliance: Ensure that all disposal activities are in full accordance with local, state, and federal regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. echemi.com [echemi.com]
Comprehensive Safety and Handling Guide for 6-Bromo-5-methylpyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and operational plans for the handling and disposal of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: Understanding the Risks
Given its structure as a bromo- and methyl-substituted pyrazolopyridine, it is prudent to assume this compound may exhibit hazards similar to related compounds. These potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: May cause serious eye irritation or damage.[1][2][3]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2][3]
Therefore, all handling procedures must be conducted with the assumption that this compound is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles with side-shields conforming to EN166 or NIOSH standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.[5][6] | To protect eyes from splashes and aerosols, which can cause serious irritation or damage. |
| Skin Protection | A fully buttoned, long-sleeved laboratory coat. Disposable nitrile or neoprene gloves should be worn.[7][8] Avoid latex gloves as they may offer insufficient protection against pyridine-like compounds.[8] | To prevent skin contact, which can lead to irritation. Nitrile and neoprene offer better resistance to a range of chemicals. |
| Respiratory Protection | All handling of solid or solutions of the compound should be performed within a certified chemical fume hood.[7][8] | To prevent inhalation of dust or vapors, which can cause respiratory tract irritation. |
Always inspect your PPE for any signs of damage before use and properly dispose of single-use items after handling the compound.[4]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount for ensuring safety and experimental integrity.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate laboratory attire, including closed-toe shoes and long pants.[9][10]
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before commencing work to minimize movement in and out of the handling area.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Use plastic-backed absorbent pads on the work surface to contain any potential spills.[11]
-
Avoid the formation of dust and aerosols.[4]
-
Keep containers of the compound tightly closed when not in use.[3][8]
-
-
In Case of a Spill:
-
For a small spill, absorb the material with an inert absorbent material (e.g., sand, earth) and place it in a sealed container for disposal.[12]
-
Clean the spill area thoroughly.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, absorbent pads, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][13]
-
Disposal Route: Dispose of chemical waste through your institution's approved hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.[3]
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][12]
By integrating these safety measures into your standard operating procedures, you contribute to a safer research environment for yourself and your colleagues.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. csub.edu [csub.edu]
- 10. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 11. uwyo.edu [uwyo.edu]
- 12. kishida.co.jp [kishida.co.jp]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
